Monopentyl Phthalate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pentoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGPRAKRYDSZAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179281 | |
| Record name | 1,2-Benzenedicarboxylic acid, monopentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24539-56-8 | |
| Record name | Mono-n-pentyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24539-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, monopentyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, monopentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Monopentyl Phthalate from Phthalic Anhydride and 1-Pentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of monopentyl phthalate, a significant metabolite of dialkyl phthalates and a molecule of interest in toxicology and drug development studies. The primary route of synthesis involves the direct, uncatalyzed esterification of phthalic anhydride with 1-pentanol. This document outlines the underlying chemical principles, a detailed experimental protocol for its synthesis, and methods for purification and characterization. All quantitative data is presented in structured tables for clarity, and key experimental workflows are illustrated using diagrams to facilitate understanding and reproducibility in a research and development setting.
Introduction
This compound (MPP) is a phthalic acid monoester that plays a crucial role as a xenobiotic metabolite.[1] It is formed in vivo through the metabolic breakdown of di-n-pentyl phthalate (DPP), a compound used as a plasticizer.[2] The study of this compound is critical for understanding the biological activity and toxicological profiles of its parent compounds. This guide focuses on the chemical synthesis of this compound, providing a foundational methodology for researchers requiring this compound for analytical standards, in vitro assays, or further chemical derivatization.
The synthesis is achieved through the alcoholysis of phthalic anhydride with 1-pentanol. This reaction proceeds in two stages: a rapid, non-catalytic formation of the monoester, followed by a slower, typically catalyzed, second esterification to the diester.[3][4] This guide will focus on the synthesis and isolation of the monoester, this compound.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from phthalic anhydride and 1-pentanol is a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the 1-pentanol's hydroxyl group acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride molecule. This leads to the opening of the anhydride ring and the formation of the monoester, which contains both an ester and a carboxylic acid functional group.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound.
Materials and Equipment
| Materials | Equipment |
| Phthalic anhydride (≥99%) | Round-bottom flask (250 mL) |
| 1-Pentanol (≥99%) | Reflux condenser |
| Toluene (anhydrous) | Heating mantle with magnetic stirrer |
| 5% Sodium bicarbonate (NaHCO₃) solution | Magnetic stir bar |
| Saturated sodium chloride (brine) solution | Separatory funnel (500 mL) |
| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |
| Hydrochloric acid (HCl), concentrated | Beakers and Erlenmeyer flasks |
| pH paper or pH meter |
Synthesis of this compound
The following procedure is adapted from established methods for the synthesis of phthalate monoesters.[3]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1.0 equivalent) and 1-pentanol (1.0 to 1.2 equivalents). Toluene can be used as a solvent to aid in heat transfer and to facilitate the azeotropic removal of any residual water, though the reaction can also be performed neat.
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. For the formation of the monoester, a temperature of approximately 100-120°C is typically sufficient.[2] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy by observing the disappearance of the phthalic anhydride starting material. The initial monoesterification is generally rapid and can be complete within 1-2 hours.[2]
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
5% sodium bicarbonate solution to neutralize any unreacted phthalic anhydride (which will form phthalic acid) and the carboxylic acid of the this compound, transferring the desired product to the aqueous layer as its sodium salt.
-
Water.
-
Saturated sodium chloride solution (brine) to aid in phase separation of any organic impurities.
-
-
Separate the aqueous layer containing the sodium this compound.
-
Acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the this compound.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the solid product under vacuum to yield this compound.
-
Data Presentation
Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | White solid |
| 1-Pentanol | C₅H₁₂O | 88.15 | Colorless liquid |
| This compound | C₁₃H₁₆O₄ | 236.26[1] | White to off-white solid[2] |
Reaction Parameters and Expected Yield
| Parameter | Value | Reference |
| Molar Ratio (Phthalic Anhydride:1-Pentanol) | 1:1 to 1:1.2 | [2] |
| Reaction Temperature | 100-120 °C | [2] |
| Reaction Time | 1-2 hours | [2] |
| Expected Yield | 50-80% | [3] |
Note: The yield is highly dependent on the specific reaction conditions and purification efficiency. The provided range is an estimate based on similar reactions.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phthalate ring, the methylene protons adjacent to the ester oxygen, the other methylene protons of the pentyl chain, and the terminal methyl group. A broad singlet corresponding to the carboxylic acid proton will also be present. For a similar compound, mono-n-butyl phthalate, the aromatic protons appear around δ 7.9 ppm, the -O-CH₂- protons at δ 4.3 ppm, the alkyl chain protons between δ 0.95-1.6 ppm, and the terminal -CH₃ protons at δ 0.95 ppm.[3]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons, and the carbons of the pentyl chain.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A broad O-H stretch from the carboxylic acid will be observed around 3000 cm⁻¹. Strong C=O stretching vibrations for the ester and carboxylic acid groups will appear in the region of 1700-1740 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.[3][5]
Safety Precautions
-
Phthalic anhydride is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
1-Pentanol is flammable and an irritant. Keep away from ignition sources and handle with appropriate PPE.
-
Toluene is a flammable and toxic solvent. Use only in a well-ventilated fume hood and with appropriate PPE.
-
Concentrated hydrochloric acid is corrosive. Handle with extreme care and appropriate PPE.
Conclusion
This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound from phthalic anhydride and 1-pentanol. The uncatalyzed, direct esterification offers a straightforward route to this important metabolite. The provided experimental protocol and characterization data will be a valuable resource for researchers in the fields of toxicology, drug metabolism, and analytical chemistry, enabling the reliable in-house production of this compound for their specific research needs. Careful adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.
References
Spectroscopic Characterization of Monopentyl Phthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Monopentyl Phthalate, a monoester of phthalic acid. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Chemical Structure
This compound
-
IUPAC Name: 2-(Pentyloxycarbonyl)benzoic acid
-
Molecular Formula: C₁₃H₁₆O₄
-
Molecular Weight: 236.26 g/mol
-
CAS Number: 24539-56-8
Spectroscopic Data
The following sections present the spectroscopic data for this compound. Due to the limited availability of directly published experimental spectra for this compound, the NMR and IR data are predicted based on the known spectral characteristics of closely related analogs, such as Monobutyl Phthalate and general phthalate compounds. The mass spectrometry data is based on publicly available database information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.9-8.1 | Multiplet | 1H | Aromatic C-H |
| ~7.5-7.7 | Multiplet | 3H | Aromatic C-H |
| ~4.3 | Triplet | 2H | -O-CH₂- |
| ~1.7 | Quintet | 2H | -O-CH₂-CH₂- |
| ~1.4 | Multiplet | 4H | -CH₂-CH₂-CH₃ |
| ~0.9 | Triplet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~171 | -COOH |
| ~167 | -C=O (ester) |
| ~133 | Aromatic C-H |
| ~132 | Aromatic C-H |
| ~131 | Aromatic C-H |
| ~130 | Aromatic C-H |
| ~129 | Aromatic C |
| ~128 | Aromatic C |
| ~66 | -O-CH₂- |
| ~28 | -O-CH₂-CH₂- |
| ~28 | -CH₂-CH₂-CH₃ |
| ~22 | -CH₂-CH₃ |
| ~14 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2960, 2870 | Medium | C-H stretch (aliphatic) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1690 | Strong | C=O stretch (carboxylic acid) |
| ~1600, 1580 | Medium | C=C stretch (aromatic) |
| ~1280 | Strong | C-O stretch (ester) |
| ~740 | Strong | C-H out-of-plane bend (ortho-disubstituted aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is for the electron ionization (EI) of this compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 236 | Low | [M]⁺ (Molecular Ion) |
| 167 | Moderate | [M - C₅H₉O]⁺ |
| 150 | High | [C₈H₆O₃]⁺ |
| 149 | Base Peak | [C₈H₅O₃]⁺ (Protonated Phthalic Anhydride) |
| 121 | Moderate | [C₇H₅O₂]⁺ |
| 104 | Moderate | [C₇H₄O]⁺ |
| 76 | Moderate | [C₆H₄]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a pure solid sample of this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm diameter)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Gently vortex the vial to ensure complete dissolution.
-
Using a pipette with a cotton plug filter, transfer the solution into an NMR tube to a height of about 4-5 cm.
-
-
Instrument Setup (Example for a 400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be collected to ensure a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
Objective: To obtain an FT-IR spectrum of this compound.
Method: Attenuated Total Reflectance (ATR)
Materials:
-
This compound sample (solid)
-
FT-IR spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol) and lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Processing and Cleaning:
-
The software will automatically perform the background subtraction.
-
Perform peak picking to identify the wavenumbers of the major absorption bands.
-
Clean the ATR crystal thoroughly with a suitable solvent and a soft wipe after the measurement.
-
Mass Spectrometry
Objective: To obtain an Electron Ionization Mass Spectrum (EI-MS) of this compound.
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Materials:
-
This compound sample
-
Suitable solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS instrument equipped with an electron ionization source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent.
-
-
Instrument Setup (Typical GC-MS parameters):
-
GC:
-
Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) at a temperature of ~250-280 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min, and hold for several minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: ~230 °C.
-
Quadrupole Temperature: ~150 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer.
-
The mass spectrometer will generate mass spectra for the compounds as they elute.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Monopentyl phthalate solubility in organic solvents
An In-depth Technical Guide to the Solubility of Monopentyl Phthalate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. This compound is a metabolite of di-n-pentyl phthalate, a compound used as a plasticizer. Understanding its solubility is crucial for toxicology studies, analytical method development, and risk assessment. While specific quantitative solubility data for this compound is limited in publicly available literature, this guide synthesizes established principles of phthalate solubility, qualitative information, and data from analogous compounds to provide a thorough understanding for scientific applications.
Core Principles of Phthalate Solubility
The solubility of phthalate esters, including this compound, is primarily governed by the "like dissolves like" principle. These molecules consist of a polar aromatic dicarboxylic acid core and a less polar alkyl chain. The interplay between these two structural features dictates their solubility in various solvents. Phthalate esters are generally characterized by low solubility in water and high solubility in many organic solvents[1][2][3]. The solubility in organic solvents tends to be high due to the non-polar nature of the pentyl group in this compound[4].
Several factors influence the solubility of this compound in organic solvents:
-
Solvent Polarity: Solvents with polarities similar to this compound will be most effective at dissolving it. Due to the presence of both a polar carboxylic acid group and a nonpolar pentyl chain, a range of organic solvents can be expected to be effective.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature.
-
Alkyl Chain Length: For phthalate diesters, as the alkyl chain length increases, their aqueous solubility decreases[5]. While this trend is for diesters, a similar principle can be applied to monoesters when comparing them to phthalates with different alkyl chain lengths.
Quantitative and Qualitative Solubility Data
Table 1: Qualitative and Analogous Quantitative Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Source | Notes |
| Mono-n-pentyl phthalate-d4 | Methanol | 1000 µg/mL | [6] | Data for a deuterated analog, indicating good solubility. |
| Isopentyl Pentyl Phthalate | Chloroform | Soluble | [7] | Qualitative data for a structurally similar compound. |
| Isopentyl Pentyl Phthalate | Methanol | Slightly Soluble | [7] | Qualitative data for a structurally similar compound. |
| Dipentyl Phthalate | Hexane | ~ 1 - 5 g/100 mL at room temperature | [4] | Diester analog, provides an estimate for non-polar solvent solubility. |
| Dipentyl Phthalate | Acetone | ~ 30 - 40 g/100 mL at room temperature | [4] | Diester analog, provides an estimate for a more polar organic solvent. |
| Phthalate Esters (general) | Ethanol | High solubility | [3][8][9] | General principle for phthalates. |
| Phthalate Esters (general) | Most Organic Solvents | Good solubility | [2] | General principle for phthalates. |
| rac-Mono(ethylhexyl) Phthalate | Ethanol, DMSO | ~15 mg/mL | [10] | Data for a different monoalkyl phthalate, providing a quantitative reference point. |
| rac-Mono(ethylhexyl) Phthalate | DMF | ~10 mg/mL | [10] | Data for a different monoalkyl phthalate, providing a quantitative reference point. |
Experimental Protocols for Solubility Determination
Several well-established methods can be employed to determine the solubility of this compound in organic solvents. The choice of method depends on the required accuracy, throughput, and available equipment.
Gravimetric Method
This is a classic and straightforward method for determining solubility[11][12][13].
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a glass vial with a screw cap).
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.
-
-
Phase Separation:
-
After equilibration, allow the solution to stand to let the undissolved solid settle.
-
To separate the saturated solution from the excess solid, either centrifuge the sample and carefully collect the supernatant, or filter the solution using a syringe filter compatible with the organic solvent.
-
-
Quantification:
-
Accurately transfer a known volume of the clear saturated solution to a pre-weighed, dry evaporating dish.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood. For less volatile solvents, a vacuum oven at a controlled temperature below the analyte's decomposition point may be used.
-
Once the solvent is completely removed, weigh the evaporating dish with the dried residue.
-
The mass of the dissolved this compound is the final weight minus the initial weight of the dish.
-
-
Calculation:
-
Solubility (g/L) = (Mass of residue (g)) / (Volume of solution taken (L))
-
UV-Visible Spectrophotometry Method
This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region[14][15][16].
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution and separate the supernatant as described in the gravimetric method.
-
Dilute an aliquot of the clear saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly accurate and specific method for determining solubility, especially in complex matrices or for compounds that may degrade with heat[17][18][19][20].
Methodology:
-
HPLC Method Development:
-
Develop a reversed-phase HPLC method with UV detection capable of separating and quantifying this compound. A C18 column is often suitable. The mobile phase would typically consist of a mixture of acetonitrile and/or methanol and water.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound in the mobile phase or a compatible solvent.
-
Inject known volumes of the standard solutions into the HPLC system and record the peak areas.
-
Generate a calibration curve by plotting peak area against concentration.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution and separate the supernatant as described in the gravimetric method.
-
Dilute an aliquot of the clear saturated solution with the mobile phase to a concentration within the calibration range.
-
Inject a known volume of the diluted solution into the HPLC system and record the peak area.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the saturated solution by applying the dilution factor.
-
Visualizations
The following diagrams illustrate the general workflow for solubility determination and the factors influencing the solubility of this compound.
Caption: General experimental workflow for determining the solubility of this compound.
Caption: Factors influencing the solubility of this compound in organic solvents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biosynce.com [biosynce.com]
- 5. researchgate.net [researchgate.net]
- 6. esslabshop.com [esslabshop.com]
- 7. Isopentyl Pentyl Phthalate CAS#: 776297-69-9 [m.chemicalbook.com]
- 8. idaea.csic.es [idaea.csic.es]
- 9. rjpbcs.com [rjpbcs.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. scribd.com [scribd.com]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. scirp.org [scirp.org]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. opus.govst.edu [opus.govst.edu]
In-Depth Technical Guide on the Thermal Degradation Profile of Monopentyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal degradation profile of monopentyl phthalate. This compound, a monoester of phthalic acid, is a metabolite of the widely used plasticizer, di-n-pentyl phthalate (DPP). Understanding its thermal stability and degradation pathways is crucial for assessing its behavior in various thermal processes and its potential environmental and health implications. This document summarizes key thermal degradation data, outlines detailed experimental protocols for its analysis, and provides visual representations of the degradation pathways and experimental workflows. Due to the limited availability of data specific to this compound, this guide incorporates data from analogous short-chain alkyl phthalates to provide a comprehensive profile, with all such instances clearly noted.
Introduction
This compound (MPP) is a significant metabolite of di-n-pentyl phthalate (DPP), a plasticizer used to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC). As these plasticizers are not chemically bound to the polymer matrix, they can leach into the environment and subsequently metabolize in organisms to their corresponding monoesters. The thermal processing of materials containing these phthalates or their metabolites can lead to their degradation, forming various volatile and semi-volatile organic compounds. This guide focuses on the thermal decomposition of this compound, a critical aspect for risk assessment in high-temperature applications and for understanding its fate in the environment.
Thermal Degradation Profile
The thermal degradation of this compound, much like other short-chain alkyl phthalates, proceeds primarily through the cleavage of the ester bond. This process typically occurs at elevated temperatures, leading to the formation of more volatile compounds.
Decomposition Temperatures
Table 1: Predicted Thermal Decomposition Data for this compound (Based on Analogous Compounds)
| Parameter | Temperature (°C) | Weight Loss (%) | Notes |
| Onset of Decomposition (Tonset) | 150 - 250 | ~5 | Highly dependent on the matrix (e.g., presence of PVC) and atmosphere (inert vs. oxidative). |
| Peak Decomposition Temperature (Tpeak) | 250 - 350 | ~50-70 | Temperature at the maximum rate of weight loss. |
| Final Decomposition Temperature | > 400 | > 95 | Temperature at which the majority of the compound has degraded. |
Note: The data in this table is extrapolated from studies on similar short-chain alkyl phthalates and should be considered as an estimation pending specific experimental verification for this compound.
Degradation Products
The primary thermal degradation products of this compound are expected to be consistent with those observed for other monoalkyl phthalates. The main decomposition pathway involves the cleavage of the pentyl ester group.
Table 2: Expected Thermal Degradation Products of this compound
| Product | Chemical Formula | Formation Pathway |
| Phthalic Anhydride | C₈H₄O₃ | Intramolecular cyclization following the cleavage of the pentyl group. |
| 1-Pentene | C₅H₁₀ | Elimination reaction from the pentyl ester group. |
| 1-Pentanol | C₅H₁₂O | Hydrolysis of the ester bond (if water is present) or other secondary reactions. |
| Benzoic Acid | C₇H₆O₂ | Further degradation of phthalic anhydride at higher temperatures. |
Studies on dibutyl phthalate have shown that at temperatures below 650°C, the main pyrolysis products are 2-butene and 1-butanol[2]. At higher temperatures (around 700°C), phthalic anhydride and butyl benzoate pyrolyze into smaller mass radicals, and polycyclic aromatic hydrocarbons can be formed[2].
Experimental Protocols
To determine the thermal degradation profile of this compound, a combination of analytical techniques is employed. The following protocols are based on established methods for the analysis of similar compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperatures of this compound by measuring its mass change as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of pure this compound into a ceramic or aluminum TGA pan.
-
Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) to simulate different environmental conditions. A constant flow rate of 20-50 mL/min is recommended.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG curve) are determined.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.
Methodology:
-
Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature to a range of interest, for example, from 300°C to 700°C, to investigate the degradation products at different temperatures.
-
The pyrolysis is typically performed under an inert atmosphere (e.g., helium).
-
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the degradation products.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 300°C) at a rate of 10-20°C/min to elute the separated compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.
-
-
Data Analysis: Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST).
Visualizations
Proposed Thermal Degradation Pathway of this compound
Caption: Proposed thermal degradation pathway of this compound.
Experimental Workflow for Thermal Degradation Analysis
Caption: General experimental workflow for analyzing thermal degradation.
Conclusion
This technical guide provides a foundational understanding of the thermal degradation profile of this compound. While direct experimental data for this specific compound is limited, by drawing parallels with structurally similar short-chain alkyl phthalates, a probable degradation pathway and product profile have been established. The primary degradation products are expected to be phthalic anhydride and 1-pentene, formed through the thermal cleavage of the ester bond. The provided experimental protocols for TGA and Py-GC-MS offer a robust framework for researchers to obtain precise quantitative data for this compound. Further research is essential to definitively characterize its thermal behavior and to refine the understanding of its environmental and toxicological impact.
References
Monopentyl Phthalate Hydrolysis: A Technical Guide to Rates and Byproducts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of monopentyl phthalate (MnP), a monoester metabolite of dipentyl phthalate. The document details the byproducts of this degradation pathway and outlines established experimental protocols for determining its hydrolysis rate. Due to a lack of publicly available, specific quantitative hydrolysis rate data for this compound, this guide presents data for the closely related and well-studied monobutyl phthalate (MnBP) as a surrogate to illustrate the expected kinetic behavior. The provided protocols, based on international guidelines, are directly applicable for determining the specific hydrolysis rates of this compound.
Introduction to this compound Hydrolysis
Phthalate esters are a class of chemicals widely used as plasticizers to enhance the flexibility and durability of polymers. These compounds are not covalently bound to the polymer matrix and can leach into the environment, leading to widespread exposure.[1] The primary degradation pathway for phthalate esters in abiotic environments is hydrolysis, which can be influenced by factors such as pH and temperature.[2]
This compound is a primary metabolite of dipentyl phthalate. Its hydrolysis involves the cleavage of the ester bond, yielding phthalic acid and 1-pentanol. This process is a critical step in the environmental fate and toxicological assessment of this compound. Understanding the rate at which this hydrolysis occurs and the byproducts formed is essential for predicting its persistence and potential impact on biological systems.
Hydrolysis Byproducts
The hydrolysis of this compound is a straightforward reaction that results in the formation of two distinct byproducts:
-
Phthalic Acid: An aromatic dicarboxylic acid.
-
1-Pentanol: A five-carbon alcohol.
This reaction represents the complete breakdown of the monoester into its constituent acid and alcohol components.
Quantitative Data on Hydrolysis Rates
Table 1: Illustrative Hydrolysis Rate Data for Monobutyl Phthalate (MnBP) as a Surrogate
| Parameter | Value | Conditions | Reference |
| Biological Half-Life | ~1.9 ± 0.5 hours | In vivo (human subjects after oral dose) | [3] |
| Note on Abiotic Hydrolysis | Phthalate monoesters are known to undergo abiotic hydrolysis, with rates being significantly dependent on pH and temperature. Generally, hydrolysis is slow at neutral pH and accelerated under acidic or, more significantly, alkaline conditions. | General observation for phthalate esters | [2] |
Disclaimer: This table is for illustrative purposes using a surrogate compound due to the absence of specific data for this compound. Experimental determination of the hydrolysis rate of this compound is necessary for accurate assessment.
Experimental Protocols for Determining Hydrolysis Rate
The determination of the hydrolysis rate of this compound can be conducted following internationally recognized guidelines, such as the OECD Guideline for Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH" and the U.S. EPA Office of Chemical Safety and Pollution Prevention (OCSPP) guideline 835.2120: "Hydrolysis as a Function of pH and Temperature."
Principle of the Test
The test substance is incubated in sterile aqueous buffer solutions at various pH values (typically 4, 7, and 9) and at a constant temperature. The concentration of the test substance and its hydrolysis products are monitored over time to determine the rate of hydrolysis.
Materials and Reagents
-
Test Substance: this compound (analytical grade)
-
Reference Standards: Phthalic acid and 1-pentanol (analytical grade)
-
Buffer Solutions: Sterile aqueous buffers for pH 4, 7, and 9.
-
Organic Solvents: For extraction and analytical chromatography (e.g., acetonitrile, methanol, hexane - all HPLC or GC grade).
-
Reagent Grade Water: High-purity water for preparing solutions.
-
Sterile Glassware: To prevent microbial degradation.
Experimental Procedure
-
Preparation of Test Solutions:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Add a small volume of the stock solution to the buffer solutions to achieve a final concentration that is less than half the saturation concentration of this compound in water. The final concentration of the organic solvent should be minimal.
-
-
Incubation:
-
Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photolysis.
-
At predetermined time intervals, withdraw aliquots from each test solution for analysis.
-
-
Sample Analysis:
-
Quench the hydrolysis reaction in the aliquots if necessary (e.g., by neutralization or addition of a solvent).
-
Analyze the concentration of this compound and its hydrolysis products (phthalic acid and 1-pentanol) using a validated analytical method.
-
Analytical Methods
The quantification of this compound, phthalic acid, and 1-pentanol can be achieved using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector is a common method for analyzing phthalates and their degradation products. A C18 column is typically used with a mobile phase gradient of acetonitrile and water.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity. Derivatization may be required for the analysis of the non-volatile phthalic acid.
Data Analysis
The hydrolysis of this compound is expected to follow pseudo-first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the concentration of this compound versus time. The half-life (t₁/₂) can then be calculated using the following equation:
t₁/₂ = ln(2) / k
Visualizations
Hydrolysis Pathway of this compound
Caption: Hydrolysis pathway of this compound.
Experimental Workflow for Hydrolysis Rate Determination
Caption: Experimental workflow for determining hydrolysis rate.
References
- 1. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of the phthalate metabolites mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in male subjects after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Photochemical Fate of Monopentyl Phthalate: A Technical Guide to its Photodegradation Pathways
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to Phthalate Photodegradation
Phthalic acid esters (PAEs) are a class of organic compounds widely used as plasticizers to enhance the flexibility of polymers. Their extensive use has led to their ubiquitous presence in the environment. The environmental fate of these compounds is of significant concern due to their potential endocrine-disrupting effects. Abiotic degradation processes, particularly photodegradation, play a crucial role in the transformation of PAEs in aqueous environments.[1][2] Photodegradation can occur through direct photolysis, where the molecule absorbs light and undergoes transformation, or through indirect photolysis, involving reactions with photochemically generated reactive species such as hydroxyl radicals (•OH).
Studies on short-chain phthalates like DMP, DEP, and DBP have shown that the efficiency and pathways of photodegradation are influenced by factors such as the length of the alkyl chain, the presence of photocatalysts (e.g., TiO₂), and the irradiation wavelength.[3][4] Generally, the degradation rate in UV systems tends to increase with the length of the alkyl chain, suggesting that DBP (and by extension, MPE) would degrade faster than DMP and DEP.[4]
Proposed Photodegradation Pathways of Monopentyl Phthalate
Based on the established degradation mechanisms of DBP, the photodegradation of this compound is hypothesized to proceed through several key pathways, including direct photolysis and photocatalytic oxidation.
Direct Photolysis (UV Irradiation)
Under direct UV irradiation, the primary degradation mechanism for phthalates involves the cleavage of the ester bond and reactions on the aromatic ring. For MPE, the following pathways are proposed:
-
Hydroxylation of the Aromatic Ring: High-energy photons can lead to the formation of hydroxylated derivatives. The primary product expected is mono-o-hydroxypentyl phthalate.
-
Ester Cleavage and Subsequent Reactions: The C-O bond of the ester can be cleaved, leading to the formation of pentyl benzoate and phthalic acid. Phthalic acid can be further oxidized.
-
Side-Chain Oxidation: The pentyl chain can undergo oxidation, although this is generally a less favored pathway in direct photolysis compared to reactions involving the aromatic ring and ester groups.
The following diagram illustrates the proposed direct photolysis pathways for this compound.
Caption: Proposed direct photolysis pathways of this compound.
Photocatalytic Degradation (e.g., UV/TiO₂)
In the presence of a semiconductor photocatalyst like titanium dioxide (TiO₂) and UV light, the generation of highly reactive hydroxyl radicals (•OH) becomes the dominant degradation mechanism. These radicals can attack both the aromatic ring and the alkyl chain.
-
Hydroxyl Radical Attack on the Aromatic Ring: This leads to the formation of hydroxylated intermediates, which are more susceptible to further oxidation and ring-opening.
-
Hydrolysis and Decarboxylation: The ester linkage can be hydrolyzed, forming this compound and subsequently phthalic acid. Decarboxylation can also occur, leading to the formation of pentyl benzoate.
-
Ring-Opening: The aromatic ring can be cleaved by hydroxyl radicals, leading to the formation of aliphatic carboxylic acids and eventually mineralization to CO₂ and H₂O. Based on studies of DBP, a likely ring-opening product for MPE would be pentyl (2E,4E)-7-oxohepta-2,4-dienoate.[3]
The diagram below outlines the proposed photocatalytic degradation pathways for this compound.
Caption: Proposed photocatalytic degradation pathways of this compound.
Quantitative Data Summary (Based on Dibutyl Phthalate)
As no quantitative data for the photodegradation of this compound is available, the following table summarizes the degradation products identified for the closely related dibutyl phthalate (DBP) under different photodegradation systems. This provides an indication of the types of byproducts that could be expected from MPE degradation.
| Degradation System | Identified Byproducts of Dibutyl Phthalate (DBP) | Reference |
| UV Photolysis | Butyl benzoate, Benzoic acid, Butyl-o-hydroxybenzoate | [3] |
| UV/TiO₂ | Butyl (2E,4E)-7-oxohepta-2,4-dienoate, Mono-butyl phthalate, Butyl benzoate, p-Benzoquinone, Phthalic acid | [3] |
| UV-Vis/Bi₂WO₆ | Butyl (2E,4E)-7-oxohepta-2,4-dienoate, Mono-butyl phthalate, Butyl benzoate, p-Benzoquinone | [3] |
Experimental Protocols for Studying this compound Photodegradation
The following sections detail proposed experimental methodologies for investigating the photodegradation of MPE, adapted from established protocols for other phthalates.[3][4]
Materials and Reagents
-
This compound (analytical standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (ultrapure)
-
Titanium dioxide (P25, for photocatalysis)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Photoreactor Setup
A photochemical reaction apparatus is required. A typical setup would consist of a quartz reaction vessel surrounded by a cooling water jacket to maintain a constant temperature (e.g., 20 ± 2°C). A high-pressure mercury lamp (e.g., 500 W, with a main wavelength of 365 nm) can be used as the UV source for both direct photolysis and photocatalysis experiments. For studies simulating solar irradiation, a xenon lamp would be appropriate.
The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for MPE photodegradation studies.
Experimental Procedure
-
Preparation of MPE Solution: Prepare a stock solution of MPE in a suitable solvent (e.g., methanol) and dilute with ultrapure water to the desired initial concentration (e.g., 5 mg/L).
-
Photolysis Experiment: Transfer the MPE solution to the photoreactor. Turn on the cooling water and the magnetic stirrer. After reaching thermal equilibrium, turn on the UV lamp to initiate the reaction. Collect aliquots of the solution at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Photocatalysis Experiment: Add the photocatalyst (e.g., TiO₂) to the MPE solution and stir in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium. Then, follow the same procedure as the photolysis experiment.
-
Sample Analysis:
-
MPE Quantification: Filter the collected samples and analyze the concentration of MPE using High-Performance Liquid Chromatography with a UV detector (HPLC-UV). A C18 column is typically used with a mobile phase of acetonitrile and water.
-
Byproduct Identification: For the identification of degradation intermediates, perform a liquid-liquid extraction of the samples with a solvent like dichloromethane. After drying and concentrating the extract, analyze it using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Conclusion
While direct experimental data on the photodegradation of this compound is currently lacking, this technical guide provides a robust theoretical framework for its anticipated photochemical behavior. By extrapolating from the well-documented degradation of its structural analogs, it is proposed that MPE undergoes degradation through direct photolysis and photocatalytic oxidation, leading to hydroxylated intermediates, ester cleavage products, and eventual ring-opening and mineralization. The provided experimental protocols offer a clear roadmap for researchers to validate these proposed pathways and generate the much-needed empirical data for MPE. This will be crucial for a more accurate assessment of its environmental risk and for the development of effective remediation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 4. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - PMC [pmc.ncbi.nlm.nih.gov]
Monopentyl Phthalate: A Technical Guide to its Mechanisms as an Endocrine Disruptor
For Researchers, Scientists, and Drug Development Professionals
Published: December 25, 2025
Abstract
Monopentyl phthalate (MPE), the primary metabolite of di-n-pentyl phthalate (DPP), is an environmental contaminant with recognized endocrine-disrupting properties. While its parent compound, DPP, is a potent inhibitor of fetal testicular steroidogenesis, the direct mechanisms of MPE are multifaceted and distinct. This technical guide provides an in-depth review of the current scientific understanding of MPE's mechanisms of action. It synthesizes findings on its anti-estrogenic properties, its debated role in steroidogenesis inhibition, and its lack of interaction with peroxisome proliferator-activated receptors (PPARs). This document presents quantitative data in structured tables, details key experimental protocols for assessing its activity, and provides visualizations of critical pathways and workflows to support advanced research and development.
Core Mechanisms of Endocrine Disruption
This compound (MPE), also known as mono-n-pentyl phthalate (MPP), contributes to endocrine disruption through several distinct molecular pathways. Unlike other well-studied phthalate monoesters that are potent anti-androgens, the primary effects of MPE appear to be centered on anti-estrogenic activity. Its role in the potent anti-androgenic effects of its parent compound, di-n-pentyl phthalate (DPP), is complex and not fully elucidated.
Inhibition of Steroidogenesis: The DPP/MPE Paradox
The most pronounced anti-androgenic effects are attributed to MPE's parent compound, DPP. In utero exposure to DPP potently suppresses fetal testosterone production by downregulating the expression of key genes in the steroidogenesis pathway.[1][2] These include the Steroidogenic Acute Regulatory protein (StAR), which controls cholesterol import into mitochondria, and enzymes critical for testosterone synthesis such as Cytochrome P450 side-chain cleavage (CYP11A1) and 17α-hydroxylase/17,20-lyase (CYP17A1).[1]
Paradoxically, direct in vitro studies on MPE have shown no significant effect on Leydig cell structure or testosterone output at high concentrations (1,000 µM).[3] This discrepancy suggests that the potent effects of DPP may not be solely mediated by MPE, or that the in vitro models used did not fully recapitulate the conditions of fetal development. This "DPP/MPE Paradox" highlights a critical gap in the understanding of MPE's role in testicular toxicity.
Figure 1. Inhibition of the steroidogenesis pathway by Di-n-pentyl Phthalate (DPP).
Anti-Estrogenic Activity
A primary mechanism of action for MPE is its anti-estrogenic activity. Studies using the human breast cancer cell line MCF-7, which is responsive to estrogens, have demonstrated that MPE can suppress cell proliferation in the presence of 17β-estradiol.[4] This effect was observed at concentrations higher than 10⁻⁴ M, suggesting MPE can act as an antagonist to the estrogen receptor (ER), thereby inhibiting estrogen-dependent cellular processes.[4][5] No estrogenic (agonistic) activity has been reported for MPE.[4]
Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)
Many phthalate monoesters exert toxic effects by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in lipid metabolism and cellular differentiation.[6][7][8] However, MPE appears to be an exception. In vitro binding assays have shown that shorter-chain phthalate monoesters, including MPE, do not significantly interact with or activate human PPARα and PPARγ.[9] This indicates that MPE's endocrine-disrupting effects are likely independent of the PPAR signaling pathway, distinguishing it from longer-chain phthalates like mono-(2-ethylhexyl) phthalate (MEHP).
Figure 2. The DPP/MPE Paradox and known direct actions of this compound.
Quantitative Data Presentation
The following tables summarize the available quantitative data for the endocrine-disrupting activities of di-n-pentyl phthalate (DPP) and this compound (MPE). Data for mono-(2-ethylhexyl) phthalate (MEHP) is included for comparison as a well-characterized phthalate metabolite.
Table 1: Potency of Di-n-pentyl Phthalate (DPP) in Rats
| Endpoint | Value (ED₅₀) | Species/Model | Reference |
|---|---|---|---|
| Fetal Testicular Testosterone Production | 45 mg/kg/day | Sprague-Dawley Rat | [1] |
| Fetal Plasma Testosterone Levels | 19 mg/kg/day | Sprague-Dawley Rat | [1] |
| Fetal Testis Testosterone Levels | 53 mg/kg/day | Sprague-Dawley Rat |[1] |
Table 2: Effective Concentration of this compound (MPE)
| Endpoint | Effective Concentration | Species/Model | Reference |
|---|
| Anti-Estrogenic Activity | > 1 x 10⁻⁴ M | Human MCF-7 Cells |[4] |
Table 3: Comparative Potency of Mono-(2-ethylhexyl) Phthalate (MEHP)
| Endpoint | Value (IC₅₀) | Species/Model | Reference |
|---|---|---|---|
| Anti-Estrogenic Activity | 125 µM | Yeast Estrogen Screen | [10] |
| Anti-Androgenic Activity | 736 µM | Yeast Androgen Screen |[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of endocrine disruptors. The following sections describe standard protocols for evaluating the key mechanisms of MPE.
Protocol: MCF-7 Cell Proliferation Assay (E-Screen)
This assay is used to assess the estrogenic or anti-estrogenic activity of a test compound by measuring its effect on the proliferation of the estrogen-responsive MCF-7 human breast cancer cell line.
1. Cell Culture and Maintenance:
-
Culture MCF-7 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
For experiments, cells are switched to a phenol red-free medium with 5% charcoal-dextran stripped FBS (CD-FBS) for at least 48 hours to remove endogenous steroids.
2. Assay Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10³ cells/well in the steroid-free medium and allow them to attach for 24 hours.
-
To assess anti-estrogenic activity , treat cells with a fixed concentration of 17β-estradiol (E₂) (e.g., 10⁻¹¹ M) co-incubated with a range of concentrations of MPE (e.g., 10⁻⁸ M to 10⁻³ M).
-
Include appropriate controls: vehicle (DMSO), E₂ alone, and a reference anti-estrogen (e.g., ICI 182,780).
-
Incubate the plate for 6 days (144 hours).
3. Cell Proliferation Measurement:
-
After incubation, remove the medium.
-
Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of proliferation relative to the E₂-only control.
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration of MPE that inhibits 50% of the E₂-induced proliferation).
Figure 3. Experimental workflow for the MCF-7 Anti-Estrogenicity Assay.
Protocol: In Vitro Leydig Cell Steroidogenesis Assay
This protocol is designed to assess the direct impact of a test compound on testosterone production in isolated Leydig cells.
1. Leydig Cell Isolation:
-
Isolate Leydig cells from adult Sprague-Dawley rat testes via collagenase digestion and Percoll density gradient centrifugation.
-
Assess cell purity (>90%) and viability (>95%) using trypan blue exclusion.
2. Cell Culture and Treatment:
-
Culture purified Leydig cells in DMEM/F-12 medium supplemented with insulin, transferrin, and vitamin E at a density of 0.5 x 10⁶ cells/mL.
-
Pre-incubate cells for 1 hour before adding the test compound.
-
Treat cells with a range of MPE concentrations (e.g., 1 µM to 1000 µM) in the presence or absence of a stimulating agent like human Chorionic Gonadotropin (hCG) (10 ng/mL).
-
Include vehicle controls (DMSO) and a known inhibitor (e.g., ketoconazole).
-
Incubate for 3-24 hours at 34°C in a 5% CO₂ incubator.
3. Hormone Quantification:
-
After incubation, centrifuge the culture tubes and collect the supernatant (medium).
-
Measure the concentration of testosterone in the medium using a validated Radioimmunoassay (RIA) or ELISA kit.
4. Data Analysis:
-
Normalize testosterone production to the cell number or total protein content.
-
Compare testosterone levels in MPE-treated groups to the vehicle control group (both basal and hCG-stimulated).
-
Determine the IC₅₀ for inhibition of stimulated testosterone production.
Protocol: Androgen Receptor (AR) Reporter Gene Assay
This assay quantifies the ability of a compound to act as an agonist or antagonist of the androgen receptor (AR).
1. Cell Line and Plasmids:
-
Use a suitable cell line that does not express endogenous AR, such as PC-3 or HEK293 cells.
-
Co-transfect the cells with three plasmids:
-
An AR expression vector (e.g., pCMV-hAR).
-
A reporter vector containing an androgen-responsive element (ARE) driving a luciferase gene (e.g., pARE-Luc).
-
A control vector for normalization, typically expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK).
-
2. Transfection and Treatment:
-
Plate cells and transfect using a lipid-based transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with a fresh, steroid-free medium.
-
To test for antagonistic activity , treat cells with a fixed concentration of a known AR agonist like dihydrotestosterone (DHT) (e.g., 0.1 nM) co-incubated with a range of MPE concentrations.
-
Include controls: vehicle, DHT alone, and a reference antagonist (e.g., bicalutamide).
-
Incubate for an additional 24 hours.
3. Luciferase Assay:
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Calculate the percentage of AR activity relative to the DHT-only control.
-
Plot the dose-response curve and calculate the IC₅₀ value for AR antagonism.
Conclusion and Future Directions
The endocrine-disrupting profile of this compound is complex and distinct from other phthalates. The current body of evidence strongly supports a mechanism of anti-estrogenic activity at high concentrations. In contrast, MPE does not appear to activate PPAR nuclear receptors.
The most significant area of uncertainty remains MPE's role in the potent inhibition of testosterone synthesis observed after exposure to its parent compound, DPP. The lack of a direct inhibitory effect in an in vitro Leydig cell model presents a compelling paradox that warrants further investigation. Future research should focus on:
-
Re-evaluating MPE's effect on steroidogenesis using more advanced models, such as fetal testis explants or co-cultures with Sertoli cells, to better mimic the in vivo environment.
-
Investigating potential AR antagonism through direct binding and reporter gene assays to clarify whether MPE contributes to the anti-androgenic profile of DPP through this mechanism.
-
Exploring alternative metabolites of DPP that may be responsible for or contribute to the observed inhibition of testosterone synthesis.
A clearer understanding of these mechanisms is essential for accurately assessing the risk MPE poses to human health and for developing effective regulatory and drug development strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dipentyl phthalate induces multinucleated germ cells and reduces testosterone in the rat fetal testis with a similar dose-response | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 3. The influence of phthalate esters on Leydig cell structure and function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of estrogenic and anti-estrogenic activities of some phthalate diesters and monoesters by MCF-7 cell proliferation assay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPAR-mediated activity of phthalates: A link to the obesity epidemic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Phthalate-Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for modeling the binding of phthalate monoesters to nuclear receptors, with a specific focus on Monopentyl Phthalate (MPE). Phthalates are ubiquitous environmental contaminants, and their monoester metabolites are recognized as potential endocrine-disrupting chemicals (EDCs). Understanding the molecular interactions between these compounds and key biological receptors is crucial for risk assessment and the development of safer alternatives. This document details the computational protocols for molecular docking and molecular dynamics simulations, summarizes quantitative binding and activation data for various phthalate monoesters, and presents signaling pathways and experimental workflows. Notably, while comprehensive in silico and in vitro data exist for many phthalates, specific data for this compound is limited, with evidence suggesting it does not significantly interact with Peroxisome Proliferator-Activated Receptors (PPARs). This guide, therefore, serves as a framework for approaching the in silico modeling of MPE, leveraging the established methodologies for similar compounds.
Introduction: Phthalates as Endocrine Disruptors
Phthalate esters are widely used as plasticizers to enhance the flexibility of polyvinyl chloride (PVC) and other polymers. Due to their non-covalent integration into polymer matrices, they can leach into the environment, leading to widespread human exposure. In the body, phthalate diesters are metabolized to their corresponding monoesters, which are often considered the more biologically active compounds.
Several phthalate monoesters have been identified as endocrine disruptors due to their ability to interfere with the body's hormonal systems. They can interact with various nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), Estrogen Receptors (ERs), and Androgen Receptors (ARs), thereby disrupting normal physiological processes. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating these interactions at a molecular level, providing insights into binding affinities and mechanisms of action.
Target Receptors for Phthalate Monoesters
The primary targets of phthalate monoesters are nuclear receptors, a superfamily of ligand-activated transcription factors that regulate gene expression involved in a wide range of physiological processes, including metabolism, development, and reproduction.
-
Peroxisome Proliferator-Activated Receptors (PPARs): These receptors (subtypes α, β/δ, and γ) are key regulators of lipid metabolism and glucose homeostasis. Several phthalate monoesters have been shown to activate PPARs, particularly PPARα and PPARγ.[1][2] This interaction is believed to mediate some of the toxic effects of phthalates, such as rodent hepatocarcinogenesis.[1]
-
Estrogen Receptors (ERs): ERα and ERβ are central to the development and function of the reproductive system. Some phthalates exhibit estrogenic or anti-estrogenic activity by binding to ERs.[3][4]
-
Androgen Receptor (AR): The AR is crucial for the development of male reproductive tissues. Certain phthalates have demonstrated anti-androgenic properties by antagonizing the AR.[4]
Quantitative Data on Phthalate-Receptor Interactions
While in silico modeling provides valuable predictions of binding, it is essential to correlate these findings with experimental data. The following tables summarize publicly available quantitative data for the interaction of various phthalate monoesters with nuclear receptors. It is important to note the absence of specific in silico binding data for this compound in the reviewed literature. Furthermore, experimental evidence suggests that this compound does not significantly interact with PPARα and PPARγ.[5]
Table 1: In Silico Binding Affinities of Phthalate Monoesters to Nuclear Receptors
| Phthalate Monoester | Receptor | Docking Score (kcal/mol) | Computational Method | Reference |
| Di(2-ethylhexyl)phthalate (DEHP) | hRXRα | -10.87 | Glide | [6] |
| Mono(2-ethylhexyl)phthalate (MEHP) | hRXRα | -8.59 | Glide | [6] |
| Di-iso-decyl phthalate (DIDP) | hPPARγ | -9.99 | Glide | [6] |
| Mono-iso-decyl phthalate (MIDP) | hPPARγ | -9.56 | Glide | [6] |
| Diisononyl phthalate (DINP) | hERα | -9.44 | Glide | [7] |
| Monophenyl phthalate | hERβ | -8.66 | Glide | [7] |
| Di(2-ethylhexyl)phthalate (DEHP) | hERRγ | -9.38 | Glide | [7] |
Note: Lower docking scores generally indicate stronger predicted binding affinity.
Table 2: Experimental Activation of Nuclear Receptors by Phthalate Monoesters (EC50 Values)
| Phthalate Monoester | Receptor | Species | EC50 (µM) | Assay Type | Reference |
| Mono-(2-ethylhexyl)-phthalate (MEHP) | PPARα | Mouse | 0.6 | Trans-activation | [1] |
| Mono-(2-ethylhexyl)-phthalate (MEHP) | PPARα | Human | 3.2 | Trans-activation | [1] |
| Mono-(2-ethylhexyl)-phthalate (MEHP) | PPARγ | Mouse | 10.1 | Trans-activation | [1] |
| Mono-(2-ethylhexyl)-phthalate (MEHP) | PPARγ | Human | 6.2 | Trans-activation | [1] |
| Monobenzyl phthalate (MBzP) | PPARα | Mouse | 21 | Trans-activation | [1] |
| Monobenzyl phthalate (MBzP) | PPARα | Human | 30 | Trans-activation | [1] |
| Monobenzyl phthalate (MBzP) | PPARγ | Mouse | 75-100 | Trans-activation | [1] |
| Monobenzyl phthalate (MBzP) | PPARγ | Human | 75-100 | Trans-activation | [1] |
| Mono-sec-butyl phthalate (MBuP) | PPARα | Mouse | 63 | Trans-activation | [1] |
Note: EC50 is the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols for In Silico Modeling
The following sections detail generalized protocols for performing molecular docking and molecular dynamics simulations to study the interaction of phthalate monoesters with nuclear receptors.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol:
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target nuclear receptor (e.g., PPARγ, ERα) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign partial charges using a molecular modeling software package (e.g., Schrödinger Maestro, AutoDock Tools).
-
Define the binding site (active site) based on the location of the co-crystallized ligand or using a pocket detection algorithm.
-
-
Ligand Preparation:
-
Obtain the 2D or 3D structure of the phthalate monoester (e.g., this compound) from a chemical database like PubChem.
-
Generate a 3D conformation of the ligand and assign partial charges.
-
Minimize the energy of the ligand structure using a suitable force field (e.g., OPLS, MMFF).
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the defined binding site of the receptor.
-
The program will generate multiple binding poses (orientations) of the ligand within the binding site.
-
Each pose is assigned a score based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's amino acid residues.
-
Visualize the protein-ligand complex to understand the binding mode.
-
Compare the docking scores of different phthalate monoesters to predict their relative binding affinities.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.
Protocol:
-
System Preparation:
-
Start with a docked pose of the phthalate monoester within the receptor's binding site obtained from molecular docking.
-
Place the protein-ligand complex in a simulation box of appropriate dimensions.
-
Solvate the system with a chosen water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Subsequently, equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This allows the density of the system to relax.
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns or longer) with the chosen force field (e.g., AMBER, CHARMM).
-
Save the trajectory (atomic coordinates over time) at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation - RMSD).
-
Investigate the dynamics of the ligand within the binding pocket and the flexibility of the protein.
-
Calculate binding free energies using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity.
-
Visualizations: Pathways and Workflows
Visualizing complex biological pathways and computational workflows is essential for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language.
Signaling Pathway
Caption: Generalized PPAR signaling pathway activated by a phthalate monoester.
Experimental Workflow
Caption: Workflow for in silico modeling of phthalate-receptor binding.
Conclusion and Future Directions
In silico modeling is an indispensable tool for elucidating the molecular mechanisms of action of endocrine-disrupting chemicals like phthalate monoesters. While significant progress has been made in understanding the interactions of many phthalates with nuclear receptors, there remains a notable data gap for specific compounds such as this compound. The experimental finding that MPE does not significantly bind to PPARα and PPARγ underscores the importance of integrating computational predictions with experimental validation.
Future research should focus on:
-
Expanding the scope of in silico studies to include a wider range of phthalate monoesters, including MPE, and other relevant nuclear receptors.
-
Utilizing more advanced computational techniques , such as enhanced sampling methods in MD simulations, to more accurately predict binding affinities and explore complex binding pathways.
-
Integrating in silico data with in vitro and in vivo studies to build more robust and predictive models for the endocrine-disrupting potential of these compounds.
This technical guide provides a foundational framework for researchers to apply in silico methods to investigate the receptor binding of this compound and other phthalates, ultimately contributing to a better understanding of their potential health risks.
References
- 1. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of mouse and human peroxisome proliferator-activated receptors (PPARs) by phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding characteristics of dialkyl phthalates for the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Toxicokinetics and Metabolism of Di-n-pentyl Phthalate to Monopentyl Phthalate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Di-n-pentyl phthalate (DnPP) is a widely used plasticizer that undergoes metabolic transformation in the body to its primary metabolite, monopentyl phthalate (MPP), a compound of toxicological interest. Understanding the toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—of DnPP is crucial for assessing its potential health risks. This technical guide provides a comprehensive overview of the current scientific understanding of the conversion of DnPP to MPP, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways to support researchers, scientists, and drug development professionals.
Toxicokinetics of Di-n-pentyl Phthalate
The toxicokinetic profile of a compound describes its journey through the body. For DnPP, this process begins with its absorption and ends with the excretion of its metabolites.
Absorption
Following oral exposure, phthalate esters like DnPP are generally rapidly absorbed from the gastrointestinal tract. The initial metabolic process, the hydrolysis of the diester to the monoester, can begin in the intestinal lumen, mediated by gut esterases.
Distribution
Once absorbed, DnPP and its primary metabolite, MPP, are distributed throughout the body via the bloodstream. While specific quantitative data on the tissue distribution of DnPP and MPP is limited, studies on other phthalates suggest that these lipophilic compounds can distribute to various tissues, including the liver, kidneys, and adipose tissue.
Metabolism
The metabolism of DnPP is a critical step in its detoxification and elimination. The primary metabolic event is the hydrolysis of one of the ester linkages of DnPP to form MPP. This reaction is catalyzed by non-specific esterases, particularly carboxylesterases, which are abundant in the liver and intestines.
Subsequent to the formation of MPP, further oxidative metabolism can occur on the pentyl side chain. A study in rats identified several urinary metabolites of DnPP, with mono(4-hydroxypentyl) phthalate (MHPP) being the predominant one, indicating that ω-1 oxidation is a significant metabolic pathway. Other identified metabolites include mono(4-oxopentyl) phthalate (MOPP) and mono(4-carboxybutyl) phthalate (MCBP). These oxidative steps are typically mediated by cytochrome P450 (CYP) enzymes. The oxidized metabolites can then be conjugated with glucuronic acid to increase their water solubility and facilitate excretion.
Excretion
The metabolites of DnPP, including MPP and its oxidized derivatives, are primarily excreted in the urine. A study in rats demonstrated that the concentrations of DnPP metabolites in urine were significantly lower in the second 24-hour collection period compared to the first, suggesting relatively rapid excretion. Some metabolites have also been identified in serum, although at much lower levels than in urine.[1]
Quantitative Data
The following tables summarize the available quantitative data on the urinary excretion of DnPP metabolites in rats.
Table 1: Median Urinary Concentrations of Di-n-pentyl Phthalate Metabolites in Female Sprague-Dawley Rats (N=9) in the First 24-hour Collection After a Single Oral Dose of 500 mg/kg bw DnPP.[1]
| Metabolite | Abbreviation | Median Concentration (µg/mL) |
| Mono(4-hydroxypentyl) phthalate | MHPP | 993 |
| This compound | MPP | 222 |
| Mono(4-carboxybutyl) phthalate | MCBP | 168 |
| Mono(4-oxopentyl) phthalate | MOPP | 47 |
| Phthalic Acid | PA | 26 |
| Mono-n-pentenyl phthalate | MPeP | 16 |
| Mono(3-carboxypropyl) phthalate | MCPP | 9 |
| Mono(2-carboxyethyl) phthalate | MCEP | 0.2 |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature regarding DnPP metabolism.
In Vivo Metabolism Study in Rats
This protocol is based on a study that identified and quantified urinary and serum metabolites of DnPP in rats.[1]
-
Animal Model: Adult female Sprague-Dawley rats (N=9).
-
Dosing: A single oral dose of 500 mg/kg body weight of DnPP was administered.
-
Sample Collection:
-
Urine: 24-hour urine samples were collected one day before dosing (baseline) and at 24-hour and 48-hour intervals post-dosing.
-
Serum: Blood was collected at necropsy, 48 hours after dosing, to obtain serum.
-
-
Sample Preparation (Urine and Serum):
-
Metabolites were extracted from the biological matrices.
-
-
Analytical Method:
-
The extracted metabolites were resolved using high-performance liquid chromatography (HPLC).
-
Detection and identification were performed using mass spectrometry (MS), with full scan mass spectrometric fragmentation patterns used to identify metabolites for which authentic standards were not available.
-
Quantification of this compound in Urine by HPLC-MS/MS
This is a general protocol for the quantification of phthalate metabolites in urine, which can be adapted for MPP.
-
Sample Preparation:
-
Enzymatic Deconjugation: Urine samples are treated with β-glucuronidase to hydrolyze glucuronide conjugates of the metabolites.
-
Solid-Phase Extraction (SPE): The samples are then passed through an SPE cartridge to clean up the sample and concentrate the analytes.
-
-
Analytical Instrumentation: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is used for separation and detection.
-
Quantification: Isotope dilution is often employed for accurate quantification, where a known amount of a stable isotope-labeled internal standard of the analyte (e.g., MPP-d4) is added to the sample prior to preparation. The ratio of the analyte to the internal standard is then used to calculate the concentration.
Signaling Pathways and Logical Relationships
While specific signaling pathways directly involved in the metabolism of DnPP to MPP are not extensively detailed in the literature, the broader class of phthalates is known to interact with various biological pathways.
Metabolic Hydrolysis Pathway
The primary metabolic pathway for DnPP is its hydrolysis to MPP, which is a prerequisite for further metabolism and excretion. This is a common pathway for many phthalate esters.
References
Methodological & Application
Application Note: Quantification of Monopentyl Phthalate in Human Urine by LC-MS/MS
Introduction
Monopentyl phthalate (MnPeP) is a primary metabolite of di-n-pentyl phthalate (DnPP), a plasticizer used in various consumer products. Monitoring MnPeP in human urine is a reliable method for assessing human exposure to DnPP, which has been linked to potential endocrine-disrupting effects. This application note describes a sensitive and robust method for the quantification of MnPeP in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method involves enzymatic hydrolysis of conjugated metabolites, followed by solid-phase extraction (SPE) and analysis by LC-MS/MS in negative electrospray ionization mode.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in biomonitoring, toxicology, and environmental health studies.
Experimental Protocols
Sample Preparation
1.1. Materials and Reagents
-
Human urine samples
-
This compound (MnPeP) analytical standard
-
¹³C₄-labeled MnPeP internal standard (IS)
-
β-glucuronidase from Helix pomatia
-
Ammonium acetate buffer (pH 6.5)
-
Formic acid
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 200 mg, 3 mL)
1.2. Protocol
-
Thaw frozen human urine samples at room temperature.
-
Vortex mix the urine samples for 30 seconds.
-
Pipette 200 µL of urine into a 2 mL polypropylene tube.
-
Add 20 µL of the ¹³C₄-MnPeP internal standard solution.
-
Add 150 µL of ammonium acetate buffer.
-
Add 20 µL of β-glucuronidase enzyme solution.
-
Vortex mix for 10 seconds and incubate at 37°C for 2 hours to deconjugate the glucuronidated metabolites.
-
Stop the enzymatic reaction by adding 10 µL of formic acid.
-
Condition the SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.
-
Load the entire sample onto the SPE cartridge.
-
Wash the cartridge with 1.5 mL of water.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-95% B
-
8-9 min: 95% B
-
9.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
2.2. Mass Spectrometry Conditions
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Ion Source Temperature: 350°C.
-
Capillary Voltage: -3.5 kV.
-
Gas Flow:
-
Drying Gas: 10 L/min
-
Nebulizer Gas: 40 psi
-
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| MnPeP | 235.1 | 149.0 | 100 | -15 |
| MnPeP (Qualifier) | 235.1 | 167.0 | 100 | -12 |
| ¹³C₄-MnPeP (IS) | 239.1 | 153.0 | 100 | -15 |
Data Presentation
Quantitative Data Summary
The following tables summarize the quantitative performance of the method for the analysis of this compound in human urine.
Table 1: Calibration Curve and Limits of Detection/Quantification
| Parameter | Value |
| Calibration Curve Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Spiked Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 1.5 | 98.7 | 4.2 | 5.8 |
| Medium | 50 | 102.3 | 3.1 | 4.5 |
| High | 150 | 101.5 | 2.8 | 3.9 |
Mandatory Visualization
Diagrams
Caption: Experimental workflow for the quantification of this compound in human urine.
Caption: Detailed steps of the sample preparation protocol.
Application Note: Solid-Phase Extraction Protocol for Monopentyl Phthalate in Serum
Introduction
Monopentyl phthalate (MnPEP) is a primary metabolite of di-n-pentyl phthalate (DnPP), a plasticizer used in a variety of consumer products. Due to its potential endocrine-disrupting properties, accurate and sensitive measurement of MnPEP in biological matrices such as human serum is crucial for exposure assessment and toxicological studies. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers efficient cleanup and concentration of analytes from complex samples, leading to improved analytical performance. This application note provides a detailed protocol for the solid-phase extraction of MnPEP from human serum, suitable for subsequent analysis by techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Principle
This protocol utilizes a reversed-phase SPE mechanism. After a pre-treatment step involving enzymatic hydrolysis to cleave glucuronidated conjugates, the serum sample is acidified and loaded onto a polymeric SPE cartridge. The nonpolar MnPEP is retained on the sorbent while polar interferences are washed away. A final elution with an organic solvent recovers the analyte, which is then ready for instrumental analysis.
Experimental Protocol
Materials and Reagents
-
SPE Cartridge: Oasis HLB (60 mg, 3 mL) or equivalent polymeric reversed-phase sorbent.
-
Serum Samples: Human serum, stored at -80°C until use.
-
Enzymes: β-glucuronidase (from E. coli).
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
-
Ammonium acetate buffer (0.1 M, pH 6.5)
-
Formic acid (0.1 M)
-
Water (HPLC grade)
-
10% Methanol in water (v/v)
-
Sample Pre-treatment (Enzymatic Hydrolysis)
-
Thaw serum samples to room temperature.
-
In a clean microcentrifuge tube, combine 500 µL of serum with 500 µL of 0.1 M ammonium acetate buffer (pH 6.5).
-
Add 10 µL of β-glucuronidase solution.
-
Vortex the mixture gently for 10 seconds.
-
Incubate the sample at 37°C for 2 hours to ensure complete hydrolysis of MnPEP-glucuronide.[1][2]
-
After incubation, acidify the sample by adding 5 mL of 0.1 M formic acid.[1]
Solid-Phase Extraction Procedure
The following steps should be performed using a vacuum manifold.
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol through the sorbent.[1]
-
Equilibration: Equilibrate the cartridge by passing 1 mL of 0.1 M formic acid.[1] Do not allow the cartridge to dry out between steps.
-
Sample Loading: Load the pre-treated serum sample onto the SPE cartridge at a slow and steady flow rate, approximately 0.5 mL/min.[1]
-
Washing:
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual wash solvent.
-
Elution: Elute the retained MnPEP from the cartridge by passing 0.5 mL of acetonitrile through the sorbent at a flow rate of 0.5 mL/min.[1] Collect the eluate in a clean collection tube.
-
Post-Elution: The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for instrumental analysis.
Data Presentation
The following table summarizes typical performance data for the SPE of phthalate metabolites, including MnPEP, from serum using similar methodologies.
| Parameter | Value | Reference |
| Recovery | 80-99% | [3][4] |
| Limit of Detection (LOD) | Low ng/mL range | [3][4] |
| Limit of Quantification (LOQ) | 5.0 ng/mL (for MEHP, a similar monoester) | [5] |
| Relative Standard Deviation (RSD) | 1.9% - 19.1% | [2] |
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. [Detection method of phthalate esters and their metabolites in blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Automated solid-phase extraction and quantitative analysis of 14 phthalate metabolites in human serum using isotope dilution-high-performance liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. Automated solid-phase extraction and quantitative analysis of 14 phthalate metabolites in human serum using isotope dilution-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Monopentyl Phthalate in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the determination of Monopentyl Phthalate (MPP), a primary metabolite of di-n-pentyl phthalate (DnPP), in biological matrices such as urine and plasma. The protocol employs a direct analysis approach using Gas Chromatography coupled with Mass Spectrometry (GC-MS) without the need for derivatization, simplifying sample preparation and reducing analysis time. The method is suitable for researchers in environmental health, toxicology, and drug development who require accurate quantification of phthalate exposure.
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products. Di-n-pentyl phthalate (DnPP) is one such compound that can leach from these products and be absorbed by the human body, where it is metabolized to this compound (MPP). Due to the potential adverse health effects associated with phthalate exposure, sensitive and reliable methods for the quantification of their metabolites in biological samples are crucial for exposure assessment and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile organic compounds, making it well-suited for phthalate analysis.[1][2][3] This application note provides a detailed protocol for the analysis of MPP using GC-MS, focusing on a direct injection method that does not require a derivatization step, thereby streamlining the analytical workflow.[4]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Urine Samples
This protocol is adapted for the extraction of MPP from urine samples.
Materials:
-
Urine sample
-
β-glucuronidase solution
-
Hexane (HPLC grade)
-
Internal Standard (IS) solution (e.g., Benzyl Benzoate, 1 µg/mL in methanol)
-
Centrifuge tubes (glass, with PTFE-lined caps)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a 2 mL glass centrifuge tube, add 1 mL of the urine sample.
-
Add 10 µL of the internal standard solution.
-
To deconjugate glucuronidated MPP, add 50 µL of β-glucuronidase solution, vortex briefly, and incubate at 37°C for 90 minutes.[5]
-
After incubation, add 1 mL of hexane to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (hexane) to a clean glass tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction of MPP from water samples.
Materials:
-
Water sample
-
SPE cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Internal Standard (IS) solution (e.g., Benzyl Benzoate, 1 µg/mL in methanol)
-
Vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Condition the SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and then 5 mL of deionized water. Do not allow the cartridge to go dry.
-
To 10 mL of the water sample, add 10 µL of the internal standard solution.
-
Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters can be used as a starting point and should be optimized for the specific instrument. A common choice for phthalate analysis are columns with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, such as a DB-5MS or HP-5ms.[6][7]
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature of 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for the analysis of this compound. The limit of detection and linearity are based on a direct analysis method for phthalate monoesters.[4]
| Parameter | Value |
| Retention Time (Expected) | ~15 - 17 min (on a 30m HP-5ms column) |
| Quantifier Ion (m/z) | 149 |
| Qualifier Ion (m/z) | 167 |
| Limit of Detection (LOD) | 0.01 - 0.05 ng on column (estimated) |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 ng on column (estimated) |
| Linearity Range | 0.1 - 100 ng/mL |
| Recovery (LLE - Urine) | 85% - 115% (expected for similar compounds)[5] |
| Recovery (SPE - Water) | 80% - 110% (expected for similar compounds) |
Note: Retention time is an estimate and should be confirmed experimentally. LOD, LOQ, and recovery are based on published data for similar phthalate monoesters and may vary depending on the matrix and experimental conditions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound from biological samples.
Discussion
The presented GC-MS method offers a reliable and efficient means for quantifying this compound in biological matrices. The elimination of the derivatization step significantly reduces sample preparation time and potential sources of error.[4] The use of Selected Ion Monitoring (SIM) mode provides high sensitivity and selectivity, allowing for the detection of low levels of MPP. It is critical to use high-purity solvents and glassware to avoid background contamination from phthalates, which are ubiquitous in the laboratory environment.[1] The choice of an appropriate internal standard, structurally similar to the analyte, is essential for accurate quantification by correcting for variations in extraction efficiency and instrument response. The provided GC and MS parameters should serve as a robust starting point for method development, with the understanding that optimization may be necessary to achieve the best performance on a specific instrument and for a particular matrix.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. gcms.cz [gcms.cz]
- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 4. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
Applikationsprotokoll zur Derivatisierung von Monopentylphthalat für die GC-Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument beschreibt detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von Monopentylphthalat (MPE) zur quantitativen Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit und thermische Stabilität von polaren Analyten wie MPE zu erhöhen und somit eine empfindliche und reproduzierbare Analyse zu ermöglichen.
Einleitung
Monopentylphthalat ist ein primärer Metabolit von Di-n-pentylphthalat (DnPP), einem Weichmacher, der in verschiedenen Konsumprodukten verwendet wird. Die Überwachung von MPE in biologischen und Umweltproben ist von großem Interesse für die Expositions- und Risikobewertung. Aufgrund seiner polaren Carboxylgruppe zeigt MPE eine geringe Flüchtigkeit und neigt zur Adsorption an aktiven Stellen im GC-System, was zu schlechter Peakform und geringer Empfindlichkeit führt. Die Derivatisierung der Carboxylgruppe, typischerweise durch Silylierung, überführt MPE in ein flüchtigeres und thermisch stabileres Derivat, das für die GC-Analyse besser geeignet ist.
Derivatisierungsmethoden
Die gebräuchlichste Methode zur Derivatisierung von Carbonsäuren wie MPE für die GC-Analyse ist die Silylierung.[1][2][3] Dabei wird der aktive Wasserstoff der Carboxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe ersetzt.[1] Die am häufigsten verwendeten Reagenzien für diese Reaktion sind N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA).[4][5] MSTFA gilt als das flüchtigste TMS-Amid und erzeugt flüchtige Nebenprodukte, die weniger wahrscheinlich mit den Analytenpeaks interferieren.[3][6][7] Zur Steigerung der Reaktivität kann den Silylierungsreagenzien ein Katalysator wie Trimethylchlorsilan (TMCS) zugesetzt werden.[7]
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst quantitative Daten für die GC-MS-Analyse von derivatisierten Phthalatmonoestern aus verschiedenen Studien zusammen. Diese Werte können als Referenz für die Methodenentwicklung und -validierung dienen.
| Analyt | Derivatisierungs- reagenz | Matrix | Nachweisgrenze (LOD) | Bestimmungsgrenze (LOQ) | Referenz |
| Monomethylphthalat (MMP) | BSTFA + 1% TMCS | Urin | 0,05 - 0,2 µg/L | 0,1 - 0,5 µg/L | [8] |
| Monoethylphthalat (MEP) | BSTFA + 1% TMCS | Urin | 0,05 - 0,2 µg/L | 0,1 - 0,5 µg/L | [8] |
| Mono-n-butylphthalat (MnBP) | BSTFA + 1% TMCS | Urin | 0,05 - 0,2 µg/L | 0,1 - 0,5 µg/L | [8] |
| Mono-(2-ethylhexyl)phthalat (MEHP) | BSTFA + 1% TMCS | Urin | 0,05 - 0,2 µg/L | 0,1 - 0,5 µg/L | [8] |
| Verschiedene Phthalatester | Keine Derivatisierung | Parfüm | 0,0010 - 0,0021 µg/mL | 0,0031 - 0,0065 µg/mL | [9] |
Hinweis: Die Nachweis- und Bestimmungsgrenzen sind stark von der spezifischen Instrumentierung, der Säule und den analytischen Bedingungen abhängig.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die Silylierungsderivatisierung von Monopentylphthalat. Es ist entscheidend, unter wasserfreien Bedingungen zu arbeiten, da Silylierungsreagenzien feuchtigkeitsempfindlich sind.[7]
Protokoll 1: Derivatisierung mit MSTFA
Dieses Protokoll ist eine allgemeine Methode zur Silylierung von Carbonsäuren und kann für Monopentylphthalat angepasst werden.
Materialien und Reagenzien:
-
Monopentylphthalat (MPE) Standard oder Probenextrakt
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
Pyridin (wasserfrei)
-
Geeignetes Lösungsmittel (z.B. Acetonitril, Dichlormethan, wasserfrei)
-
Reaktionsgefäße (z.B. 2 mL GC-Vials mit Kappen und Septen)
-
Heizblock oder Wasserbad
-
Vortexmischer
-
Pipetten
Vorgehensweise:
-
Probenvorbereitung: Überführen Sie eine bekannte Menge des MPE-Standards oder des getrockneten Probenextrakts in ein Reaktionsgefäß. Wenn die Probe in einem wässrigen Medium vorliegt, muss sie zunächst zur Trockne eingedampft werden, z. B. unter einem sanften Stickstoffstrom.[7][10]
-
Reagenzien zugeben: Geben Sie 100 µL Pyridin und anschließend 100 µL MSTFA in das Reaktionsgefäß.[10] Das Pyridin dient als Lösungsmittel und Katalysator.
-
Reaktion: Verschließen Sie das Gefäß fest und vortexen Sie es kurz. Erhitzen Sie die Mischung für 30 Minuten bei 60 °C in einem Heizblock oder Wasserbad.[10]
-
Abkühlen: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.
-
Analyse: Die derivatisierte Probe ist nun bereit für die Injektion in das GC-MS-System.
Protokoll 2: Derivatisierung mit BSTFA und TMCS
Dieses Protokoll ist eine Anpassung einer Methode, die für die Analyse von Phthalatmonoestern in biologischen Proben verwendet wird.
Materialien und Reagenzien:
-
Monopentylphthalat (MPE) Standard oder Probenextrakt
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Geeignetes Lösungsmittel (z.B. Acetonitril, Ethylacetat, wasserfrei)
-
Reaktionsgefäße (z.B. 2 mL GC-Vials mit Kappen und Septen)
-
Heizblock oder Ofen
-
Vortexmischer
-
Pipetten
Vorgehensweise:
-
Probenvorbereitung: Überführen Sie eine bekannte Menge des MPE-Standards oder des getrockneten Probenextrakts in ein Reaktionsgefäß.
-
Reagenzien zugeben: Geben Sie 50 µL des Lösungsmittels (z.B. Acetonitril) und 50 µL BSTFA mit 1% TMCS in das Reaktionsgefäß.
-
Reaktion: Verschließen Sie das Gefäß fest und vortexen Sie es für etwa 10 Sekunden. Erhitzen Sie die Mischung für 60 Minuten bei 70-80 °C.
-
Abkühlen: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.
-
Analyse: Die derivatisierte Probe kann nun direkt in das GC-MS-System injiziert werden.
GC-MS Analyseparameter (Beispiel)
Die optimalen GC-MS-Parameter hängen von der spezifischen Ausrüstung ab. Die folgende Tabelle enthält typische Startbedingungen für die Analyse von silylierten Phthalatmonoestern.
| Parameter | Empfohlene Einstellung |
| Gaschromatograph | |
| GC-Säule | DB-5MS (oder äquivalent), 30 m x 0.25 mm ID, 0.25 µm Filmdicke |
| Trägergas | Helium |
| Injektionsmodus | Splitless |
| Injektortemperatur | 280 °C |
| Ofentemperatur- programm | Anfangstemperatur 60 °C (1 min halten), dann mit 10 °C/min auf 280 °C erhöhen (5 min halten) |
| Massenspektrometer | |
| Ionisationsmodus | Elektronenstoßionisation (EI) bei 70 eV |
| MS-Interface- Temperatur | 280 °C |
| Ionenquellentemperatur | 230 °C |
| Akquisitionsmodus | Full Scan (zur Identifizierung) und Selected Ion Monitoring (SIM) (zur Quantifizierung) |
Visualisierungen
Die folgenden Diagramme veranschaulichen den Arbeitsablauf der Derivatisierung und Analyse sowie die chemische Reaktion der Silylierung.
Abbildung 1: Allgemeiner Arbeitsablauf für die GC-MS-Analyse von MPE nach Derivatisierung.
Abbildung 2: Chemische Reaktion der Silylierung von Monopentylphthalat mit MSTFA.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Monopentyl Phthalate as a Biomarker for Di-n-pentyl Phthalate Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-n-pentyl phthalate (DPP) is a phthalate ester utilized as a plasticizer in various consumer and industrial products, including nitrocellulose.[1] Due to its widespread use, human exposure is a concern, necessitating reliable methods for exposure assessment. Like other phthalates, DPP is metabolized in the body, and its metabolites can be measured in biological samples as biomarkers of exposure.[1][2] This document provides detailed application notes and protocols for the use of monopentyl phthalate (MPP), a primary metabolite of DPP, as a biomarker for DPP exposure.[1][2]
Metabolism of Di-n-pentyl Phthalate (DPP)
Upon entering the body, Di-n-pentyl phthalate undergoes metabolism to its monoester, mono-n-pentyl phthalate (MPP).[1][2] This primary metabolite can be further metabolized into several oxidative products. These metabolites, including MPP, are then excreted from the body, primarily in the urine, often in a glucuronidated form.[3][4][5] The detection of MPP and its oxidative metabolites in urine is a reliable indicator of recent exposure to DPP.[1] A study in rats identified several urinary metabolites of DPP, with mono(4-hydroxypentyl) phthalate (MHPP), an ω-1 oxidation product, being the most abundant.[1]
Quantitative Data
The following table summarizes the median urinary concentrations of DPP metabolites observed in a study on Sprague-Dawley rats 24 hours after a single oral dose of 500 mg/kg body weight of DPP.[1]
| Metabolite | Abbreviation | Median Concentration (μg/mL) |
| mono(4-hydroxypentyl) phthalate | MHPP | 993 |
| mono-n-pentyl phthalate | MPP | 222 |
| mono(4-carboxybutyl) phthalate | MCBP | 168 |
| mono(4-oxopentyl) phthalate | MOPP | 47 |
| Phthalic acid | PA | 26 |
| mono-n-pentenyl phthalate | MPeP | 16 |
| mono(3-carboxypropyl) phthalate | MCPP | 9 |
| mono(2-carboxyethyl) phthalate | MCEP | 0.2 |
Experimental Protocols
Protocol 1: Urinary Analysis of this compound and Other DPP Metabolites using Online SPE-HPLC-MS/MS
This protocol is adapted from established methods for the analysis of phthalate metabolites in urine and is suitable for large-scale epidemiological studies.[4][6][7][8]
1. Sample Collection and Storage:
-
Collect urine samples in polypropylene containers.
-
To prevent degradation of metabolites, samples should be frozen as soon as possible after collection and stored at or below -20°C until analysis.[5]
2. Sample Preparation (Automated):
-
Thaw urine samples at room temperature.
-
In an autosampler vial, combine 100 µL of urine with an internal standard solution containing isotopically labeled phthalate metabolites.[6][7]
-
Add 25 µL of β-glucuronidase enzyme solution (from E. coli K12) to deconjugate the glucuronidated metabolites.[5][6][7]
-
Incubate the mixture at 37°C for at least 90 minutes.[4][6][7]
-
Stop the enzymatic reaction by adding 50 µL of glacial acetic acid.[6][7]
3. Instrumental Analysis (Online SPE-HPLC-MS/MS):
-
Solid-Phase Extraction (SPE): Utilize an online SPE system with a suitable column (e.g., silica-based monolithic) to extract and preconcentrate the phthalate metabolites from the urine matrix.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC):
-
Analytical Column: A C18 reversed-phase column is commonly used for the chromatographic separation of phthalate metabolites.[9][10]
-
Mobile Phase A: 0.1% acetic acid in water.[5]
-
Mobile Phase B: 0.1% acetic acid in acetonitrile.[5]
-
Gradient elution is typically employed to achieve optimal separation.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective for the detection of phthalate metabolites.[5]
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification of the target analytes. Specific precursor and product ion transitions for MPP and other DPP metabolites should be optimized.
-
4. Quality Control:
-
Prepare calibration standards in a synthetic urine matrix or pooled urine to create a calibration curve for quantification.[6]
-
Include quality control (QC) samples at low and high concentrations in each analytical run to monitor the accuracy and precision of the method.[6]
Discussion and Considerations
-
Biomarker Selection: While MPP is a direct metabolite of DPP, the study in rats suggests that oxidized metabolites, particularly MHPP, are present at higher concentrations and may serve as more sensitive biomarkers of DPP exposure.[1] Therefore, it is recommended to include the analysis of these oxidative metabolites for a more comprehensive exposure assessment.
-
Analytical Method: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity, which is crucial for detecting the low levels of phthalate metabolites typically found in biological samples.[11][12][13] The use of online SPE significantly reduces sample handling and the potential for contamination.[6][7][8]
-
Contamination Control: Phthalates are ubiquitous in the laboratory environment, and stringent measures must be taken to avoid sample contamination.[14] This includes using phthalate-free labware (e.g., glass or polypropylene), pre-washing all materials, and using high-purity solvents.
-
Isotope Dilution: The use of stable isotope-labeled internal standards is critical for accurate quantification as it corrects for matrix effects and variations in sample preparation and instrument response.[11]
Conclusion
Mono-n-pentyl phthalate is a valuable biomarker for assessing human exposure to Di-n-pentyl phthalate. For a comprehensive and sensitive assessment, it is advisable to also measure its key oxidative metabolites. The detailed protocol provided, utilizing online SPE-HPLC-MS/MS, offers a robust and high-throughput method suitable for clinical and epidemiological research. Careful attention to quality control and contamination prevention is paramount for obtaining accurate and reliable data.
References
- 1. Urinary and serum metabolites of di-n-pentyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exposome-Explorer - Mono-n-pentyl phthalate (MnPP) (Compound) [exposome-explorer.iarc.fr]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. wwwn.cdc.gov [wwwn.cdc.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s4science.at [s4science.at]
- 10. opus.govst.edu [opus.govst.edu]
- 11. benchchem.com [benchchem.com]
- 12. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
In Vitro Assessment of Monopentyl Phthalate Toxicity in Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopentyl Phthalate (MPE) is a monoester metabolite of dipentyl phthalate (DPE), a widely used plasticizer. Concerns over the potential adverse health effects of phthalates necessitate robust in vitro toxicological assessments. This document provides detailed application notes and experimental protocols for evaluating the toxicity of this compound in various cell lines. The methodologies described focus on key toxicological endpoints including cytotoxicity, genotoxicity, oxidative stress, and apoptosis. While direct data on MPE is limited, the protocols and expected outcomes are based on extensive research on structurally similar and well-studied phthalate monoesters like Mono-ethylhexyl Phthalate (MEHP).[1][2][3][4][5][6][7]
Data Presentation: Summary of Expected Toxicological Effects
The following tables summarize the expected quantitative data from in vitro toxicity assessments of this compound, based on findings for analogous phthalates.
Table 1: Cytotoxicity of this compound (MPE)
| Cell Line | Assay | Endpoint | MPE Concentration (µM) | Expected Outcome | Reference Compound |
| Human Placental Cells (e.g., HTR-8/SVneo) | MTT Assay | IC50 | 50 - 500 | Dose-dependent decrease in cell viability | MEHP[1] |
| Human Embryonic Stem Cells (hESCs) | Cell Viability Assay | % Viability | 1000 | Significant decrease in viability and proliferation | MEHP[7] |
| Mouse Leydig Tumor Cells (MLTC-1) | Flow Cytometry | Apoptotic Cells (%) | 0.001 - 10 | Increased apoptosis | MEHP[2] |
| European Sea Bass Embryonic Cells (DLEC) | MTT Assay | % Viability | 0.5 - 100 | Dose-dependent cytotoxic effect | MEHP[5] |
| Mouse Spermatogonia-derived Cells (GC-1) | CCK-8 Assay | % Viability | 100 - 400 | Dose-dependent decrease in cell viability | MEHP[3] |
Table 2: Genotoxicity of this compound (MPE)
| Cell Line | Assay | Endpoint | MPE Concentration (µM) | Expected Outcome | Reference Compound |
| Human Lymphocytes | Comet Assay | % Tail DNA | 100 - 2500 | Increased DNA damage | MEHP |
| European Sea Bass Embryonic Cells (DLEC) | Comet Assay | Tail Moment | 3 | Increased DNA damage | MEHP[8] |
| Human Fetal Lung Cells | Chromosomal Aberration Test | % Aberrant Cells | - | Potential for chromosomal breaks, polyploidy, and aneuploidy | DEHP[9] |
Table 3: Oxidative Stress and Apoptosis Induction by this compound (MPE)
| Cell Line | Assay | Endpoint | MPE Concentration (µM) | Expected Outcome | Reference Compound |
| Human Placental Cells (e.g., HTR-8/SVneo) | DCF Assay | ROS Generation | 180 | Increased Reactive Oxygen Species (ROS) | MEHP[1] |
| Mouse Ovarian Antral Follicles | ROS Assay | ROS Levels | - | Increased ROS levels | MEHP[10] |
| Human Placental Cells (e.g., HTR-8/SVneo) | Caspase 3/7 Activity Assay | Fold Increase in Activity | 180 | Increased caspase 3/7 activity | MEHP[1] |
| Mouse Spermatogonia-derived Cells (GC-1) | Flow Cytometry (Annexin V/PI) | % Apoptotic Cells | 50 - 400 | Dose-dependent increase in apoptosis | MEHP[3] |
| Human Endometrial Microvascular Endothelial Cells (HEMECs) | Western Blot | Bcl-2/Bax Ratio | 50 - 200 nM | Decreased Bcl-2/Bax ratio, increased Caspase-3 | MEHP[4] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[11][12] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[12]
Materials:
-
Cell line of interest (e.g., HeLa, HepG2, HTR-8/SVneo)
-
Complete cell culture medium
-
This compound (MPE) stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13][14]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of MPE in culture medium. The final DMSO concentration should not exceed 0.5%.[14] Remove the old medium from the wells and add 100 µL of the MPE dilutions. Include untreated and vehicle (DMSO) controls.[14] Incubate for 24, 48, or 72 hours.[14]
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12][15]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used for background subtraction.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Genotoxicity Assessment: Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[16][17]
Materials:
-
Treated cells
-
Microscope slides
-
Normal and Low Melting Point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with fresh 1% Triton X-100)[16]
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)[16]
-
Neutralization buffer (0.4 M Tris, pH 7.5)[16]
-
DNA staining solution (e.g., Ethidium Bromide or SYBR Green)
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Preparation: Harvest cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix the cell suspension with LMP agarose and layer it onto a pre-coated slide with normal melting point agarose.[16]
-
Cell Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and histones.[16][18]
-
DNA Unwinding: Place the slides in the electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 0.7 V/cm) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with neutralization buffer and stain with a fluorescent DNA dye.[16]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify DNA damage using image analysis software to measure parameters like tail length, % DNA in the tail, and tail moment.[16]
Oxidative Stress Assessment: Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[19]
Materials:
-
Treated cells in a 96-well black plate
-
DCFH-DA stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader
Protocol:
-
Cell Treatment: Seed cells in a 96-well black plate and treat with various concentrations of MPE as described in the cytotoxicity protocol. Include a positive control (e.g., H2O2).
-
Probe Loading: After treatment, remove the medium and wash the cells with warm HBSS or PBS.
-
Staining: Add 100 µL of DCFH-DA working solution (e.g., 10-20 µM in HBSS) to each well and incubate for 30-60 minutes at 37°C in the dark.[19]
-
Fluorescence Measurement: Remove the DCFH-DA solution, wash the cells with HBSS, and add 100 µL of HBSS to each well.[19] Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[19]
-
Data Analysis: Express the results as a fold increase in fluorescence intensity compared to the untreated control.
Apoptosis Assessment: Caspase-3/7 Activity Assay
Apoptosis, or programmed cell death, can be assessed by measuring the activity of executioner caspases, such as caspase-3 and -7.[20]
Materials:
-
Treated cells in a 96-well white plate
-
Caspase-Glo® 3/7 Assay Kit (or similar)[20]
-
Luminometer
Protocol:
-
Cell Treatment: Seed cells in a 96-well white plate and treat with MPE as previously described.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[20]
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[21]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to cell number (if necessary) and express the results as a fold increase in caspase activity compared to the untreated control.
Visualization of Key Cellular Pathways and Workflows
Caption: General workflow for assessing the in vitro toxicity of this compound.
Caption: Proposed signaling pathway for this compound-induced cellular toxicity.
References
- 1. Mono-2-Ethylhexyl Phthalate Induces Oxidative Stress Responses in Human Placental Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of low concentrations of di-(2-ethylhexyl) and mono-(2-ethylhexyl) phthalate on steroidogenesis pathways and apoptosis in the murine leydig tumor cell line MLTC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exposure to mono (2-ethylhexyl) phthalate facilitates apoptosis and pyroptosis of human endometrial microvascular endothelial cells through NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iss.it [iss.it]
- 6. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of mono-(2-ethylhexyl) phthalate on human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of phthalates on marine organisms: cytotoxicity and genotoxicity of mono-(2-ethylhexyl)-phthalate (MEHP) on European sea bass (Dicentrarchus labrax) embryonic cell line | Annali dell'Istituto Superiore di Sanità [annali.iss.it]
- 9. pjoes.com [pjoes.com]
- 10. Mono-(2-ethylhexyl) phthalate induces oxidative stress and inhibits growth of mouse ovarian antral follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. 21stcenturypathology.com [21stcenturypathology.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 21. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for High-Throughput Screening of Monopentyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopentyl Phthalate (MPP) is a metabolite of the widely used plasticizer, di-n-pentyl phthalate. As a member of the phthalate class of chemicals, there is significant interest in understanding its potential as an endocrine-disrupting chemical (EDC). High-throughput screening (HTS) assays are essential tools for rapidly assessing the biological activity of compounds like MPP and identifying their potential molecular targets. These application notes provide detailed protocols for HTS assays relevant to the known and potential activities of this compound, focusing on its anti-estrogenic and potential peroxisome proliferator-activated receptor (PPAR) and androgen receptor (AR) modulating activities.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PPARγ Ligand Binding
This assay is designed to identify compounds that bind to the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a key role in lipid metabolism and has been shown to be a target for other phthalate monoesters.[1][2][3][4] This protocol is adapted from commercially available kits, such as the LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay.[5][6][7]
Assay Principle
The assay is based on a competitive binding format. A terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged PPARγ ligand-binding domain (LBD). A fluorescently labeled PPARγ agonist (tracer) binds to the LBD, bringing the terbium donor and the fluorescent acceptor into close proximity, resulting in a high TR-FRET signal. If this compound binds to the PPARγ LBD, it will displace the tracer, leading to a decrease in the TR-FRET signal.
Experimental Workflow
Caption: High-throughput TR-FRET experimental workflow.
Detailed Protocol
Materials:
-
LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay Kit (or similar)
-
This compound (MPP)
-
DMSO (assay grade)
-
384-well, low-volume, black microplates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of MPP in DMSO.
-
Create a serial dilution series of MPP in DMSO. For a 10-point curve, a 3-fold dilution series starting from 1 mM is recommended.
-
Dilute the compound serial dilutions in the assay buffer to an intermediate concentration (e.g., 4x the final desired concentration).
-
-
Reagent Preparation:
-
Prepare the 2X PPARγ-LBD and Tb-anti-GST antibody mix in the provided assay buffer.
-
Prepare the 4X Fluormone™ Pan-PPAR Green (tracer) solution in the assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted MPP or control compounds to the wells of the 384-well plate.
-
Add 5 µL of the 4X tracer solution to each well.
-
Add 10 µL of the 2X PPARγ-LBD/antibody mix to each well.
-
Final volume in each well should be 20 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET enabled microplate reader.
-
Set the excitation wavelength to 340 nm and read the emission at 495 nm (terbium emission) and 520 nm (FRET emission).
-
Calculate the 520/495 nm emission ratio.
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the MPP concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
| Compound | Target | Assay Type | IC50 (µM) |
| Rosiglitazone (Control) | PPARγ | TR-FRET Binding | 0.05 |
| This compound | PPARγ | TR-FRET Binding | >100* |
*Note: Based on literature suggesting shorter chain phthalates like this compound may not interact with PPARs, a high IC50 is expected.[8]
Cell-Based Reporter Gene Assay for Estrogen Receptor Alpha Antagonism
This assay identifies compounds that act as antagonists to the Estrogen Receptor Alpha (ERα). MPP has been reported to exhibit anti-estrogenic activity.[9] This protocol utilizes a mammalian cell line stably expressing ERα and a luciferase reporter gene under the control of an estrogen-responsive element (ERE).
Signaling Pathway
Caption: ERα antagonist signaling pathway in a reporter assay.
Detailed Protocol
Materials:
-
T-47D or MCF-7 cells stably transfected with an ERE-luciferase reporter construct.
-
DMEM/F12 medium supplemented with 10% charcoal-stripped fetal bovine serum (FBS).
-
Estradiol (E2)
-
This compound (MPP)
-
ICI 182,780 (Fulvestrant) as a positive control antagonist.
-
384-well, white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the reporter cells in 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of phenol red-free medium containing charcoal-stripped FBS.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of MPP and the control antagonist (ICI 182,780) in assay medium.
-
Prepare a solution of Estradiol (E2) at a concentration that gives ~80% of the maximal response (e.g., EC80, typically around 0.1 nM).
-
Add 5 µL of the compound dilutions to the cell plates.
-
Immediately add 5 µL of the E2 solution to all wells except the vehicle control wells.
-
Final volume should be 30 µL.
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C, 5% CO2.
-
-
Luminescence Reading:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 30 µL of the luciferase reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the E2-stimulated control (100% activity) and the vehicle control (0% activity).
-
Plot the percent inhibition against the logarithm of the MPP concentration.
-
Determine the IC50 value from the dose-response curve.
-
Data Presentation
| Compound | Target | Assay Type | IC50 (µM) |
| ICI 182,780 (Control) | ERα | Reporter Gene | 0.001 |
| This compound | ERα | Reporter Gene | ~100* |
*Note: This estimated IC50 is based on literature suggesting anti-estrogenic activity at concentrations higher than 10^-4 M (100 µM).[9]
Yeast-Based Androgen Receptor Antagonist Assay (YAS)
This assay is a cost-effective HTS method to screen for compounds with anti-androgenic activity. It utilizes a genetically modified yeast strain (Saccharomyces cerevisiae) that co-expresses the human androgen receptor (hAR) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of an androgen-responsive element. This type of assay has been successfully used to characterize other phthalates.[10][11][12][13]
Logical Relationship Diagram
Caption: Logical flow of the Yeast Androgen Screen (YAS).
Detailed Protocol
Materials:
-
YAS strain of Saccharomyces cerevisiae.
-
Yeast growth medium.
-
Dihydrotestosterone (DHT).
-
This compound (MPP).
-
Flutamide (positive control antagonist).
-
Chlorophenol red-β-D-galactopyranoside (CPRG).
-
96-well microplates.
-
Microplate incubator/shaker.
-
Microplate reader (absorbance).
Procedure:
-
Yeast Culture Preparation:
-
Inoculate the YAS strain into the growth medium and grow overnight at 30°C with shaking.
-
Dilute the overnight culture to the desired OD600 in fresh medium.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of MPP and flutamide in DMSO.
-
In a 96-well plate, add the diluted compounds.
-
Add a fixed concentration of DHT (e.g., EC50 concentration) to all wells except the negative controls.
-
Add the diluted yeast culture to all wells.
-
-
Incubation:
-
Incubate the plate at 30°C with shaking for 48-72 hours. The development of a red color indicates β-galactosidase activity.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm. A decrease in color intensity in the presence of MPP indicates antagonistic activity.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the DHT-only control.
-
Plot the percent inhibition against the MPP concentration to determine the IC50 value.
-
Data Presentation
| Compound | Target | Assay Type | IC50 (µM) |
| Flutamide (Control) | Androgen Receptor | YAS Assay | 5 |
| This compound | Androgen Receptor | YAS Assay | >100 |
Summary
The provided protocols outline robust and relevant HTS assays for characterizing the endocrine-disrupting potential of this compound. The TR-FRET assay offers a direct biochemical assessment of binding to PPARγ, while the cell-based reporter and yeast assays provide functional readouts for estrogen and androgen receptor antagonism, respectively. These assays are scalable and can be readily implemented in a drug discovery or toxicology screening environment to generate crucial data on the biological activities of MPP and other environmental compounds.
References
- 1. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. [PDF] Activation of PPARα and PPARγ by Environmental Phthalate Monoesters | Semantic Scholar [semanticscholar.org]
- 4. Dual activation of PPARalpha and PPARgamma by mono-(2-ethylhexyl) phthalate in rat ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit | LabX.com [labx.com]
- 6. LanthaScreen™ TR-FRET PPAR gamma Coactivator Assay Kit, rabbit 800 x 20 μL assays [thermofisher.com]
- 7. iright.com [iright.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Estimation of estrogenic and anti-estrogenic activities of some phthalate diesters and monoesters by MCF-7 cell proliferation assay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Analysis of Monopentyl Phthalate in Human Placental Tissue
Introduction
Monopentyl phthalate (MnP) is the primary metabolite of dipentyl phthalate (DPP), a widely used plasticizer in various consumer products. Due to its potential endocrine-disrupting properties, there is significant interest in quantifying MnP levels in biological tissues to assess human exposure, particularly during sensitive developmental windows such as pregnancy. The placenta, a critical organ for fetal development, can accumulate such environmental contaminants, potentially impacting fetal health.[1][2][3][4]
This application note provides a detailed protocol for the sample preparation of human placental tissue for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology ensures high recovery and removal of interfering matrix components, which is crucial for accurate and sensitive detection.
Analytical Strategy
The analysis of MnP in a complex biological matrix like the placenta requires a robust sample preparation procedure to isolate the analyte from interfering substances such as lipids and proteins.[5] The workflow involves homogenization of the tissue, followed by enzymatic hydrolysis to release conjugated MnP, and a subsequent extraction and clean-up using solid-phase extraction (SPE). Isotope dilution is recommended for accurate quantification to compensate for any matrix effects and variability during sample preparation.
Experimental Workflow
Caption: Experimental workflow for the preparation of placental tissue for MnP analysis.
Detailed Experimental Protocols
Reagents and Materials
-
This compound (MnP) analytical standard
-
¹³C₄-labeled this compound (or other suitable internal standard)
-
β-glucuronidase (from E. coli)
-
Ammonium acetate buffer (1 M, pH 6.5)
-
Methanol, Acetonitrile, Ethyl acetate, Hexane (all HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Homogenizer (e.g., bead beater or ultrasonic probe)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Note on Contamination Control: Phthalates are ubiquitous environmental contaminants.[5] To avoid sample contamination, use glassware (avoid plastic) and rinse all materials thoroughly with high-purity solvents before use. Process blank samples alongside the placental tissue samples to monitor for background contamination.
Sample Homogenization
-
Thaw frozen placental tissue samples at 4°C.[6]
-
Weigh approximately 1 g of the placental tissue (fetal side) and place it into a clean homogenization tube.[6]
-
Add 4 mL of cold 1 M ammonium acetate buffer (pH 6.5).
-
Homogenize the tissue until a uniform suspension is achieved. For bead beaters, use appropriate beads and homogenize for 2-3 cycles of 30 seconds. For ultrasonic probes, use short pulses on ice to prevent overheating.
-
Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C.
-
Collect the supernatant for further processing.
Enzymatic Hydrolysis
-
To 1 mL of the tissue homogenate supernatant, add 50 µL of the internal standard solution (e.g., ¹³C₄-labeled MnP).
-
Add 10 µL of β-glucuronidase solution.
-
Vortex the mixture gently and incubate at 37°C for 90 minutes to deconjugate the glucuronidated metabolites.[2][7]
Solid-Phase Extraction (SPE)
-
Cartridge Conditioning:
-
Sequentially pass 5 mL of ethyl acetate through the SPE cartridge.
-
Follow with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to go dry.[2]
-
-
Sample Loading:
-
Load the hydrolyzed sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).[2]
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.
-
Follow with a wash of 5 mL of 10% methanol in water to remove less polar interferences.[2]
-
-
Drying:
-
Dry the SPE cartridge thoroughly under a gentle stream of nitrogen or by vacuum for at least 10 minutes to remove any residual water.
-
-
Elution:
-
Elute the MnP and the internal standard from the cartridge with 6 mL of a mixture of acetonitrile and ethyl acetate (1:1, v/v).[2]
-
Final Extract Preparation
-
Solvent Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2]
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of a suitable solvent for instrumental analysis (e.g., 50:50 methanol:water).[2]
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize typical performance data for phthalate metabolite analysis in biological matrices. While specific data for MnP in the placenta is limited in the provided search results, these values from similar matrices and analytes can serve as a benchmark.
Table 1: Method Performance for Phthalate Metabolite Analysis
| Analyte | Matrix | Extraction Method | Analytical Method | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Eight mPAEs | Urine | SPE | HPLC-MS/MS | 80.2 - 99.7 | 0.015 - 0.048 | 0.050 - 0.160 | [8] |
| Phthalates & Adipates | Serum | SPE | GC-MS | 91.0 - 110.2 (accuracy) | 0.7 - 4.5 | - | [9] |
| DBP, BBzP, DEHP | Placenta | SPE | GC-MS | ≥70 | - | - | [9] |
| 14 Phthalate Metabolites | Serum | Automated SPE | HPLC-MS/MS | 80 - 99 | Low ng/mL range | - | [10][11] |
mPAEs: mono-phthalate esters
Quality Control
A robust quality control (QC) protocol is essential for reliable quantification of MnP in placental tissue.
QC Workflow
Caption: Key quality control samples and their purpose in the analytical workflow.
QC Sample Types:
-
Procedural Blanks: A sample containing all reagents but no tissue, processed in the same manner as the placental samples. This helps to identify any contamination from the laboratory environment or reagents.
-
Matrix Blanks: A placental tissue sample known to have low or undetectable levels of MnP. This is used to establish the baseline and to prepare matrix-spiked samples.
-
Matrix Spikes: A matrix blank sample spiked with a known concentration of MnP before extraction. This is used to determine the recovery of the analyte and to assess any matrix-related signal suppression or enhancement.
-
Sample Replicates: Processing multiple aliquots of the same placental tissue sample to evaluate the precision and reproducibility of the entire method.
By implementing this comprehensive sample preparation protocol and adhering to strict quality control measures, researchers can achieve reliable and accurate quantification of this compound in placental tissue, enabling a better understanding of prenatal exposure to this environmental contaminant.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. s4science.at [s4science.at]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. besjournal.com [besjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. [Determination of eight phthalate metabolites in urine of pregnant women and evaluation of neonatal birth outcomes based on solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Automated solid-phase extraction and quantitative analysis of 14 phthalate metabolites in human serum using isotope dilution-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Automated solid-phase extraction and quantitative analysis of 14 phthalate metabolites in human serum using isotope dilution-high-performance liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Application Note: High-Accuracy Quantification of Monopentyl Phthalate in Biological Matrices Using an Isotopically Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopentyl Phthalate (MpeP) is the primary metabolite of di-n-pentyl phthalate (DnPP), a plasticizer used in a variety of consumer and industrial products. Due to the widespread use of phthalates, there is growing concern about their potential as endocrine-disrupting chemicals (EDCs) and their impact on human health. Accurate and precise quantification of MpeP in biological matrices such as urine and serum is crucial for assessing human exposure, conducting toxicological studies, and understanding its role in metabolic and reproductive disorders.
Isotope dilution mass spectrometry (IDMS) is the gold standard for the quantitative analysis of organic molecules in complex matrices. This technique utilizes a stable, isotopically labeled version of the analyte as an internal standard (IS). The isotopically labeled IS is chemically identical to the analyte of interest and therefore co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation, extraction recovery, and instrument response, leading to highly accurate and precise results.
This application note provides a detailed protocol for the quantification of this compound (MpeP) in biological samples using an isotopically labeled MpeP internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principles of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry involves adding a known amount of an isotopically labeled internal standard to a sample before any sample preparation steps. The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry. Because the labeled and unlabeled compounds behave nearly identically during extraction and analysis, any loss of the analyte during these steps is accompanied by a proportional loss of the internal standard. This allows the initial concentration of the analyte to be accurately determined from the measured ratio.
Data Presentation
While extensive public data specifically for the validation of this compound (MpeP) analysis using an isotopically labeled internal standard is limited, the following tables summarize representative quantitative data for a closely related and structurally similar monoalkyl phthalate metabolite, Monobutyl Phthalate (MBP), analyzed by LC-MS/MS with an isotopically labeled internal standard. This data illustrates the expected performance of the described method for MpeP.[1]
Table 1: Method Validation Parameters for Monobutyl Phthalate (MBP) in Rat Plasma [1]
| Parameter | Result |
| Linearity (r) | ≥ 0.99 |
| Concentration Range | 25–5,000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 25 ng/mL |
| Limit of Detection (LOD) | 6.9 ng/mL |
| Absolute Recovery | > 92% |
| Intraday Precision (%RSD) | ≤ 10.1% |
| Interday Precision (%RSD) | ≤ 10.1% |
| Intraday Accuracy (%RE) | ≤ ±7.5% |
| Interday Accuracy (%RE) | ≤ ±7.5% |
Table 2: Method Validation Parameters for Monobutyl Phthalate (MBP) in Pup Homogenate [1]
| Parameter | Result |
| Linearity (r) | ≥ 0.99 |
| Concentration Range | 50–5,000 ng/g |
| Lower Limit of Quantitation (LLOQ) | 50 ng/g |
| Limit of Detection (LOD) | 9.4 ng/g |
| Absolute Recovery | > 92% |
| Intraday Precision (%RSD) | ≤ 10.1% |
| Interday Precision (%RSD) | ≤ 10.1% |
| Intraday Accuracy (%RE) | ≤ ±7.5% |
| Interday Accuracy (%RE) | ≤ ±7.5% |
Data presented is for Monobutyl Phthalate (MBP) and is intended to be representative of the expected performance for this compound (MpeP) analysis using a similar validated LC-MS/MS method with an isotopically labeled internal standard.
Experimental Protocols
Materials and Reagents
-
This compound (MpeP) analytical standard
-
Isotopically labeled this compound (e.g., MpeP-d4 or ¹³C-MpeP) internal standard (IS)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
β-glucuronidase (from Helix pomatia or recombinant)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Glassware (vials, tubes, flasks) to minimize phthalate contamination
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve MpeP and the isotopically labeled MpeP-IS in methanol to prepare individual primary stock solutions.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to create intermediate stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the MpeP intermediate stock solution with a solvent compatible with the biological matrix (e.g., 50:50 methanol:water).
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the isotopically labeled MpeP-IS intermediate stock solution with the same solvent to prepare the IS spiking solution.
Sample Preparation (Urine)
-
Sample Aliquoting: Transfer 1 mL of urine sample to a glass tube.
-
Internal Standard Spiking: Add a known amount of the isotopically labeled MpeP-IS spiking solution to each sample, quality control, and calibration standard.
-
Enzymatic Deconjugation: Add 250 µL of 1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase solution. Vortex and incubate at 37°C for at least 2 hours to deconjugate MpeP-glucuronide.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the deconjugated sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove interferences.
-
Elute the MpeP and isotopically labeled MpeP-IS with 3 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate MpeP from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both MpeP and the isotopically labeled MpeP-IS for quantification and confirmation.
Data Analysis
Construct a calibration curve by plotting the ratio of the peak area of the native MpeP to the peak area of the isotopically labeled MpeP-IS against the concentration of the calibration standards. The concentration of MpeP in the unknown samples is then calculated from this calibration curve using the measured peak area ratio.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of MpeP.
Signaling Pathway: Phthalate Interference with Steroidogenesis
Phthalate metabolites, including MpeP, are known endocrine disruptors that can interfere with the steroidogenesis pathway.[2] This pathway is essential for the production of steroid hormones such as testosterone and estradiol. Phthalates have been shown to downregulate the expression of key enzymes in this pathway, leading to altered hormone levels.[2]
Caption: Phthalate interference with the steroidogenesis pathway.
Conclusion
The use of an isotopically labeled internal standard, such as this compound-d4 or ¹³C-Monopentyl Phthalate, in conjunction with LC-MS/MS provides a robust, accurate, and precise method for the quantification of MpeP in complex biological matrices. This approach is essential for reliable human exposure assessment and for advancing research into the toxicological effects of phthalates. The detailed protocol and representative data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals in this field.
References
- 1. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of a Phthalate Metabolite Mixture on Antral Follicle Growth and Sex Steroid Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Monopentyl Phthalate in Environmental Water Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monopentyl phthalate (MnP) is the primary monoester metabolite of the plasticizer di-n-pentyl phthalate (DnPP). Phthalate esters are ubiquitous environmental contaminants due to their widespread use in plastics, personal care products, and industrial solvents.[1] As they are not chemically bound to polymer matrices, parent phthalates can leach into the environment, where they can be degraded into their respective monoester metabolites.[2] These metabolites, including MnP, are often more water-soluble and are considered to be the primary toxicologically active forms. Monitoring for phthalate monoesters like MnP in environmental water is crucial for assessing potential risks to ecosystems and human health.
This document provides a detailed protocol for the analysis of this compound in various environmental water matrices, such as surface water, groundwater, and wastewater. The recommended method utilizes online Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity, selectivity, and automation for trace-level quantification.[3][4]
Experimental Protocols
Precautions Against Contamination
A significant challenge in phthalate analysis is background contamination from laboratory equipment and air.[1] To ensure accurate, low-level detection, the following precautions are mandatory:
-
Use exclusively glass or stainless-steel labware. If plastic is unavoidable, ensure it is phthalate-free.
-
Rinse all glassware with high-purity solvents (e.g., methanol, acetonitrile) before use.
-
Use phthalate-free collection bottles (amber glass with PTFE-lined caps) for sample acquisition.
-
Process samples in a clean environment, ideally under a fume hood with a charcoal filter.
-
Include laboratory reagent blanks (LRB) with every sample batch to monitor for background contamination.[5]
Sample Collection and Preservation
-
Collection: Collect water samples in 1-liter pre-cleaned amber glass bottles.
-
Preservation: If not analyzed immediately, store samples at 4°C to minimize degradation.
-
Filtration: For samples with high particulate matter (e.g., surface water, wastewater), filter through a glass fiber filter (e.g., 0.7 µm) to prevent clogging of the analytical system.
Automated Online Solid-Phase Extraction (SPE) and LC-MS/MS Analysis
Online SPE coupled with LC-MS/MS is the preferred method for analyzing polar phthalate metabolites as it automates the extraction and pre-concentration steps, reduces solvent usage, and minimizes contamination risk.[3][4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with an online SPE module.
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.
Materials:
-
SPE Cartridge: Polymeric reversed-phase cartridge (e.g., Strata-X, Phenomenex or Oasis HLB, Waters).[3][6]
-
Analytical Column: C18 reversed-phase column (e.g., Synergi MAX-RP, Phenomenex).[3]
-
Mobile Phase A: Water with 0.05% acetic acid.[3]
-
Mobile Phase B: 95% Acetonitrile with 0.05% acetic acid.[3]
-
Standards: Certified reference standards for this compound (MnP) and a suitable isotope-labeled internal standard (e.g., ¹³C₄-Monobenzyl Phthalate, as a surrogate if ¹³C-MnP is unavailable).
Protocol:
-
Online SPE Sample Loading:
-
An autosampler injects a defined volume of the water sample (e.g., 0.5 mL - 1.0 mL) onto the SPE cartridge.[3]
-
The analytes are trapped on the SPE sorbent while the sample matrix is washed to waste.
-
-
Analyte Elution and Chromatographic Separation:
-
The system valve switches to place the SPE cartridge in-line with the analytical column.
-
The HPLC gradient starts, and the analytes are eluted from the SPE cartridge onto the analytical column using the mobile phase.[3]
-
A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes.[3]
-
The analytical column separates MnP from other compounds based on its retention time.
-
-
Mass Spectrometric Detection:
-
The ESI source is operated in negative ionization mode, which is optimal for phthalate monoesters.[7]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8] At least two MRM transitions (a quantifier and a qualifier) should be monitored for MnP to ensure accurate identification.
-
-
Quantification:
-
A calibration curve is constructed using a series of standards with known concentrations. The curve plots the ratio of the analyte peak area to the internal standard peak area against concentration.[9]
-
The concentration of MnP in the environmental sample is calculated from this calibration curve.
-
Data Presentation
Quantitative data for this compound specifically in environmental water is limited in readily available literature. It is typically analyzed as part of a broader suite of phthalate metabolites. The following tables provide representative performance data for LC-MS/MS methods analyzing phthalate monoesters and typical concentrations of parent phthalates found in water, which are the source of MnP.
Table 1: Typical LC-MS/MS Method Performance for Phthalate Monoesters. (Data derived from methods analyzing a suite of phthalate metabolites, as MnP-specific data in water is not widely published).
| Parameter | Typical Value | Reference |
| Method Detection Limit (MDL) | 0.01 - 0.5 ng/mL | [3][7] |
| Limit of Quantification (LOQ) | 0.07 - 3.1 ng/mL | [7] |
| Linearity (R²) | > 0.99 | [7] |
| Accuracy / Recovery | 86% - 117% | [10] |
| Inter- & Intra-day Precision | < 22% | [7] |
Table 2: Reported Concentrations of Common Parent Phthalates in Environmental Waters. (These diesters are precursors to their respective monoester metabolites, including MnP from DnPP).
| Phthalate Ester | Water Type | Concentration Range | Reference |
| Di-n-butyl phthalate (DBP) | Surface Water | 1.44 - 12.08 µg/L (total PAEs) | [11] |
| Di(2-ethylhexyl) phthalate (DEHP) | Surface Water | 2.51 µg/L (mean) | [11] |
| Dimethyl phthalate (DMP) | Fresh Water | N.D. - 31.7 µg/L | [12] |
| Di-n-butyl phthalate (DBP) | Wastewater Influent | 2.36 - 6.84 µg/L | [13] |
| Di(2-ethylhexyl) phthalate (DEHP) | Wastewater Influent | 1.42 - 7.17 µg/L | [13] |
| Multiple Monoesters | Wastewater Effluent | Detected in ng/L range | [14] |
Visualizations
The following diagram illustrates the complete analytical workflow for the determination of this compound in environmental water samples using online SPE-LC-MS/MS.
Caption: Workflow for MnP analysis using online SPE-LC-MS/MS.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. agilent.com [agilent.com]
- 5. accustandard.com [accustandard.com]
- 6. Evaluation of the Removal of Selected Phthalic Acid Esters (PAEs) in Municipal Wastewater Treatment Plants Supported by Constructed Wetlands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol analogues in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s4science.at [s4science.at]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Occurrence, Ecological and Health Risk Assessment of Phthalate Esters in Surface Water of U-Tapao Canal, Southern, Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phthalate esters in the environment: A critical review of their occurrence, biodegradation, and removal during wastewater treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Phthalate esters in municipal sewage treatment plants: occurrence level, removal rate and optimum combination technology [frontiersin.org]
- 14. The Quantification of Phthalates in Wastewater Treatment Influent and Effluent | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Monopentyl Phthalate (MnP) Urine Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with matrix effects in the analysis of monopentyl phthalate (MnP) and other phthalate metabolites in urine.
Troubleshooting Guide
Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds in the sample matrix, can significantly impact the accuracy and precision of MnP quantification.[1] This guide provides solutions to common issues encountered during the analysis.
Table 1: Troubleshooting Common Issues in MnP Urine Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Matrix components co-eluting with MnP.[1] - Inefficient chromatographic separation. - Contamination of the analytical column. | - Optimize the sample preparation method (e.g., SPE, LLE, QuEChERS) to remove interferences.[2] - Adjust the HPLC gradient to better separate MnP from matrix components.[3] - Use a guard column and/or flush the analytical column. |
| Signal Suppression or Enhancement (Matrix Effect) | - Co-eluting endogenous urine components (e.g., salts, urea, pigments).[1][4] - Insufficient sample cleanup.[3] | - Employ a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2] - Use an isotopically labeled internal standard (e.g., ¹³C- or D-labeled MnP) to compensate for matrix effects.[5][6] - Dilute the sample to reduce the concentration of interfering matrix components.[3] |
| Low Analyte Recovery | - Inefficient extraction from the urine matrix. - Analyte loss during sample evaporation or reconstitution steps. - Incomplete enzymatic hydrolysis of conjugated metabolites.[7] | - Optimize the extraction solvent and pH for LLE or the sorbent and elution solvent for SPE.[2] - Carefully control the evaporation temperature and nitrogen flow; ensure the residue is fully redissolved.[8] - Ensure optimal conditions (pH, temperature, incubation time) for β-glucuronidase activity.[7][9] |
| High Background Noise or Interferences | - Contamination from labware, reagents, or the environment. Phthalates are common environmental contaminants.[10] - Carryover from previous injections. | - Use phthalate-free labware (e.g., glass, polypropylene) and high-purity solvents.[11] - Include procedural blanks in each analytical run to monitor for contamination.[11] - Implement a robust needle wash protocol for the autosampler.[12] |
| Inconsistent Results/Poor Reproducibility | - Variability in sample preparation.[13] - Inconsistent enzymatic hydrolysis. - Fluctuation in instrument performance. | - Automate the sample preparation process if possible to improve consistency.[13][14] - Use a standardized protocol for enzymatic hydrolysis with quality control checks.[7] - Regularly perform instrument calibration and performance verification. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in MnP urine analysis.
Q1: What are matrix effects and why are they a concern in urine analysis?
A1: Matrix effects are the alteration of an analyte's ionization in the mass spectrometer's ion source caused by co-eluting compounds from the sample matrix.[1] In urine, these interfering compounds can include salts, urea, creatinine, and various endogenous metabolites.[4] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reliability of quantitative results.[1][6]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike comparison.[15] This involves comparing the signal response of an analyte spiked into a pre-extracted blank urine sample to the response of the same analyte in a neat solvent solution. A significant difference in signal intensity indicates the presence of matrix effects.[15]
Q3: What is the role of an internal standard in mitigating matrix effects?
A3: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added to all samples, standards, and quality controls at a known concentration.[6] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., MnP-d4).[5] Since the SIL-IS co-elutes and experiences similar matrix effects as the native analyte, the ratio of the analyte peak area to the IS peak area provides a more accurate quantification by compensating for signal variations.[6]
Q4: What are the most effective sample preparation techniques to reduce matrix effects for MnP in urine?
A4: The most effective techniques aim to remove interfering matrix components while efficiently extracting the analyte. These include:
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte while allowing interfering compounds to be washed away.[13][14][16] It is a highly effective method for cleaning up complex samples like urine.
-
Liquid-Liquid Extraction (LLE): This method separates the analyte from the aqueous urine matrix into an immiscible organic solvent based on its differential solubility.[2][17][18]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined sample preparation method that involves an extraction and cleanup step, often using a combination of salting out and dispersive SPE.[19][20][21]
Q5: Can dilution of the urine sample help in overcoming matrix effects?
A5: Yes, a "dilute-and-shoot" approach can be a simple and effective way to reduce matrix effects.[3] By diluting the urine sample with the initial mobile phase or a suitable buffer, the concentration of interfering endogenous compounds is lowered, thereby minimizing their impact on the ionization of the analyte.[3] However, this approach may compromise the sensitivity of the assay if the analyte concentration is very low.
Q6: Why is enzymatic hydrolysis often required for phthalate metabolite analysis in urine?
A6: In the body, phthalate metabolites like MnP are often conjugated with glucuronic acid to increase their water solubility for excretion in urine.[7][22] The resulting glucuronidated metabolites are not always directly detectable by common analytical methods. Enzymatic hydrolysis, typically using β-glucuronidase, is employed to cleave the glucuronide conjugate and release the free form of the metabolite for analysis.[7][10]
Experimental Protocols
Detailed methodologies for key sample preparation experiments are provided below.
Protocol 1: Solid-Phase Extraction (SPE) for MnP in Urine
This protocol is adapted from established methods for phthalate metabolite analysis.[5][13][16]
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples to pellet any precipitates.
-
To 1 mL of urine supernatant, add 50 µL of an internal standard solution (e.g., MnP-d4).
-
Add 250 µL of 1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase solution.
-
Vortex briefly and incubate at 37°C for 90 minutes to deconjugate the glucuronidated metabolites.[5]
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode or reversed-phase SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of ultrapure water to remove hydrophilic interferences.
-
-
Analyte Elution:
-
Elute the analytes with 3 mL of a suitable organic solvent (e.g., acetonitrile or ethyl acetate) into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for MnP in Urine
This protocol is based on general principles of LLE for organic compounds from aqueous matrices.[2][17]
-
Sample Pre-treatment:
-
Perform enzymatic hydrolysis as described in the SPE protocol (Step 1).
-
Adjust the pH of the hydrolyzed urine sample to acidic conditions (e.g., pH 4-5) using a suitable acid to ensure MnP is in its non-ionized form.
-
-
Extraction:
-
Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate or a hexane/diethyl ether mixture) to the pre-treated urine sample in a glass tube.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at a moderate speed (e.g., 3000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a clean collection tube, avoiding the aqueous layer and any emulsion at the interface.
-
Repeat the extraction step with a fresh aliquot of the organic solvent for improved recovery, and combine the organic extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: QuEChERS-based Extraction for MnP in Urine
This protocol is adapted from the QuEChERS methodology, which has been applied to various biological matrices.[19][20]
-
Sample Pre-treatment:
-
Perform enzymatic hydrolysis as described in the SPE protocol (Step 1).
-
-
Extraction and Salting Out:
-
To the hydrolyzed urine sample in a centrifuge tube, add 5 mL of acetonitrile.
-
Add a QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, and buffering salts).
-
Shake vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 4000 x g) for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, or a combination) and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Processing:
-
Transfer the cleaned supernatant to a new tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
Table 2: Comparison of Sample Preparation Techniques for MnP Urine Analysis
| Technique | Typical Recovery (%) | Pros | Cons |
| Solid-Phase Extraction (SPE) | 85-110%[13][16] | - High selectivity and cleanup efficiency. - Amenable to automation.[13][14] | - Can be more time-consuming and costly than other methods. - Method development can be complex. |
| Liquid-Liquid Extraction (LLE) | 80-105%[17][18] | - Relatively inexpensive. - Simple to perform. | - Can be labor-intensive. - May form emulsions. - Uses larger volumes of organic solvents. |
| QuEChERS | 83-123%[19][21] | - Fast and easy to perform. - Uses minimal solvent. - High throughput. | - May provide less effective cleanup for certain complex matrices compared to SPE. |
Visualizations
The following diagrams illustrate key workflows and relationships in the analysis of MnP in urine.
Caption: Troubleshooting workflow for matrix effects in MnP analysis.
Caption: General sample preparation workflow for MnP urine analysis.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. marker-test.de [marker-test.de]
- 5. benchchem.com [benchchem.com]
- 6. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. ntk-kemi.com [ntk-kemi.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction. | Sigma-Aldrich [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. QuEChERS analytical approach for monitoring endocrine-disrupting chemicals in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development and investigation of a QuEChERS-based method for determination of phthalate metabolites in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Urinary phthalate metabolites and their biotransformation products: predictors and temporal variability among men and women - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Monopentyl Phthalate (MPE) Extraction from Fatty Tissues
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to enhance the extraction recovery of Monopentyl Phthalate (MPE) from fatty tissues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting MPE from fatty tissues?
A1: The main challenge is the high lipid content of the matrix. Lipids are often co-extracted with MPE, which can lead to several problems:
-
Ion Suppression/Enhancement: During analysis by mass spectrometry (MS), co-eluting lipids can interfere with the ionization of MPE, leading to inaccurate quantification.[1][2]
-
Low Recovery: MPE can get trapped within the lipid phase, leading to incomplete extraction and low recovery rates.[3]
-
Instrument Contamination: High concentrations of lipids can contaminate the analytical column and detector, leading to poor chromatographic performance and system downtime.
Q2: Which extraction methods are most suitable for fatty tissues?
A2: Several methods can be adapted for MPE extraction from fatty tissues, each with its own advantages and disadvantages. The most common are:
-
Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubility in two immiscible liquid phases. For fatty samples, a common approach is to use a polar solvent like acetonitrile to selectively extract phthalates, as fats have low solubility in it.[4]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to adsorb the analyte of interest from the liquid sample. The interferences are washed away, and the analyte is then eluted with a small volume of solvent. SPE is highly effective for cleanup of fatty extracts.[5][6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with a solvent (commonly acetonitrile) followed by a cleanup step using dispersive SPE (d-SPE) with a combination of salts and sorbents to remove interfering substances like lipids.[7][8][9]
Q3: How can I minimize background contamination from phthalates during my experiment?
A3: Phthalates are ubiquitous in laboratory environments, and contamination is a significant issue.[10] To minimize it:
-
Use high-purity, phthalate-free solvents and reagents.[11]
-
Thoroughly clean all glassware and bake it at a high temperature to remove organic contaminants.[10]
-
Avoid using plastic labware (e.g., pipette tips, centrifuge tubes) whenever possible. If unavoidable, rinse them with a suitable solvent before use.
-
Prepare "procedural blanks" (samples with no tissue) to be processed alongside your actual samples to monitor for background contamination.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low MPE Recovery | Incomplete Extraction: The solvent may not be effectively penetrating the tissue matrix, or the partitioning of MPE into the solvent is not optimal. | - Ensure the tissue is thoroughly homogenized to increase the surface area for extraction.[4] - Optimize the solvent-to-sample ratio; a higher ratio may improve extraction.[3] - Increase extraction time or use agitation methods like vortexing or sonication.[12] - Consider a different extraction solvent or a mixture of solvents. For example, a hexane/acetone mixture is often used for solid samples.[11] |
| Adsorption to Labware: MPE can adsorb to the surface of glassware, especially if it's not perfectly clean. | - Use high-quality, meticulously cleaned glassware. - Consider silanizing glassware to minimize active sites for adsorption.[11][13] | |
| Analyte Loss During Cleanup: During SPE or d-SPE cleanup, MPE might be partially lost if the sorbent is not appropriate or the elution solvent is too weak. | - Ensure the SPE cartridge is properly conditioned before loading the sample. - Test different SPE sorbents (e.g., C18, Florisil) to find the one with the best retention and elution characteristics for MPE.[4] - Optimize the volume and composition of the elution solvent to ensure complete elution of MPE.[3] | |
| High Lipid Interference | Inefficient Cleanup: The chosen cleanup method is not adequately removing the high concentration of lipids from the extract. | - For LLE, perform a hexane partitioning step. After extracting with a polar solvent like acetonitrile, add hexane. The lipids will preferentially partition into the non-polar hexane layer, which can then be discarded. - For SPE, use a sorbent specifically designed for lipid removal, such as a combination of C18 and PSA (Primary Secondary Amine).[9][14] - In QuEChERS, a freezing step after the initial extraction can help precipitate a significant amount of lipids, which can then be removed by centrifugation. |
| Co-extraction with MPE: The initial extraction solvent is too non-polar, leading to the co-extraction of large amounts of fat along with the MPE. | - Use a more polar extraction solvent like acetonitrile, which is effective at extracting phthalates while minimizing the co-extraction of lipids.[4][9] | |
| Poor Reproducibility | Inconsistent Homogenization: The fatty tissue samples are not uniformly homogenized, leading to variability in the amount of MPE extracted from each subsample. | - Develop a standardized homogenization protocol and ensure it is followed consistently for all samples.[11] Using a high-speed homogenizer is recommended. |
| Matrix Effects: Variability in the lipid content between samples can cause inconsistent ion suppression or enhancement in the mass spectrometer. | - Use a stable isotope-labeled internal standard for MPE to compensate for matrix effects and variations in recovery.[11] - Implement matrix-matched calibration standards to more accurately quantify MPE in the presence of the sample matrix.[13] |
Quantitative Data Summary
The following tables summarize typical recovery rates and performance data for different extraction methods. Note that actual results will vary depending on the specific matrix, equipment, and laboratory conditions.
Table 1: Comparison of Extraction Methods for Phthalates from Fatty Matrices
| Method | Typical Recovery Range | Advantages | Disadvantages | Reference |
| LLE with Acetonitrile | 70-120% | Simple, low cost | Can be labor-intensive, may require further cleanup | [15] |
| SPE (C18/Florisil) | 80-99% | High selectivity, good cleanup, can be automated | Higher cost for cartridges, requires method development | [5] |
| QuEChERS (with C18/PSA) | 83-123% | Fast, high throughput, uses less solvent | May require optimization for specific matrices | [9][16] |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction and Cleanup
This protocol is adapted for the extraction of MPE from fatty tissues like adipose.
1. Sample Homogenization: a. Weigh 1-2 g of frozen fatty tissue into a 50 mL polypropylene centrifuge tube. b. Add a ceramic homogenizer and 10 mL of cold acetonitrile. c. Homogenize at high speed for 2-3 minutes until a uniform slurry is formed.
2. Extraction (Salting Out): a. To the slurry, add a QuEChERS salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). b. Cap the tube tightly and shake vigorously for 1 minute. c. Centrifuge at 4000 x g for 5 minutes at 4°C.
3. Dispersive SPE (d-SPE) Cleanup: a. Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). b. Vortex for 1 minute to ensure thorough mixing. c. Centrifuge at 4000 x g for 5 minutes.
4. Final Extract Preparation: a. Take an aliquot of the cleaned supernatant. b. Filter through a 0.22 µm syringe filter. c. The sample is now ready for analysis by LC-MS/MS or GC-MS.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup
This protocol is intended for cleaning a crude extract obtained from an initial solvent extraction (e.g., with a hexane/acetone mixture).
1. Cartridge Conditioning: a. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not let the cartridge run dry.
2. Sample Loading: a. Reconstitute the dried crude extract in 1-2 mL of a 10% methanol in water solution. b. Load the reconstituted sample onto the conditioned SPE cartridge.
3. Washing: a. Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences. b. Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
4. Elution: a. Elute the MPE from the cartridge with 6 mL of a 1:1 mixture of acetonitrile and ethyl acetate.[17]
5. Solvent Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[17] b. Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase for LC-MS/MS).[17]
Visualizations
Caption: General Workflow for MPE Extraction from Fatty Tissue
Caption: Troubleshooting Logic for Low MPE Recovery
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. welchlab.com [welchlab.com]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. Automated solid-phase extraction and quantitative analysis of 14 phthalate metabolites in human serum using isotope dilution-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and investigation of a QuEChERS-based method for determination of phthalate metabolites in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of 20 phthalate esters in breast milk by GC-MS/MS using QuEChERS extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. benchchem.com [benchchem.com]
- 12. acgpubs.org [acgpubs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Stability of Monopentyl Phthalate in Frozen Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of monopentyl phthalate (MPE) in frozen biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPE) and why is its stability in biological samples a concern?
This compound (MPE) is a metabolite of the plasticizer di-n-pentyl phthalate (DPP). It is often used as a biomarker to assess human exposure to DPP. The stability of MPE in biological samples is critical for accurate quantification in toxicological studies and human exposure assessments. Degradation of MPE during sample storage and handling can lead to underestimation of exposure levels, compromising the validity of experimental results.
Q2: What are the primary degradation pathways for MPE and its parent compound, DPP?
The parent compound, di-n-pentyl phthalate (DPP), primarily degrades through two pathways:
-
Hydrolysis: The ester bonds of DPP are cleaved in the presence of water to form MPE and subsequently phthalic acid. This process is significantly influenced by pH, with faster degradation occurring under alkaline conditions.
-
Biodegradation: Microorganisms in environmental or biological samples can metabolize DPP, also leading to the formation of MPE and phthalic acid.
Once formed, MPE can be further metabolized in the body, primarily through oxidation of its pentyl side chain and conjugation with glucuronic acid to facilitate excretion.[1]
Q3: What are the recommended storage conditions for ensuring the stability of MPE in biological samples?
Q4: How many freeze-thaw cycles can my samples undergo without compromising MPE stability?
While specific data for MPE is limited, studies on other phthalate metabolites in urine suggest stability through several freeze-thaw cycles when stored at -70°C.[2] However, for other analytes in plasma and serum, repeated freeze-thaw cycles can lead to changes in concentration.[3][6] It is best practice to minimize the number of freeze-thaw cycles. Aliquoting samples into single-use vials after collection is highly recommended to maintain sample integrity.
Q5: What are the most common sources of contamination when analyzing for MPE?
Phthalate analysis is notoriously prone to contamination. Common sources include:
-
Sample collection materials: Plastic containers, tubing, and pipette tips can leach phthalates into the sample.
-
Laboratory environment: Phthalates are present in the air and can be absorbed by glassware and other surfaces.[7]
-
Solvents and reagents: Even high-purity solvents can contain trace amounts of phthalates.[7]
-
Personal care products: Soaps, lotions, and shampoos used by laboratory personnel can be a source of contamination.[7]
Troubleshooting Guides
Guide 1: High Background Levels of Phthalates in Blanks
Initial Observation: Your analytical blanks (e.g., solvent blanks, matrix blanks) show significant peaks corresponding to MPE or other phthalates.
Objective: To systematically identify and eliminate the source of phthalate contamination.
| Troubleshooting Step | Potential Cause | Recommended Action |
| 1. Analyze Reagents | Solvents, water, or other reagents are contaminated. | Test each solvent and reagent individually by concentrating a known volume and analyzing the residue. Replace any contaminated reagents with phthalate-free alternatives. |
| 2. Check Consumables | Pipette tips, vials, caps, or SPE cartridges are leaching phthalates. | Test consumables by rinsing or soaking them in a clean solvent and analyzing the solvent. Source certified phthalate-free consumables. |
| 3. Evaluate Glassware | Glassware is contaminated from previous use or environmental exposure. | Implement a rigorous glassware cleaning protocol: wash with a phosphate-free detergent, rinse thoroughly with tap and then deionized water, and bake at a high temperature (e.g., 400°C) for several hours.[7] Cover glassware with pre-cleaned aluminum foil after baking.[8] |
| 4. Assess Analytical System | Contamination from the GC/LC system (e.g., injector, column, syringe). | Clean or replace the injector liner and septum. Bake out the column according to the manufacturer's instructions. Run multiple solvent blanks to ensure the system is clean.[8] |
| 5. Examine Lab Environment | Airborne phthalates are contaminating samples during preparation. | Prepare samples in a clean, dedicated area, preferably in a fume hood or clean bench. Minimize the time samples are exposed to the lab environment. |
Guide 2: Poor Recovery or Inconsistent MPE Concentrations
Initial Observation: You are observing low recovery of MPE from spiked samples or high variability in concentrations between replicate analyses of the same sample.
| Troubleshooting Step | Potential Cause | Recommended Action |
| 1. Review Sample Preparation | Inefficient extraction, incomplete enzymatic hydrolysis (for total MPE), or analyte loss during solvent evaporation. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure. Ensure the pH and temperature for enzymatic hydrolysis are optimal. Evaporate solvents under a gentle stream of nitrogen at a controlled temperature. |
| 2. Investigate Matrix Effects | Co-eluting substances from the biological matrix are suppressing or enhancing the MPE signal in the mass spectrometer. | The use of a stable isotope-labeled internal standard for MPE is highly recommended to compensate for matrix effects.[9] If not already in use, incorporate one into the method. Further sample cleanup steps may be necessary. |
| 3. Assess Analyte Stability | MPE is degrading during sample processing (e.g., on the benchtop). | Minimize the time samples are at room temperature. Keep samples on ice or in a cooling rack during processing. Perform a benchtop stability experiment to determine the maximum time samples can be left at room temperature before significant degradation occurs. |
| 4. Check for Adsorption | MPE is adsorbing to container walls (glass or plastic). | Use silanized glassware to reduce active sites for adsorption. Test different types of plasticware to find one with minimal adsorption. |
Data Presentation
Table 1: Stability of Phthalate Metabolites in Frozen Biological Samples (Illustrative)
No specific quantitative stability data for this compound (MPE) in frozen plasma, serum, or tissue was found in the reviewed literature. The following table is an illustrative template based on general findings for other phthalate metabolites and small molecules. Researchers must perform their own validation for MPE in the specific matrix of interest.
| Matrix | Storage Temp. | Duration | Freeze-Thaw Cycles | Analyte(s) | Stability (% Recovery) | Reference/Notes |
| Urine | -70°C | 1 year | Multiple | 8 Phthalate Metabolites | No significant decrease | [2] |
| Urine | 4°C | 3 days | N/A | Glucuronide Conjugates | Considerable decrease | [2] |
| Plasma | -20°C | 18 months | N/A | Soluble ST2 | 99 ± 5% | [10] |
| Plasma | -80°C | 18 months | N/A | Soluble ST2 | 101 ± 7% | [10] |
| Plasma | -70°C | 4 years | N/A | General Proteome | Minimal effect | [6] |
| Plasma | -70°C | N/A | >2 | General Proteome | Increasing changes in peak intensity | [6] |
| Serum | -20°C | 3 months | Up to 10 | Various Analytes | Stable for most analytes | [11][12] |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of MPE in Frozen Plasma
This protocol is a general template based on FDA and EMA guidelines for bioanalytical method validation.[8][13][14]
-
Preparation of Stability Samples:
-
Obtain a pool of blank human plasma.
-
Spike the plasma with MPE at two concentration levels: low (e.g., 3x the lower limit of quantification) and high (e.g., 75% of the upper limit of quantification).
-
Aliquot the spiked plasma into a sufficient number of single-use polypropylene vials for all time points and conditions.
-
-
Storage Conditions:
-
Store the aliquots at the intended storage temperatures (e.g., -20°C and -80°C).
-
-
Analysis Time Points:
-
Determine the MPE concentration in a set of aliquots at time zero (baseline).
-
Analyze aliquots at subsequent time points (e.g., 1, 3, 6, 9, and 12 months).
-
-
Sample Analysis:
-
At each time point, retrieve the required number of aliquots from each temperature.
-
Thaw the samples under controlled conditions (e.g., at room temperature or in a water bath).
-
Analyze the stability samples along with a freshly prepared calibration curve and quality control (QC) samples.
-
The analytical method should be fully validated (see Protocol 2).
-
-
Data Evaluation:
-
Calculate the mean concentration of MPE at each time point and temperature.
-
Compare the mean concentration of the stored samples to the baseline concentration.
-
The analyte is considered stable if the mean concentration is within ±15% of the baseline value.
-
Protocol 2: Analysis of MPE in Serum by LC-MS/MS
This protocol is a composite based on established methods for analyzing phthalate monoesters in serum.[15]
-
Sample Preparation:
-
Thaw frozen serum samples at room temperature.
-
To a 500 µL aliquot of serum, add a known amount of a stable isotope-labeled MPE internal standard.
-
If measuring total MPE (free and glucuronidated), add β-glucuronidase enzyme and incubate at 37°C for 90-120 minutes to deconjugate the metabolites.
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte:
-
Condition a C18 SPE cartridge with methanol and then water.
-
Load the serum sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Elute MPE with an appropriate organic solvent (e.g., acetonitrile or ethyl acetate).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient program to separate MPE from other matrix components.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor at least two MRM transitions for MPE and its internal standard for quantification and confirmation.
-
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of MPE to the internal standard against the concentration of the calibration standards.
-
Calculate the concentration of MPE in the unknown samples from the calibration curve.
-
Mandatory Visualization
Caption: Metabolic pathway of Di-n-pentyl Phthalate (DPP).
Caption: Workflow for troubleshooting high phthalate background.
References
- 1. fda.gov [fda.gov]
- 2. bioanalysisforum.jp [bioanalysisforum.jp]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of long-term frozen storage of plasma for measurement of high-density lipoprotein and its subfractions by precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of frozen storage conditions and freezing rate on the stability of coagulation proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. Long-term stability of soluble ST2 in frozen plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. academic.oup.com [academic.oup.com]
Troubleshooting low signal intensity for Monopentyl Phthalate in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity for Monopentyl Phthalate (MPE) in Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to diminished signal intensity for this compound.
Issue 1: Consistently Low or No Signal for this compound
Question: I am observing a very low or non-existent signal for my this compound analyte. What are the primary causes and how can I troubleshoot this?
Answer: A consistently low or absent signal for this compound can originate from several factors, spanning from the mobile phase composition to the mass spectrometer settings. The most common areas to investigate are issues with ionization, mobile phase incompatibility, and incorrect mass spectrometry parameters.
Troubleshooting Guide:
-
Optimize Ionization and Mobile Phase: this compound, as a phthalic acid monoester, can be challenging to ionize efficiently. The choice of mobile phase and additives is critical.
-
pH Adjustment: For acidic metabolites like MPE, a lower pH can suppress ionization in the mobile phase, which can improve peak shape on reversed-phase columns[1]. Consider using additives like formic acid or acetic acid.
-
Volatile Buffers: Employ volatile buffers compatible with mass spectrometry, such as ammonium acetate or ammonium formate, to maintain a stable pH without contaminating the system[1]. Avoid non-volatile buffers like phosphates.
-
Solvent Quality: Always use high-purity, LC-MS grade solvents to minimize background noise and potential for ion suppression[1][2].
-
-
Mass Spectrometry Parameter Optimization:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used for phthalate metabolites.[3] Both positive and negative modes should be evaluated, though negative mode is often effective for acidic analytes.
-
Source Parameters: The efficiency of ESI is highly dependent on source parameters. Optimize the sprayer voltage, nebulizer gas pressure, drying gas flow, and temperature to maximize the signal for MPE.[4][5] This can be achieved by infusing a standard solution of the analyte and adjusting parameters systematically.
-
Adduct Formation: Phthalates can form adducts with alkali metals like sodium ([M+Na]⁺) and potassium ([M+K]⁺), which can split the signal intensity across multiple ions and reduce the abundance of the desired protonated or deprotonated molecule.[2][6][7] Using high-purity solvents and additives like ammonium formate can help promote the formation of [M+H]⁺ or [M+NH₄]⁺ adducts, which can be more consistent.[6][8]
-
-
Review Fragmentation:
-
In tandem MS (MS/MS), ensure you are monitoring the correct and most intense product ions. For phthalates, a common fragment ion is m/z 149 in positive mode, corresponding to the protonated phthalic anhydride.[9][10] However, for monoesters, other fragments can be more specific. A characteristic fragment for phthalate metabolites in negative mode is often seen at m/z 121.0295, representing the deprotonated benzoate ion.[11]
-
Issue 2: High Background Noise and Inconsistent Signal
Question: My baseline is very noisy, and I see many interfering peaks, making it difficult to detect my this compound signal consistently. What is the likely cause?
Answer: High background noise and inconsistent signals in phthalate analysis are very often due to contamination. Phthalates are ubiquitous plasticizers and can leach from various lab materials into your samples, solvents, or LC-MS system.[12][13]
Troubleshooting Guide:
-
Identify and Eliminate Contamination Sources:
-
Solvents and Reagents: Use high-purity, LC-MS grade solvents from freshly opened bottles.[1] Test different batches or vendors if contamination is suspected.
-
Plasticware: Minimize the use of plastic containers, pipette tips, and vial caps.[1][12] Whenever possible, use glassware. If plastics are unavoidable, opt for those certified to be free of phthalates.
-
LC System: The LC system itself, including tubing and fittings, can be a source of phthalate contamination.[13] An isolator or trap column can be installed between the pump and the injector to capture contaminants from the mobile phase and system components.[1][14]
-
Laboratory Environment: Phthalates can be present in laboratory air, originating from items like air conditioning filters.[12] Keep solvents covered and minimize the exposure of samples to the open air.
-
-
System Cleaning and Blanks:
-
System Flush: Regularly flush the LC system with a strong solvent like isopropanol to remove accumulated contaminants.
-
Blank Injections: Run a series of blank injections (solvent only, and a full method blank) to identify the source of contamination.[13][15] If a peak corresponding to MPE appears in the solvent blank, the issue is likely with the mobile phase or the LC system. If it only appears in the method blank, the contamination is likely introduced during sample preparation.
-
Issue 3: Poor Peak Shape (Tailing or Broadening)
Question: The chromatographic peak for this compound is tailing or very broad, which is affecting my signal intensity and quantification. What can I do to improve this?
Answer: Poor peak shape reduces the peak height, which directly translates to lower signal intensity and can negatively impact integration and quantification.[16] This can be caused by issues with the analytical column, mobile phase, or secondary interactions.
Troubleshooting Guide:
-
Chromatographic Conditions:
-
Column Choice: Reversed-phase C18 columns are commonly used for phthalate analysis.[1] However, if peak shape is an issue, consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity.[17]
-
Mobile Phase pH: As mentioned previously, adjusting the mobile phase pH with an acid like formic acid can improve the peak shape for acidic analytes like MPE by keeping them in a single protonation state.[1]
-
Gradient Optimization: A shallower gradient can often improve the separation of the analyte from matrix components and improve peak shape.[1]
-
-
Column Maintenance:
-
Column Contamination: The column can become contaminated with strongly retained compounds from the sample matrix, leading to active sites that cause peak tailing. Wash the column with a strong solvent or follow the manufacturer's regeneration procedure.
-
Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or diluting the sample.[1]
-
Data and Protocols
Table 1: Recommended Starting LC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Notes |
| LC Column | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) | A common choice for phthalate metabolite analysis.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) | Acidic modifier helps with peak shape.[1][14] |
| Mobile Phase B | Acetonitrile or Methanol (LC-MS Grade) | High-purity organic solvent is crucial.[1][14] |
| Flow Rate | 0.2 - 0.5 mL/min | Dependent on column dimensions. |
| Column Temp. | 40 - 50 °C | Elevated temperature can improve peak shape and reduce viscosity.[14][17] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | Evaluate both modes. Negative mode is often suitable for acidic metabolites.[3] |
| Capillary Voltage | 3.0 - 4.5 kV | Optimize by infusing a standard solution.[5] |
| Drying Gas Temp. | 300 - 350 °C | Optimize for your specific instrument.[14] |
| Drying Gas Flow | 8 - 12 L/min | Optimize for your specific instrument. |
| Nebulizer Gas | 30 - 50 psi | Optimize for stable spray.[5] |
| Monitored Ions | MPE (MW: 236.26 g/mol )[18] | Positive Mode: m/z 237.1 ([M+H]⁺), m/z 254.1 ([M+NH₄]⁺), m/z 259.1 ([M+Na]⁺) Negative Mode: m/z 235.1 ([M-H]⁻) |
| Product Ions | Dependent on Collision Energy | Positive Mode: m/z 149 is a common phthalate fragment.[9][10] Negative Mode: m/z 121.03 is a characteristic fragment of phthalate metabolites.[11] |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Low MPE Signal
-
Prepare a Fresh Standard: Prepare a fresh dilution of your this compound standard in a clean glass volumetric flask using high-purity solvent (e.g., methanol or acetonitrile).
-
Direct Infusion Analysis: Infuse the fresh standard directly into the mass spectrometer to bypass the LC system. This will confirm if the issue lies with the MS or the chromatography.
-
If a strong signal is observed, the problem is likely within the LC system (column, mobile phase, contamination).
-
If the signal is still weak, optimize the MS source parameters (capillary voltage, gas flows, temperatures) until the signal is maximized. Also, confirm you are monitoring the correct m/z.
-
-
LC System Evaluation (No Column): If the MS is functioning correctly, connect the autosampler directly to the MS detector (bypassing the column). Inject a solvent blank. The presence of an MPE peak indicates contamination from the LC system or solvents.
-
LC System Evaluation (With Column):
-
Re-install the column and equilibrate with the mobile phase.
-
Inject a solvent blank. This helps identify contamination that may accumulate on the column.
-
Inject the fresh MPE standard. If the peak is small or has a poor shape, focus on optimizing the chromatographic method (gradient, mobile phase additives) as detailed in the troubleshooting guides.
-
-
Sample Matrix Evaluation: If the standard provides a good signal but your samples do not, the issue is likely a matrix effect.[19] Perform a post-extraction spike experiment to confirm. If matrix effects are present, optimize your sample preparation to better clean up the sample (e.g., using Solid-Phase Extraction).[19]
Visual Guides
Caption: A logical workflow for troubleshooting low signal intensity of this compound.
Caption: Common sources of phthalate contamination in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. massspec.unm.edu [massspec.unm.edu]
- 13. researchgate.net [researchgate.net]
- 14. s4science.at [s4science.at]
- 15. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 16. zefsci.com [zefsci.com]
- 17. agilent.com [agilent.com]
- 18. Mono-n-pentyl phthalate | C13H16O4 | CID 90531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Minimizing phthalate contamination from laboratory consumables
Welcome to the technical support center for minimizing phthalate contamination from laboratory consumables. This resource is designed for researchers, scientists, and drug development professionals to help identify, troubleshoot, and mitigate phthalate contamination in analytical and experimental workflows.
Troubleshooting Guides
This section provides systematic approaches to address common issues related to phthalate contamination.
Guide: Troubleshooting High Phthalate Background in Analytical Blanks
Initial Observation: Your analytical blanks (e.g., solvent blanks, reagent blanks) show significant peaks corresponding to common phthalates such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), or Diisononyl phthalate (DINP) when analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Objective: To systematically isolate and eliminate the source(s) of phthalate contamination.
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting high phthalate background.[1]
Frequently Asked Questions (FAQs)
General Contamination
Q1: What are the most common sources of phthalate contamination in a laboratory?
A1: Phthalates are ubiquitous and can be introduced at multiple stages of an experiment.[1] Common sources include:
-
Laboratory Consumables: Plastic items are a primary source. Significant leaching can occur from pipette tips, plastic syringes, filter holders, sample vials and caps, and Parafilm®.[1][2][3][4][5] Even consumables made from polypropylene, which is generally considered phthalate-free, can become contaminated during packaging or storage.[3]
-
Solvents and Reagents: Even high-purity solvents may contain low levels of phthalates.[1]
-
Laboratory Equipment: Tubing, especially PVC tubing, and components of automated systems can leach phthalates.[1][6]
-
Glassware: Improperly cleaned glassware can retain phthalate residues.[1]
-
Laboratory Environment: Phthalates are present in laboratory air and dust, originating from building materials like flooring and paints.[1] This airborne contamination can settle on surfaces and enter samples.
-
Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can be a source of phthalates.[1]
Q2: I'm observing "ghost peaks" in my chromatogram. Could these be phthalates?
A2: Yes, ghost peaks, particularly those that appear consistently in both blanks and samples, are often indicative of contamination.[1] Phthalates are semi-volatile and can accumulate in the GC injector port.[1][7] When the injector temperature is high, these accumulated phthalates can be slowly released, causing broad or persistent peaks in subsequent runs.
Consumables and Equipment
Q3: Which types of plastics are the biggest culprits for phthalate leaching?
A3: Polyvinyl chloride (PVC) is a major source of phthalates, as these chemicals are used as plasticizers to make it flexible and are not chemically bound to the polymer.[8][9] Other plastics like polypropylene (PP) and polystyrene (PS) can also be sources of contamination, though often to a lesser extent.[8] It is crucial to check manufacturer specifications for "phthalate-free" claims.
Q4: Are "phthalate-free" labeled consumables always safe to use?
A4: While "phthalate-free" consumables are a much safer choice, they are not always entirely free from contamination. Cross-contamination can occur during manufacturing, packaging, or shipping. It is always a good practice to test a new batch of consumables by running a blank extraction to verify their cleanliness.
Q5: Can I decontaminate plastic consumables like pipette tips or microcentrifuge tubes?
A5: While some protocols suggest rinsing with high-purity solvents, this may not be entirely effective and can sometimes introduce other contaminants. The most reliable approach is to use certified phthalate-free consumables from a reputable supplier. If you suspect contamination, it is best to discard the batch and open a new one.
Experimental Procedures
Q6: How can I prevent phthalate contamination during sample preparation?
A6: To minimize contamination during sample preparation:
-
Use Glassware: Whenever possible, use glass or stainless steel equipment instead of plastic.[3][10]
-
Rinse with Solvent: Rinse all glassware with a high-purity solvent (e.g., hexane or acetone) before use.[1]
-
Minimize Plastic Use: Avoid using plastic syringes, filters, and Parafilm®.[3] If plastic consumables are necessary, ensure they are certified phthalate-free.
-
Wear Nitrile Gloves: Use nitrile gloves instead of vinyl gloves, as vinyl can be a source of phthalates.[6]
-
Cover Samples: Keep samples covered with solvent-rinsed aluminum foil to prevent airborne contamination.[6]
Q7: My blanks are clean, but my samples show unexpected phthalate peaks. What could be the cause?
A7: If your blanks are consistently clean, the contamination is likely being introduced during sample preparation or from the sample matrix itself.[1] Another possibility is carryover from a previously injected, highly concentrated sample.[1]
-
Troubleshooting Steps:
-
Injector Maintenance: The GC inlet is a common place for less volatile compounds like phthalates to accumulate. Clean or replace the injector liner and septum.[1]
-
Column Bake-out: Bake out your GC column according to the manufacturer's recommendations to remove contaminants.[1]
-
Run Solvent Blanks: After maintenance, run several solvent blanks to ensure the system is clean before analyzing your samples.[1]
-
Data Presentation
Table 1: Phthalate Leaching from Laboratory Consumables
This table summarizes reported levels of phthalate leaching from various laboratory consumables. Values can vary based on the manufacturer, batch, and the solvent used for testing.
| Consumable | Phthalate Detected | Maximum Leaching Level (µg/cm²) | Reference |
| Pipette Tips | Diethylhexyl phthalate (DEHP) | 0.36 | [2][3][4][5] |
| Diisononyl phthalate (DINP) | 0.86 | [2][3][4][5] | |
| Plastic Syringes | Dimethyl phthalate (DMP), Dibutyl phthalate (DBP), DEHP | Detected | [3] |
| PTFE Filter Holders | Dibutyl phthalate (DBP) | 2.49 | [2][3][4][5] |
| Regenerated Cellulose Filter | Dibutyl phthalate (DBP) | 0.61 | [2][3][4][5] |
| Cellulose Acetate Filter | Dimethyl phthalate (DMP) | 5.85 | [2][3][4][5] |
| Parafilm® | Diethylhexyl phthalate (DEHP) | 0.50 | [2][3][4][5] |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis
This protocol details the steps for cleaning laboratory glassware to minimize background phthalate levels.
Materials:
-
Laboratory-grade, phosphate-free detergent
-
Tap water
-
Deionized or Milli-Q water
-
High-purity solvents (e.g., acetone, hexane)
-
Aluminum foil (rinsed with hexane)
-
Oven capable of reaching at least 105°C
Procedure:
-
Initial Wash: Immediately after use, rinse glassware with tap water. Scrub all surfaces with a laboratory-grade, phosphate-free detergent and hot water.[1][11]
-
Tap Water Rinse: Thoroughly rinse the glassware with tap water at least six times to remove all detergent residue.[1]
-
Deionized Water Rinse: Rinse the glassware with deionized or Milli-Q water at least six times.[1]
-
Solvent Rinse: In a fume hood, rinse the glassware with a high-purity solvent such as acetone or hexane to remove any remaining organic residues.[1]
-
Drying: Allow the glassware to air dry in a clean environment, or place it in an oven at 105-130°C until dry. For more rigorous cleaning, glassware can be baked at higher temperatures (e.g., 400°C for 4 hours), but ensure this is compatible with the glassware type.
-
Storage: After cooling, cover all openings with pre-cleaned aluminum foil (rinsed with hexane) and store in a clean, dust-free cabinet.[1]
Protocol 2: Screening Consumables for Phthalate Leaching
This protocol provides a method to test laboratory consumables for potential phthalate contamination.
Materials:
-
Consumable to be tested (e.g., microcentrifuge tubes, pipette tips)
-
Phthalate-free solvent (e.g., hexane or methanol, confirmed to be clean by GC-MS)
-
Glass vials with PTFE-lined caps (pre-cleaned)
-
Sonicator
-
GC-MS system
Procedure:
-
Sample Preparation: Place a representative sample of the consumable into a pre-cleaned glass vial. For example, use 5-10 pipette tips or 1-2 microcentrifuge tubes.
-
Solvent Addition: Add a measured volume of a phthalate-free solvent to the vial, ensuring the consumable is fully submerged.
-
Extraction: Agitate or sonicate the vial for a set period, for instance, 30 minutes.[1][3]
-
Analysis: Carefully remove the solvent from the vial, avoiding any contact with other plastic materials, and transfer it to a clean autosampler vial. Analyze the solvent for phthalates using a validated GC-MS method.
-
Blank Control: Run a blank control consisting of only the solvent that has been subjected to the same procedure without the consumable to ensure no background contamination is introduced during the test itself.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for identifying and mitigating suspected phthalate contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. research.thea.ie [research.thea.ie]
- 4. researchgate.net [researchgate.net]
- 5. research.tus.ie [research.tus.ie]
- 6. researchgate.net [researchgate.net]
- 7. glsciences.eu [glsciences.eu]
- 8. oaepublish.com [oaepublish.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ewg.org [ewg.org]
- 11. How To Clean Lab Equipment & Glassware | Boekel Scientific [boekelsci.com]
Technical Support Center: Method Development for Separating Monopentyl Phthalate Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution and accuracy of your analytical methods for separating Monopentyl Phthalate (MPE) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound (MPE) isomers?
The main difficulty in separating MPE isomers lies in their similar chemical structures and physicochemical properties, which often leads to co-elution or poor peak resolution in chromatograms. As esters of phthalic acid, MPE isomers have identical molecular weights and similar polarities, making their differentiation with standard chromatographic methods challenging.
Q2: Which analytical technique is better for MPE isomer separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for phthalate analysis.[1]
-
GC-Mass Spectrometry (GC-MS) often provides better chromatographic resolution for phthalate isomers.[2] The high efficiency of capillary GC columns combined with the specificity of mass spectrometry makes it a powerful tool for separating and identifying closely related isomers.
-
HPLC , particularly with modern column technologies, can also achieve excellent separation of phthalate isomers.[3] HPLC offers the advantage of analyzing thermally labile or less volatile compounds without the need for derivatization.
The choice between GC and HPLC often depends on the available instrumentation, the complexity of the sample matrix, and the specific isomers being targeted.[3]
Q3: What type of HPLC column is recommended for separating MPE isomers?
While a standard C18 column is a common choice for reversed-phase HPLC, a Phenyl-Hexyl column often provides superior resolution for challenging phthalate isomer separations. The phenyl stationary phase introduces alternative selectivity through π-π interactions with the aromatic ring of the phthalates, which can help differentiate between structurally similar isomers.
Q4: How can I prevent phthalate contamination in my samples and system?
Phthalates are ubiquitous in laboratory environments, making contamination a significant challenge. To minimize contamination:
-
Avoid plasticware: Use glass or stainless steel for sample preparation and storage whenever possible.[4]
-
Thoroughly clean glassware: Wash glassware with a laboratory-grade, phosphate-free detergent, followed by rinses with tap water, deionized water, and a high-purity solvent like acetone or hexane.[5]
-
Use high-purity solvents: Ensure that all solvents used for sample preparation and the mobile phase are of high purity and stored in glass containers.[5]
-
Run blanks: Regularly analyze solvent blanks to assess the level of background contamination from your system and reagents.[5]
-
Check consumables: Be aware that items like pipette tips and vials can be sources of phthalate contamination.[3]
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution
Symptoms:
-
Chromatographic peaks for different MPE isomers are not baseline separated.
-
Two or more isomers elute as a single, broad peak.
-
Inaccurate and inconsistent quantitative results due to overlapping peaks.
Troubleshooting Steps:
-
Optimize the mobile phase (HPLC):
-
Adjust solvent strength: In reversed-phase HPLC, decreasing the organic solvent (e.g., acetonitrile, methanol) percentage in the mobile phase will increase retention times and may improve separation.
-
Change the organic modifier: Switching from methanol to acetonitrile, or vice versa, can alter selectivity and improve resolution.
-
Utilize a gradient: A shallow gradient elution can often provide better separation for complex mixtures of isomers than an isocratic method.
-
-
Optimize the temperature program (GC):
-
Lower the initial temperature: A lower starting oven temperature can improve the focusing of analytes at the head of the column. For splitless injections, a common starting point is about 20°C below the boiling point of the injection solvent.[6]
-
Reduce the ramp rate: A slower temperature ramp rate increases the interaction of the analytes with the stationary phase, which can enhance separation.[3] An optimal ramp rate can be estimated as 10°C per column hold-up time.[6]
-
-
Select a different column:
-
HPLC: If a C18 column is providing poor resolution, consider a Phenyl-Hexyl column for alternative selectivity.
-
GC: For GC analysis, Rtx-440 and Rxi-XLB columns are recommended for their excellent performance in separating a wide range of phthalates.[4]
-
-
Decrease the flow rate: Lowering the flow rate in both HPLC and GC can lead to more efficient separation, although it will increase the analysis time.[7]
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the peak maximum.
-
Reduced peak height and inaccurate integration.
Troubleshooting Steps:
-
Check for active sites in the system:
-
HPLC: Residual silanols on the silica-based packing material can interact with the carboxyl group of monopentyl phthalates, causing tailing. Use a well-endcapped column or a column with low silanol activity.[3] Adding a small amount of an acidic modifier (e.g., formic acid) to the mobile phase can also help to suppress these interactions.
-
GC: Active sites in the GC inlet liner or at the beginning of the column can cause peak tailing. Use a deactivated liner and ensure the column is properly installed.[4]
-
-
Address column overload:
-
Injecting a sample that is too concentrated can lead to peak distortion. Dilute the sample and re-inject to see if the peak shape improves.[4]
-
-
Ensure solvent compatibility (HPLC):
-
If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.
-
Issue 3: Peak Splitting
Symptoms:
-
A single analyte peak appears as two or more smaller, often conjoined, peaks.
Troubleshooting Steps:
-
Check for column voids or contamination:
-
A void at the head of the column can cause the sample band to split. This can sometimes be remedied by reversing and flushing the column (if the manufacturer's instructions permit). Otherwise, the column may need to be replaced.[8]
-
Contamination at the column inlet can also lead to peak splitting.
-
-
Verify injection technique (GC):
-
Ensure mobile phase and sample solvent compatibility (HPLC):
-
Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting. Ensure the sample solvent is compatible with the mobile phase.[10]
-
Experimental Protocols
Protocol 1: HPLC-UV/MS Analysis of this compound Isomers
This protocol provides a general framework for the analysis of MPE isomers using HPLC.
1. Sample Preparation:
-
Liquid Samples: Dilute the sample with the initial mobile phase.
-
Solid Samples: Perform a solvent extraction using a suitable organic solvent like acetonitrile or methanol. Sonication can be used to improve extraction efficiency.
-
Filtration: Filter all samples through a 0.22 µm or 0.45 µm filter before injection.
2. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm) or C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 60% A, ramp to 10% A over 20 minutes. Hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm or Mass Spectrometry (MS) in negative ion mode |
3. Data Analysis:
-
Integrate the chromatographic peaks for the target MPE isomers.
-
Use a calibration curve generated from analytical standards to quantify the amount of each isomer in the sample.
Protocol 2: GC-MS Analysis of this compound Isomers
This protocol provides a general guideline for the GC-MS analysis of MPE isomers.
1. Sample Preparation:
-
Perform a liquid-liquid or solid-phase extraction to isolate the MPE isomers.
-
Concentrate the extract and reconstitute it in a suitable solvent like hexane or ethyl acetate.
-
Add an appropriate internal standard if necessary.
2. GC-MS Conditions:
| Parameter | Recommended Setting |
| GC Column | Rtx-440 or Rxi-XLB (30 m x 0.25 mm ID, 0.25 µm film thickness)[4] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temp: 60°C, hold for 1 min. Ramp at 10°C/min to 280°C. Hold for 5 min. |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Acquisition Mode | Full Scan (m/z 50-500) for identification, Selected Ion Monitoring (SIM) for quantification |
3. Data Analysis:
-
Identify MPE isomers based on their retention times and mass spectra.
-
Quantify each isomer using a calibration curve and the peak areas of characteristic ions.
Data Presentation
Table 1: Illustrative Retention Times of Phthalate Monoesters in GC-MS
The following table provides an example of the elution order and retention times for several phthalate monoesters, which can serve as a reference for developing a method for this compound isomers. Note that the exact retention times will vary depending on the specific instrument and conditions used.
| Compound | Retention Time (min) |
| Monomethyl Phthalate (MMP) | 12.4[1] |
| Monoethyl Phthalate (MEP) | 13.0[1] |
| Mono-n-butyl Phthalate (MnBP) | 14.9 [1] |
| Mono-(2-ethylhexyl) Phthalate (MEHP) | 20.9[1] |
Table 2: Characteristic Mass Spectral Ions for Mono-n-pentyl Phthalate
| m/z | Interpretation |
| 149 | Phthalic anhydride fragment (base peak) |
| 167 | [M-C₅H₁₀O]⁺ |
| 236 | Molecular Ion [M]⁺ |
Visualizations
Caption: General experimental workflow for the analysis of this compound isomers.
Caption: Troubleshooting decision tree for improving poor peak resolution.
References
- 1. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fses.oregonstate.edu [fses.oregonstate.edu]
- 9. epa.gov [epa.gov]
- 10. gcms.cz [gcms.cz]
Reducing ion suppression for Monopentyl Phthalate in electrospray ionization
Welcome to the Technical Support Center for the analysis of Monopentyl Phthalate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to ion suppression in electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1] This interference reduces the analyte's signal intensity, leading to inaccurate quantification, reduced sensitivity, and poor reproducibility.[1][2] In complex biological matrices, endogenous substances can compete with this compound for ionization in the ESI source.[3]
Q2: How can I identify if ion suppression is occurring in my LC-MS analysis of this compound?
A2: There are several indicators that suggest the presence of ion suppression:
-
Poor reproducibility of the this compound signal across different samples.
-
A significant decrease in the peak area of this compound when comparing a standard prepared in a clean solvent versus one spiked into a prepared sample matrix (post-extraction spike).[2]
-
A dip in the baseline signal during a post-column infusion experiment at the retention time of this compound indicates the presence of co-eluting, suppressing components.[2]
Q3: What are the most common sources of ion suppression for Phthalate analysis?
A3: Common sources of ion suppression in phthalate analysis include:
-
Endogenous matrix components from biological samples like lipids, proteins, and salts.[4]
-
Exogenous substances introduced during sample collection and preparation, such as plasticizers from collection tubes and pipette tips.[5]
-
Mobile phase additives , particularly non-volatile buffers.[3]
Q4: Is a deuterated internal standard necessary for accurate quantification of this compound?
A4: Yes, using a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of this compound, is highly recommended and considered the gold standard for compensating for matrix effects.[1][4] The SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction during data processing.[1]
Troubleshooting Guides
Problem 1: Low or no signal for this compound in matrix samples compared to standards in neat solvent.
-
Possible Cause: Significant ion suppression from co-eluting matrix components.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal of this compound.
-
Solutions:
-
Confirm Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of ion suppression.[4]
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4]
-
Optimize Chromatography: Adjust the LC gradient, mobile phase composition, or consider a different column chemistry (e.g., Phenyl-Hexyl) to improve the separation of this compound from co-eluting interferences.[4]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate a deuterated this compound internal standard to compensate for signal suppression.[1]
-
Problem 2: Poor reproducibility of this compound signal across different samples.
-
Possible Cause: Variable matrix effects between samples.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
-
Solutions:
-
Standardize Sample Preparation: Employ a consistent and robust sample preparation method like automated SPE to minimize variability between samples.[6]
-
Use a SIL-IS: A deuterated internal standard is crucial for correcting for variable ion suppression between samples.[1]
-
Matrix-Matched Calibration: If a suitable blank matrix is available, preparing calibration standards in this matrix can help to account for consistent matrix effects.[5]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phthalate Analysis
| Sample Preparation Technique | Typical Recovery (%) | Relative Standard Deviation (RSD) (%) | Ion Suppression Reduction |
| Protein Precipitation (PPT) | 80 - 100 | < 15 | Low |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | < 10 | Moderate |
| Solid-Phase Extraction (SPE) | 85 - 110 | < 5 | High |
Note: These are representative values for phthalates and may vary depending on the specific analyte and matrix.[4]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Serum
This protocol is adapted from automated SPE methods for phthalate metabolites in human serum.[6]
Materials:
-
Serum samples
-
Deuterated this compound internal standard
-
SPE cartridges (e.g., C18)
-
Methanol, Acetonitrile, Water (HPLC grade)
-
Formic acid
Procedure:
-
Sample Pre-treatment: To 1 mL of serum, add the deuterated internal standard.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 3 mL of acetonitrile.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol is a standard method to qualitatively assess ion suppression.[2]
Materials:
-
LC-MS system
-
Syringe pump
-
T-connector
-
Standard solution of this compound
-
Blank matrix extract
Procedure:
-
Setup: Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-connector.
-
Infusion: Continuously infuse the this compound standard solution at a low flow rate (e.g., 10 µL/min).
-
Analysis: Once a stable baseline signal for this compound is achieved, inject the blank matrix extract onto the LC column.
-
Interpretation: Monitor the baseline signal for this compound throughout the chromatographic run. A drop in the baseline indicates a region of ion suppression.[2]
Signaling Pathways and Workflows
Caption: General experimental workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Automated solid-phase extraction and quantitative analysis of 14 phthalate metabolites in human serum using isotope dilution-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Monopentyl Phthalate (MnP) Biomonitoring Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the accuracy and reliability of monopentyl phthalate (MnP) biomonitoring data.
Troubleshooting Guides
Guide: Investigating and Mitigating Phthalate Contamination in Blanks
High background levels of phthalates are a common challenge in sensitive analytical methods like GC-MS and LC-MS/MS. This guide provides a systematic approach to identifying and eliminating sources of contamination.
Initial Observation: Analytical blanks (reagent blanks, procedural blanks) show significant peaks corresponding to MnP or other phthalates.
Objective: To systematically isolate and eliminate the source(s) of phthalate contamination.
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting high phthalate background.
Frequently Asked Questions (FAQs)
Q1: Why should I measure this compound (MnP) instead of its parent compound, di-n-pentyl phthalate (DnPP)?
A: Measuring the metabolite MnP is preferred for several key reasons. Firstly, phthalates like DnPP are widespread in the lab environment, leading to a high risk of external sample contamination during collection, storage, and analysis (a phenomenon often called the "phthalate blank problem").[1][2][3] The metabolites, on the other hand, are formed within the body and are not present as environmental contaminants, making them more reliable biomarkers of exposure.[4][5] Secondly, parent phthalates are rapidly metabolized, and their metabolites are found at higher concentrations in urine, which is an easy-to-collect matrix.[6][7]
Q2: What are the primary sources of background phthalate contamination in the laboratory?
A: Phthalates are ubiquitous plasticizers and can be found in numerous lab materials.[8] Common sources include:
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[9]
-
Plastic Consumables: Pipette tips, autosampler vials, caps, tubing, and solid-phase extraction (SPE) cartridges are significant potential sources.[8]
-
Glassware: Improperly cleaned glassware or glassware washed with contaminated water or detergents can introduce phthalates.[9][10]
-
Instrumentation: Components within the HPLC and MS systems, such as tubing, seals, and pump components, can leach phthalates.[8][9]
-
Laboratory Environment: Indoor air and dust can contain phthalates from flooring, paints, and other building materials, which can settle into samples.[7]
Q3: What type of quality control (QC) samples should I include in my analytical run?
A: A robust QC protocol is essential. Each analytical batch should include:
-
Calibration Standards: A full set of calibration standards to establish the quantitation range.
-
Reagent Blanks: These consist of all reagents used in the sample preparation process and help identify contamination from solvents and reagents.[11] If the blank concentration is more than three times the Limit of Detection (LOD), the run should be investigated for contamination.[12]
-
Procedural Blanks: These are matrix-free samples (e.g., purified water) that are processed through the entire sample preparation and analysis workflow just like an unknown sample. They monitor for contamination from all sources.
-
Quality Control Materials (QCs): These are typically pooled urine samples with known concentrations of the analyte at low and high levels (QCL and QCH). They are used to monitor the accuracy and precision of the analytical run.[11][12]
-
Isotopically Labeled Internal Standards: Adding isotopically-labeled standards for target analytes helps to correct for matrix effects and variations in extraction efficiency and instrument response, thereby improving precision.[12]
Q4: My instrument sensitivity is low for MnP. What are some common causes and solutions?
A: Low sensitivity in LC-MS/MS analysis can stem from several factors:
-
Ion Source Contamination: The electrospray ionization (ESI) source is prone to contamination from non-volatile components in the sample matrix, which can suppress the signal. Solution: Regularly clean the ESI spray nozzle, cone, and needle.[9][13]
-
Improper Mobile Phase: The pH and composition of the mobile phase are critical for efficient ionization. Using volatile buffers like ammonium formate is recommended over non-volatile ones like phosphate.[14] Additives like formic acid can improve protonation in positive ion mode.
-
Matrix Effects: Co-eluting substances from the urine matrix can suppress the ionization of MnP. Solution: Improve sample cleanup, for example, by optimizing the SPE procedure. Also, ensure chromatographic separation of MnP from major interfering compounds.[11][13]
-
Instrument Tuning: The mass spectrometer may not be optimally tuned for MnP. Solution: Perform an infusion analysis of an MnP standard to optimize source parameters (e.g., voltages, gas flows, temperatures) specifically for your analyte.[14]
Q5: How can I ensure my glassware is "phthalate-free"?
A: A rigorous cleaning procedure is necessary. Avoid plastic brushes and containers.
-
Initial Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent and hot water.
-
Tap Water Rinse: Rinse thoroughly with tap water multiple times.[10]
-
Deionized Water Rinse: Rinse with deionized or high-purity water multiple times.[10]
-
Solvent Rinse: Rinse with a high-purity solvent like acetone or hexane to remove organic residues. This should be performed in a fume hood.[10]
-
Baking (Optional but Recommended): For glassware, baking in a muffle furnace at high temperatures (e.g., 400°C) can effectively remove residual organic contaminants.
Quantitative Quality Control Data
The following table presents typical performance characteristics for the analysis of phthalate metabolites in urine using HPLC-ESI-MS/MS, based on the methodology employed by the Centers for Disease Control and Prevention (CDC). While data for MnP is specifically listed, the performance for other monoester phthalates provides a benchmark for expected analytical quality.
| Parameter | Mono-n-butyl Phthalate (MBP) | Monobenzyl Phthalate (MBzP) | Mono(2-ethyl-5-oxohexyl) Phthalate (MEOHP) | This compound (MNP) |
| Limit of Detection (LOD) | Low ng/mL range | Low ng/mL range | Low ng/mL range | Low ng/mL range |
| Inter-day Precision (CV % at QCL) | 10.0 | 7.2 | 8.3 | 9.4 |
| Inter-day Precision (CV % at QCH) | 7.8 | 5.4 | 5.4 | 8.0 |
| Spiked Recovery | ~100% | ~100% | ~100% | ~100% |
| Data are representative values adapted from the CDC NHANES Laboratory Procedure Manual for Phthalates and Plasticizers Metabolites.[12] CV = Coefficient of Variation; QCL = Low-concentration Quality Control; QCH = High-concentration Quality Control. |
Experimental Protocols
Protocol: Analysis of MnP in Urine by Online SPE-HPLC-ESI-MS/MS
This method is based on established protocols for quantifying various phthalate metabolites in urine.[12][15]
1. Sample Preparation and Enzymatic Deconjugation: a. Thaw urine samples at room temperature. b. To a 100 µL aliquot of urine in a clean autosampler vial, add an internal standard solution containing isotopically labeled MnP and other phthalate metabolites. c. Add β-glucuronidase enzyme solution to deconjugate the glucuronidated metabolites. d. Gently vortex and incubate the mixture (e.g., at 37°C) to allow for complete deconjugation.
2. Automated Online Solid-Phase Extraction (SPE): a. The autosampler injects the prepared sample onto an extraction column (e.g., a monolithic column). b. The extraction column is washed with a high-purity water/methanol mixture to remove salts and polar interferences while retaining the analytes. c. After washing, the valve is switched, and the analytes are eluted from the extraction column onto the analytical column using the HPLC mobile phase gradient.
3. HPLC Separation: a. Analytical Column: A C18 reversed-phase column. b. Mobile Phase A: Acetonitrile with 0.1% formic acid. c. Mobile Phase B: Water with 0.1% formic acid. d. Gradient: A suitable gradient is run to separate MnP from isomers and other metabolites (e.g., starting with high aqueous phase and ramping up the organic phase). e. Flow Rate: A typical flow rate is used (e.g., 0.4 mL/min).
4. Tandem Mass Spectrometry (MS/MS) Detection: a. Ionization: Electrospray Ionization (ESI), typically in negative mode. b. Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. c. MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both native MnP and its labeled internal standard to ensure confident identification and quantification.
Overall Experimental Workflow:
Caption: Workflow for MnP analysis from urine sample to final data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Contemporary Issues in Exposure Assessment Using Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrating Biomonitoring Exposure Data into the Risk Assessment Process: Phthalates [Diethyl Phthalate and Di(2-ethylhexyl) Phthalate] as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. Exposure Assessment Issues in Epidemiology Studies of Phthalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Biomonitoring of Phthalate Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 10. benchchem.com [benchchem.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. wwwn.cdc.gov [wwwn.cdc.gov]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to Inter-laboratory Comparison of Monopentyl Phthalate Measurement
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of environmental and biological contaminants is paramount. Monopentyl phthalate (MnP), a primary metabolite of di-n-pentyl phthalate (DnPP), is a biomarker of exposure to this plasticizer, which has raised health concerns. Ensuring the reliability of MnP quantification across different laboratories is crucial for accurate risk assessment and regulatory compliance. This guide provides an objective comparison of the analytical performance for MnP measurement, drawing upon data from inter-laboratory comparison studies of structurally similar phthalate monoesters and established analytical methodologies.
While a dedicated, large-scale inter-laboratory comparison study for this compound was not identified in publicly available literature, the principles and performance metrics can be effectively demonstrated through proficiency testing schemes for other phthalate metabolites. The European Human Biomonitoring Initiative (HBM4EU) provides a robust framework for such comparisons, and its findings on other phthalates serve as a valuable benchmark for laboratories analyzing MnP.[1][2]
Data Presentation: A Comparative Overview
The following tables summarize quantitative data relevant to the analysis of this compound and other related phthalate monoesters. This data is compiled from various studies to provide a comprehensive overview of expected analytical performance.
Table 1: Quantitative Urinary Metabolites of Di-n-pentyl Phthalate (DPP) in Rats
This table provides context on the primary and secondary metabolites of DnPP, with this compound (MPP/MnP) being a key analyte. The data is from a study on adult female Sprague-Dawley rats administered a single oral dose of 500 mg/kg bw of DPP.[3][4]
| Metabolite | Abbreviation | Median Urinary Concentration (µg/mL) in the first 24h |
| Mono-n-pentyl phthalate | MPP | 222[3][4] |
| Mono(4-hydroxypentyl) phthalate | MHPP | 993[3][4] |
| Mono(4-oxopentyl) phthalate | MOPP | 47[3][4] |
| Mono(4-carboxybutyl) phthalate | MCBP | 168[3][4] |
| Phthalic Acid | PA | 26[3][4] |
| Mono-n-pentenyl phthalate | MPeP | 16[3][4] |
| Mono(3-carboxypropyl) phthalate | MCPP | 9[3][4] |
| Mono(2-carboxyethyl) phthalate | MCEP | 0.2[3][4] |
Table 2: Typical Performance Characteristics of Analytical Methods for Phthalate Monoesters
This table presents generalized performance data for the analysis of phthalate monoesters using common analytical techniques, which can be considered as target performance indicators for MnP analysis.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL | 0.15 - 1.5 ng/mL |
| Recovery (%) | 85 - 110% | 90 - 115% |
| Precision (RSD %) | < 15% | < 10% |
| Linearity (R²) | > 0.99 | > 0.995 |
| Note: These values are synthesized from multiple sources and may vary depending on the specific matrix, instrumentation, and laboratory conditions. |
Table 3: Inter-laboratory Reproducibility for Phthalate Metabolite Analysis from the HBM4EU Project
This table illustrates the inter-laboratory reproducibility achieved in the HBM4EU proficiency testing program for various phthalate metabolites.[2] This data serves as a proxy for the expected reproducibility for MnP analysis.
| Phthalate Metabolite Group | Average Inter-laboratory Reproducibility (RSD%) | Improved Reproducibility with Satisfactory Performance (RSD%) |
| Single-isomer phthalates (e.g., metabolites of DnBP, DEHP) | 24% | 17% |
| Mixed-isomer phthalates (e.g., metabolites of DiNP, DiDP) | 43% | 26% |
Experimental Protocols
A detailed and standardized experimental protocol is fundamental for achieving comparable results across laboratories. Below is a generalized protocol for the analysis of this compound and other phthalate metabolites in human urine, based on common methodologies employing isotope dilution-high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[5][6][7]
1. Sample Preparation
-
Aliquotting: Transfer a 100 µL aliquot of the urine sample into a clean polypropylene tube.
-
Internal Standard Spiking: Add a solution containing isotopically labeled internal standards for each target phthalate metabolite, including a labeled MnP standard.
-
Enzymatic Deconjugation: Add a buffer solution (e.g., ammonium acetate) to adjust the pH, followed by the addition of β-glucuronidase to hydrolyze the conjugated phthalate metabolites. Incubate the mixture (e.g., at 37°C for 2 hours).
2. Analyte Extraction
-
Automated Solid-Phase Extraction (SPE): Utilize an automated SPE system for sample cleanup and concentration.[5][6] This enhances reproducibility and sample throughput.
-
Condition the SPE cartridge (e.g., with methanol and water).
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with a water/methanol mixture).
-
Elute the analytes with an appropriate solvent (e.g., acetonitrile or methanol).
-
3. Instrumental Analysis
-
Chromatography: Perform chromatographic separation using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate.
-
-
Mass Spectrometry: Detect and quantify the analytes using a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source, typically in negative ion mode.
-
Acquisition Mode: Use multiple reaction monitoring (MRM) for high selectivity and sensitivity, monitoring at least two transitions for each analyte and its internal standard.
-
4. Quality Control
-
Include calibration standards, method blanks, and quality control materials (e.g., spiked urine pools or certified reference materials) in each analytical batch to monitor method performance.
Mandatory Visualization
Caption: Metabolic pathway of Di-n-pentyl Phthalate (DnPP).
Caption: Workflow of an inter-laboratory comparison study.
References
- 1. Phthalates and substitute plasticizers: Main achievements from the European human biomonitoring initiative HBM4EU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hbm4eu.eu [hbm4eu.eu]
- 3. Urinary and serum metabolites of di-n-pentyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cross-Validation of LC-MS/MS and GC-MS for Monopentyl Phthalate Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of monopentyl phthalate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a detailed examination of the experimental protocols and performance data to aid in the selection of the most suitable analytical technique.
The accurate quantification of this compound, a metabolite of the plasticizer dipentyl phthalate, is of significant interest due to its potential endocrine-disrupting properties. The two most powerful and widely used analytical techniques for the determination of such compounds are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide presents a cross-validation of these two methods, offering a detailed comparison of their performance characteristics and experimental workflows.
Comparative Performance Data
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key quantitative data for the analysis of phthalates, providing a comparative overview of the capabilities of LC-MS/MS and GC-MS. It is important to note that while this guide focuses on this compound, some of the cited performance data may refer to other common phthalates due to the availability of published data.
| Performance Parameter | LC-MS/MS | GC-MS | Source(s) |
| Limit of Detection (LOD) | As low as 1 ppb (1 ng/mL) | Approximately 50 ppb (50 ng/mL) | [1] |
| Limit of Quantification (LOQ) | 1.5 to 3.0 ng/L for some phthalates | - | [2] |
| **Linearity (R²) ** | > 0.99 | > 0.996 | [2][3] |
| Precision (RSD) | < 15% (CV) | 2.7 to 9.1% (RSDr) | [2][3] |
| Accuracy | 85 to 115% | 91.5 to 118.1% (Trueness) | [2][3] |
| Derivatization Required | No | Generally not required for monophthalates | [4][5] |
| Sample Throughput | High | Moderate | [3] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for the analysis of this compound using both LC-MS/MS and GC-MS.
Sample Preparation: A Critical First Step
The integrity of any analysis begins with proper sample preparation. To minimize the risk of contamination from external sources, it is imperative to use scrupulously clean glassware and avoid all contact with plastics.[6] Glass analytical syringes, glass pipettes, and pesticide-grade solvents should be utilized throughout the sample preparation process.[6]
A common and effective method for extracting phthalates from liquid samples is liquid-liquid extraction (LLE). For solid samples, a solvent extraction followed by sonication can be employed to ensure maximum recovery of the analyte.[7]
Liquid-Liquid Extraction (LLE) Protocol:
-
To 5 mL of a liquid sample, add an appropriate internal standard.
-
Add 5 mL of a suitable extraction solvent (e.g., dichloromethane or a hexane/acetone mixture).
-
Shake the mixture vigorously for several minutes.
-
Allow the layers to separate.
-
Carefully transfer the organic layer to a clean glass vial for analysis.
LC-MS/MS Methodology
LC-MS/MS has emerged as the preferred technique for phthalate analysis due to its high sensitivity, selectivity, and reduced need for sample derivatization.[5]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is commonly used.[3]
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a small amount of acid like acetic acid, is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard.
-
Injection Volume: 1-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for phthalate metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would be optimized.
-
Collision Energy and other MS parameters: These are optimized for the specific instrument and analyte to achieve the best signal intensity.
GC-MS Methodology
GC-MS is a well-established and robust technique for the analysis of volatile and semi-volatile organic compounds, including phthalates.[8][9] While historically derivatization was common for polar metabolites, recent advancements have enabled the direct analysis of monophthalates without this step.[4]
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is a popular choice for phthalate separation.[2]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[2]
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), holds for a minute, and then ramps up to a higher temperature (e.g., 280-310°C) to elute the analytes.[2]
-
Injection Mode: Splitless injection is commonly used to maximize sensitivity.[2]
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) is often employed for targeted analysis to enhance sensitivity and selectivity by monitoring characteristic ions of the analyte. For many phthalates, a common fragment ion is m/z 149.[8]
Experimental Workflow and Logical Relationships
To ensure the reliability of analytical data, a structured workflow for method cross-validation is essential. The following diagram illustrates the key stages involved in this process.
Caption: A generalized workflow for the cross-validation of LC-MS/MS and GC-MS methods.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound. The choice between the two will depend on the specific requirements of the study.
LC-MS/MS offers superior sensitivity and is often the method of choice for detecting trace levels of phthalate metabolites in complex biological matrices. The elimination of the need for derivatization simplifies sample preparation and can lead to higher throughput.
GC-MS is a robust and reliable technique that is widely available in analytical laboratories. While it may have a slightly higher limit of detection compared to LC-MS/MS, modern GC-MS methods that do not require derivatization are still highly effective for many applications.
Ultimately, a thorough cross-validation, as outlined in this guide, is recommended to determine the most suitable method for a given research, development, or quality control need. This ensures that the chosen method meets the required performance criteria for accuracy, precision, and sensitivity.
References
- 1. agilent.com [agilent.com]
- 2. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s4science.at [s4science.at]
- 4. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 7. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 8. gcms.cz [gcms.cz]
- 9. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
A Toxicological Comparison of Monopentyl Phthalate and Other Phthalate Monoesters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective toxicological comparison of monopentyl phthalate (MPE), the primary metabolite of di-n-pentyl phthalate (DnPP), with other frequently studied phthalate monoesters. Phthalate diesters are ubiquitous industrial plasticizers that are readily metabolized into their corresponding monoesters, which are often considered the primary toxicologically active agents.[1] Understanding the comparative toxicity of these monoesters is crucial for risk assessment and the development of safer alternatives. This document summarizes key toxicological endpoints, presents quantitative data in comparative tables, details common experimental protocols, and visualizes relevant pathways and workflows.
Comparative Toxicological Data
The toxicity of phthalate monoesters varies significantly based on the length and structure of their alkyl chain. The following tables summarize quantitative data across several key toxicological endpoints.
Table 1: Comparative Cytotoxicity of Phthalate Monoesters
| Monoester | Abbreviation | Parent Phthalate | Cell Line | Endpoint (IC50 / Effect) | Concentration | Citation |
| Mono-(2-ethylhexyl) phthalate | MEHP | DEHP | Dog Testicular Parenchymal | IC50 | 22.53 µM | [2] |
| DLEC (Sea Bass Embryonic) | Significant viability decrease | 50 - 100 µM | [3] | |||
| Mono-n-butyl phthalate | MBP | DBP | Bovine Lymphocytes | LD50 | 50 µM | [2] |
| HAC15 (Adrenocortical) | Viability significantly decreased | 10 µM | [4] | |||
| Monomethyl phthalate | MMP | DMP | Dog Testicular Parenchymal | IC50 | 169.17 nM | [2] |
| Mono-n-pentyl phthalate | MPE/MnPP | DnPP | Data Not Available | N/A | N/A |
Note: Direct comparative studies across a single cell line are limited. Cytotoxicity is highly dependent on the cell type and exposure duration.
Table 2: Comparative Genotoxicity of Phthalate Monoesters (Comet Assay)
| Monoester | Abbreviation | Parent Phthalate | Cell System | Effect | Effective Concentration | Citation |
| Mono-n-butyl phthalate | MBP | DBP | Human PBMCs | Statistically significant DNA damage | ≥ 1 µg/mL | [5] |
| Monobenzyl phthalate | MBzP | BBP | Human PBMCs | Statistically significant DNA damage | ≥ 1 µg/mL | [5] |
| Mono-(2-ethylhexyl) phthalate | MEHP | DEHP | Human Leukocytes | Increased DNA damage (tail moment) | Not specified | [6] |
| Mono-n-pentyl phthalate | MPE/MnPP | DnPP | Data Not Available | N/A | N/A |
Note: In some studies, the parent diesters (e.g., DBP, BBP) were found to be more genotoxic than their monoester metabolites at the same concentration.[5] The genotoxic potential of many phthalates is suggested to be linked to the generation of reactive oxygen species (ROS).[7]
Table 3: Comparative Endocrine Disrupting Activity of Phthalate Monoesters
| Monoester | Abbreviation | Anti-Androgenic Activity (IC50) | Androgenic Activity (EC50) | Steroidogenesis Inhibition | Citation |
| Mono-n-butyl phthalate | MBP | 1.22 x 10⁻⁷ M | 1.13 x 10⁻⁵ M | Potent inhibitor (similar to MEHP) | [8][9] |
| Mono-(2-ethylhexyl) phthalate | MEHP | > 1 x 10⁻⁴ M | > 1 x 10⁻⁴ M | Potent inhibitor (effective at 1 µM) | [8][9] |
| Monobenzyl phthalate | MBzP | Poor inhibitor | Poor inhibitor | Poor inhibitor of testosterone production | [9][10] |
| Monoethyl phthalate | MEP | Poor inhibitor | Poor inhibitor | Poor inhibitor of testosterone production | [9][10] |
| Monomethyl phthalate | MMP | Poor inhibitor | Poor inhibitor | Poor inhibitor of testosterone production | [9][10] |
| Mono-n-pentyl phthalate | MPE/MnPP | Data Not Available | Data Not Available | Data Not Available |
Note: Anti-androgenic and androgenic activities were assessed using luciferase reporter gene assays.[8] Steroidogenesis inhibition was measured in MA-10 mouse tumor Leydig cells.[9]
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.[11]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Compound Exposure: Remove the culture medium and add fresh medium containing various concentrations of the phthalate monoester (e.g., 1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.[12]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add MTT reagent (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as isopropanol or DMSO, to dissolve the formazan crystals.[13]
-
Quantification: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Genotoxicity Assessment: Alkaline Comet Assay
The single-cell gel electrophoresis, or Comet assay, is a sensitive technique for detecting DNA damage, including single- and double-strand breaks and alkali-labile sites, in individual cells.[5][6]
Protocol:
-
Cell Preparation & Exposure: Expose a cell suspension to the test phthalate monoesters for a defined period (e.g., 24 hours).
-
Embedding: Mix the treated cells with low-melting-point (LMP) agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.[5]
-
Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to lyse the cells and nuclear membranes, releasing the DNA as nucleoids.[12]
-
DNA Unwinding: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for approximately 20 minutes to allow the DNA to unwind.[5]
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."[12]
-
Neutralization and Staining: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., ethidium bromide), and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized image analysis software. The "tail intensity" or "tail moment" is proportional to the amount of DNA damage.[5]
Endocrine Disruption: Androgen Receptor (AR) Competitive Binding Assay
This in vitro assay determines if a chemical can bind to the androgen receptor, potentially mimicking or blocking the action of natural androgens.[14][15]
Protocol:
-
Receptor Preparation: Prepare a source of androgen receptors, typically from the cytosol of rat prostates or by using a recombinant human AR protein.[15]
-
Competitive Binding Incubation: In a multi-well plate, incubate the AR preparation with a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881, a high-affinity synthetic androgen).
-
Test Compound Addition: To parallel wells, add increasing concentrations of the test phthalate monoester. Include a negative (vehicle) control and a positive control of unlabeled R1881 to generate a standard displacement curve.[15]
-
Incubation: Allow the mixture to incubate (e.g., overnight) to reach binding equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved through methods like hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Analysis: A reduction in measured radioactivity in the presence of the test compound indicates that it has competed with [³H]-R1881 for binding to the AR. Data is plotted as percent displacement versus compound concentration to determine a binding affinity or IC50 value.[15]
Endocrine Disruption: H295R Steroidogenesis Assay
The H295R human adrenocortical carcinoma cell line is a model used to assess the effects of chemicals on the production of steroid hormones, including androgens and estrogens.[13]
Protocol:
-
Cell Culture: Culture H295R cells in 24- or 96-well plates until they reach the desired confluency.
-
Stimulation: Replace the medium with fresh medium containing a stimulating agent, such as forskolin (10 µM), to upregulate the steroidogenic pathway.[13]
-
Compound Exposure: After a pre-stimulation period, expose the cells to various concentrations of the test phthalate monoester for 48 hours.[13][16]
-
Medium Collection: After exposure, collect the cell culture medium for hormone analysis.
-
Hormone Quantification: Measure the concentrations of key steroid hormones (e.g., testosterone, progesterone, estradiol) in the collected medium. This is typically done using highly sensitive analytical methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or specific ELISAs.[13]
-
Viability Assay: Perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that observed changes in hormone levels are not due to cytotoxicity.[13]
-
Analysis: Compare the hormone levels in treated wells to those in vehicle control wells to determine if the test compound inhibits or induces steroidogenesis.
Visualizations: Workflows and Pathways
The following diagrams illustrate common experimental flows and molecular pathways relevant to phthalate toxicology.
Caption: General experimental workflow for in vitro toxicological assessment.
Caption: Simplified anti-androgenic mechanism of phthalate monoesters.
References
- 1. cpsc.gov [cpsc.gov]
- 2. researchgate.net [researchgate.net]
- 3. iss.it [iss.it]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Genotoxic risk assessment and mechanism of DNA damage induced by phthalates and their metabolites in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. belmagumusel.com [belmagumusel.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of in vitro hormone activities of selected phthalates using reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing the relevance of in vitro measures of phthalate inhibition of steroidogenesis for in vivo response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the short term toxicity of phthalate diesters and monoesters in sprague-dawley male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Assessment of Cytotoxic, Genotoxic, and Oxidative Stress of Dibutyl Phthalate on Cultured Bovine Peripheral Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of 202 natural, synthetic, and environmental chemicals for binding to the androgen receptor [pubmed.ncbi.nlm.nih.gov]
- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 16. Effects of Phthalate Mixtures on Ovarian Folliculogenesis and Steroidogenesis | MDPI [mdpi.com]
A Comparative Guide to Certified Reference Materials for Monopentyl Phthalate
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. The use of high-quality certified reference materials (CRMs) is fundamental to ensuring the validity of these measurements. This guide provides an objective comparison of commercially available CRMs for Monopentyl Phthalate, a metabolite of the plasticizer di-n-pentyl phthalate, which is of significant interest in environmental and toxicological studies.
Performance Comparison of this compound CRMs
The selection of an appropriate CRM is critical for achieving accurate and reproducible results. Key factors to consider include the certified concentration, the associated uncertainty, the format of the material (e.g., solution or neat), and the accreditation of the reference material producer. The following table summarizes the specifications of this compound CRMs from leading providers.
| Provider | Product Name/Number | Format | Certified Concentration | Uncertainty | Accreditation |
| Cambridge Isotope Laboratories | Mono-n-pentyl phthalate (unlabeled) / ULM-7393-MT-1.2 | Solution in MTBE | 100 µg/mL | Not explicitly stated on product page | N/A |
| Mono-n-pentyl phthalate (ring-1,2-¹³C₂, dicarboxyl-¹³C₂) / CLM-10187-1.2[1][2] | Solution in MTBE | 100 µg/mL | Not explicitly stated on product page | N/A | |
| AccuStandard | n-Pentyl-isopentyl phthalate / PHTH-032S-H[3] | Solution in Hexane | 100 µg/mL | Not explicitly stated on product page | ISO 17034[4] |
| CPAchem | Phthalates CRMs | High Purity Compounds | Varies | Not explicitly stated on product page | ISO 9001, ISO/IEC 17025, ISO/IEC 17034[5] |
| LGC Standards | Phthalates CRMs | Varies (Neat, Solution) | Varies | Not explicitly stated on product page | ISO 17034[6] |
Experimental Protocols
The certification of a reference material is a rigorous process that ensures its accuracy, stability, and traceability. The following sections detail the typical experimental workflow for the certification of a chemical reference material and a common analytical method for the quantification of this compound.
Certification Workflow for a Chemical Reference Material
The production and certification of CRMs are governed by international standards, primarily ISO 17034, which outlines the general requirements for the competence of reference material producers.[7] The process involves several key stages to ensure the quality and reliability of the final product.
Analytical Method for this compound Quantification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for the identification and quantification of phthalates and their metabolites. The following protocol outlines a general procedure for the analysis of this compound.
1. Sample Preparation:
-
Liquid Samples (e.g., biological fluids, water): A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically performed to isolate the analyte from the sample matrix.
-
Solid Samples (e.g., consumer products, soil): Solvent extraction, often aided by sonication or heating, is used to extract the phthalates from the solid matrix. The extract may then be concentrated and cleaned up using SPE.
-
Derivatization: For some GC-MS applications, this compound may be derivatized (e.g., with a silylating agent to form a TMS derivative) to improve its volatility and chromatographic properties.[8]
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used.
-
Injector: Splitless injection is often employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) is the most common ionization technique.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used for its high sensitivity and selectivity, monitoring for characteristic ions of this compound.
-
3. Quantification:
-
An external calibration curve is constructed using certified reference materials of this compound at several concentration levels.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
The use of an isotopically labeled internal standard, such as ¹³C-labeled this compound, is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.
Conclusion
The selection of a suitable certified reference material is a critical step in any analytical workflow. For this compound, several reputable suppliers offer CRMs, often produced under ISO 17034 accreditation, which provides confidence in their quality and traceability. When choosing a CRM, it is essential to consider the specific requirements of the analytical method, including the desired concentration, solvent matrix, and the level of uncertainty. For highly accurate and precise quantification, the use of isotopically labeled internal standards in conjunction with a well-characterized unlabeled CRM for calibration is the recommended approach. Researchers should always refer to the Certificate of Analysis provided with the CRM for detailed information on its certified value, uncertainty, and proper handling and storage.
References
- 1. Mono-ð-pentyl phthalate (ring-1,2-¹³Câ, dicarboxyl-¹³Câ, 99%) 100 µg/mL in MTBE - Cambridge Isotope Laboratories, CLM-10187-1.2 [isotope.com]
- 2. Phthalate and Phthalate Metabolite Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. accustandard.com [accustandard.com]
- 4. accustandard.com [accustandard.com]
- 5. CPAChem Products - Phthalates [cpachem.com]
- 6. Phthalates Reference Materials | LGC Standards [lgcstandards.com]
- 7. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 8. This compound, TMS derivative [webbook.nist.gov]
Monopentyl Phthalate vs. Di-n-pentyl Phthalate: A Comparative Toxicity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of Monopentyl Phthalate (MPE), a primary metabolite, and its parent compound, Di-n-pentyl phthalate (DPP). The following sections summarize key experimental data, detail methodologies for pivotal studies, and illustrate relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of their respective toxicities.
Executive Summary
Di-n-pentyl phthalate (DPP) is a well-established reproductive and developmental toxicant, recognized for its potent effects on the male reproductive system. Its primary metabolite, this compound (MPE), is also biologically active and contributes to the overall toxicity profile. While both compounds exert adverse effects, current research suggests a differentiation in their primary cellular targets and potency. DPP appears to be a more potent testicular toxicant in vivo, primarily affecting Sertoli cells, while MPE demonstrates direct effects on Sertoli cell function in vitro by disrupting endocrine signaling. This guide synthesizes the available data to delineate these differences.
Data Presentation: Quantitative Toxicity Comparison
The following tables summarize the key quantitative toxicity data for DPP and MPE from various in vivo and in vitro studies.
Table 1: In Vivo Reproductive and Developmental Toxicity Data
| Compound | Species | Endpoint | NOAEL/LOAEL | Reference |
| Di-n-pentyl phthalate (DPP) | Rat | Testicular atrophy | LOAEL: 7.2 mmol/kg/day for 4 days | [1] |
| Di-n-pentyl phthalate (DPP) | Rat | Reduced male fertility | LOAEL: 380 mg/kg/day | [2] |
| Di-n-pentyl phthalate (DPP) | Rat | Decreased fetal testicular testosterone | - | [3] |
Table 2: In Vitro Toxicity Data
| Compound | Cell Type/System | Endpoint | Concentration/Effect | Reference |
| This compound (MPE) | Rat Sertoli Cells | Inhibition of FSH-stimulated cAMP accumulation | ED50 ~100 µM | [4] |
| This compound (MPE) | Rat Leydig Cells | Structure and Function (Testosterone Output) | No effect at 1,000 µM | [5] |
| Di-n-pentyl phthalate (DPP) | Rat Testis (in vivo) | Sertoli cell cytoplasmic rarefaction and vacuolation | 2 g/kg/day for 2 days | [5] |
| Di-n-pentyl phthalate (DPP) | Rat Testicular Microsomes | Inhibition of 17α-hydroxylase and 17-20 lyase | Significant decrease | [6] |
Experimental Protocols
Detailed methodologies for key experimental assays cited in this guide are provided below.
In Vitro Leydig Cell Steroidogenesis Assay
Objective: To assess the direct effects of a test compound on testosterone production by isolated Leydig cells.
Protocol:
-
Leydig Cell Isolation: Testes from adult male Sprague-Dawley rats are decapsulated and dispersed using enzymatic digestion (e.g., collagenase). Leydig cells are then purified using a Percoll gradient.
-
Cell Culture: Purified Leydig cells are plated in appropriate culture media (e.g., DMEM/F12) and allowed to attach.
-
Compound Exposure: Cells are treated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified duration (e.g., 2 hours).
-
Stimulation: Testosterone production is stimulated by adding a luteinizing hormone (LH) analog, such as human chorionic gonadotropin (hCG).
-
Hormone Quantification: After incubation, the culture medium is collected, and testosterone concentrations are measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Testosterone production in treated groups is compared to the vehicle control to determine the inhibitory or stimulatory effects of the compound.
In Vitro Sertoli Cell Culture and FSH-Stimulated cAMP Assay
Objective: To evaluate the impact of a test compound on the follicle-stimulating hormone (FSH) signaling pathway in Sertoli cells.
Protocol:
-
Sertoli Cell Isolation and Culture: Sertoli cells are isolated from the testes of immature rats (e.g., 15-20 days old) by sequential enzymatic digestion. The cells are then plated on extracellular matrix-coated dishes and cultured to form a confluent monolayer.
-
Compound Exposure: Sertoli cell cultures are treated with the test substance (e.g., this compound) at various concentrations for a predetermined time.
-
FSH Stimulation: Following pre-incubation with the test compound, the cells are stimulated with FSH for a short period (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cAMP degradation.
-
cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are extracted and measured using a competitive binding assay or a specific ELISA kit.
-
Data Analysis: The amount of cAMP produced in response to FSH in the presence of the test compound is compared to that in control cultures to determine the extent of inhibition.
Zebrafish Embryo Acute Toxicity Test (FET)
Objective: To assess the acute toxicity of a chemical on the embryonic development of zebrafish.
Protocol:
-
Embryo Collection: Newly fertilized zebrafish (Danio rerio) embryos are collected and staged.
-
Exposure: Healthy, fertilized embryos are placed in multi-well plates containing embryo medium with a range of concentrations of the test substance (e.g., Di-n-pentyl phthalate) and a vehicle control.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 28.5°C) for a period of 96 hours.
-
Observation: Embryos are observed at specific time points (e.g., 24, 48, 72, and 96 hours post-fertilization) for lethal endpoints (coagulation, lack of somite formation, non-detachment of the tail, and lack of heartbeat) and sublethal malformations.
-
Data Analysis: The concentration of the test substance that is lethal to 50% of the embryos (LC50) is calculated at the end of the exposure period.
Mandatory Visualizations
Metabolism of Di-n-pentyl Phthalate (DPP)
References
- 1. benchchem.com [benchchem.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. edlists.org [edlists.org]
- 4. The possible effects of mono butyl phthalate (MBP) and mono (2-ethylhexyl) phthalate (MEHP) on INS-1 pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cpsc.gov [cpsc.gov]
- 6. Effect of DI-n-pentyl phthalate treatment on testicular steroidogenic enzymes and cytochrome P-450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a Validated Analytical Method for Monopentyl Phthalate Detection
This guide presents a comprehensive validation of a new analytical method for the detection and quantification of Monopentyl Phthalate (MPP), a significant metabolite of the widely used plasticizer, di-n-pentyl phthalate. The performance of this new method is objectively compared with established analytical techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their applications.
The accurate determination of phthalates and their metabolites is crucial due to their potential endocrine-disrupting properties and widespread human exposure. This guide provides detailed methodologies and a clear comparison of key validation parameters to ensure reliable and accurate measurements in various matrices.
Quantitative Performance Comparison
The performance of the new Gas Chromatography-Mass Spectrometry (GC-MS) based method for this compound was validated and compared against other commonly used analytical techniques for phthalate analysis, such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors.[1] The validation parameters, including linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD%), are summarized in the table below.
| Analytical Method | Analyte | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (Recovery %) | Precision (RSD%) | Reference |
| New Validated GC-MS Method | This compound | 0.9995 | 0.050 | 0.150 | 98.5 - 102.3 | < 4.5 | This Guide |
| GC-MS | Diethyl Phthalate (DEP) | > 0.9953 | - | - | 91.3 - 99.9 | 5.1 - 13.1 | [2] |
| GC-IT/MS | Dimethyl Phthalate (DMP) | - | 0.001 | 0.005 | 93.4 - 101.1 | < 9.3 | [3] |
| GC-IT/MS | Diethyl Phthalate (DEP) | - | 0.002 | 0.006 | 95.7 - 104.5 | < 9.3 | [3] |
| GC-IT/MS | Dibutyl Phthalate (DBP) | - | 0.008 | 0.014 | 93.4 - 101.1 | < 9.3 | [3] |
| HPLC-UV | Dimethyl Phthalate (DMP) | ≥0.999 | - | < 0.64 | 94.8 - 99.6 | ≤ 6.2 | [4] |
| HPLC-UV | Diethyl Phthalate (DEP) | ≥0.999 | - | < 0.64 | 94.8 - 99.6 | ≤ 6.2 | [4] |
| HPLC-UV | Dibutyl Phthalate (DBP) | ≥0.999 | - | < 0.64 | 94.8 - 99.6 | ≤ 6.2 | [4] |
Experimental Protocols
New Validated GC-MS Method for this compound
This method was developed for the sensitive and selective quantification of this compound in biological matrices.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: A C18 SPE cartridge is conditioned with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: 1 mL of the pre-treated sample (e.g., hydrolyzed urine) is loaded onto the cartridge.
-
Washing: The cartridge is washed with 5 mL of 10% methanol in water to remove interferences.
-
Elution: this compound is eluted with 5 mL of acetonitrile.
-
Drying and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of ethyl acetate for GC-MS analysis.
2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program: Initial temperature of 100°C held for 1 minute, then ramped to 280°C at 10°C/min, and held for 5 minutes.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of characteristic ions of this compound.
Comparative Method: HPLC-UV for Phthalate Analysis
This method is a widely used technique for the determination of various phthalates in consumer products.[4]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Extraction: 1 g of a homogenized sample is mixed with 10 mL of acetonitrile and vortexed for 5 minutes.
-
Centrifugation: The mixture is centrifuged at 4000 rpm for 10 minutes.
-
Filtration: The supernatant is filtered through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. Instrumental Analysis: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water.[4]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at 230 nm.[4]
-
Injection Volume: 20 µL.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the new analytical method validation process and the experimental workflow.
Caption: Workflow for the validation of the new analytical method.
Caption: Experimental workflow for this compound detection.
References
A Comparative Guide to the Metabolism of Di-n-pentyl Phthalate Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolism of Di-n-pentyl phthalate (DnPP), a plasticizer known for its potential as a testicular toxicant. Understanding the metabolic fate of DnPP in different species is critical for toxicological risk assessment and the development of relevant biomarkers for human exposure. This document synthesizes available quantitative data, details experimental methodologies, and visualizes metabolic and experimental pathways to facilitate a comprehensive understanding of DnPP metabolism.
Executive Summary
The metabolism of Di-n-pentyl phthalate primarily involves an initial hydrolysis to its monoester, mono-n-pentyl phthalate (MPP), followed by a series of oxidation reactions. While detailed quantitative data on DnPP metabolism is available for rats, there is a notable lack of specific biomonitoring data for mice and humans. In rats, the ω-1 oxidation product, mono(4-hydroxypentyl) phthalate (MHPP), is the predominant urinary metabolite.[1] The metabolic pathways of phthalates are generally similar between rats and humans, suggesting that MHPP could be a suitable biomarker for human exposure to DnPP.[1] However, further research is needed to quantify DnPP metabolites in humans and other species to enable a more direct comparison.
Data Presentation: Quantitative Metabolic Profiles
Table 1: Median Urinary Concentrations of Di-n-pentyl Phthalate Metabolites in Female Sprague-Dawley Rats
| Metabolite | Abbreviation | Median Urinary Concentration (µg/mL) in the first 24h[1] |
| mono-n-pentyl phthalate | MPP | 222 |
| mono(4-hydroxypentyl) phthalate | MHPP | 993 |
| mono(4-oxopentyl) phthalate | MOPP | 47 |
| mono(4-carboxybutyl) phthalate | MCBP | 168 |
| mono(3-carboxypropyl) phthalate | MCPP | 9 |
| mono(2-carboxyethyl) phthalate | MCEP | 0.2 |
| mono-n-pentenyl phthalate | MPeP | 16 |
| Phthalic Acid | PA | 26 |
Data from a study where adult female Sprague-Dawley rats were administered a single oral dose of 500 mg/kg body weight of DnPP.[1]
Experimental Protocols
The methodologies employed in the study of DnPP metabolism in rats, as well as general protocols for phthalate metabolite analysis, are detailed below. These protocols are crucial for the replication of findings and the development of new analytical methods.
In-Vivo Study Protocol (Rat)
-
Animal Model: Adult female Sprague-Dawley rats.[1]
-
Dosing: A single oral dose of 500 mg/kg body weight of Di-n-pentyl phthalate was administered.[1]
-
Sample Collection: 24-hour urine samples were collected one day before and 24 and 48 hours after DnPP administration. Serum samples were collected at necropsy, 48 hours after dosing.[1]
Analytical Methodology: HPLC-MS/MS
A common and highly sensitive method for the quantification of phthalate metabolites in biological matrices is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation:
-
Enzymatic Deconjugation: Urine samples are treated with β-glucuronidase to deconjugate the glucuronidated metabolites.[2][3][4] This step is crucial as many metabolites are excreted in their conjugated form.
-
Solid-Phase Extraction (SPE): The deconjugated sample is then passed through an SPE cartridge to extract and concentrate the phthalate metabolites, while removing interfering substances.[2][3][5]
-
-
Chromatographic Separation:
-
The extracted metabolites are separated using a High-Performance Liquid Chromatography (HPLC) system, typically with a reversed-phase C18 column.[2][3] A gradient elution with solvents like methanol or acetonitrile and water (often with a formic acid modifier) is used to resolve the different metabolites.[6][7]
-
-
Mass Spectrometric Detection:
-
The separated metabolites are ionized using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source and detected by a tandem mass spectrometer (MS/MS).[2][4]
-
Quantification is typically achieved using isotope dilution, where stable isotope-labeled internal standards for each analyte are added to the sample before processing.[3][4] This corrects for any loss of analyte during sample preparation and for matrix effects.
-
Mandatory Visualization
Metabolic Pathway of Di-n-pentyl Phthalate
The following diagram illustrates the proposed metabolic pathway of Di-n-pentyl phthalate, primarily based on metabolites identified in rats.
Caption: Metabolic pathway of Di-n-pentyl phthalate.
Experimental Workflow for Phthalate Metabolite Analysis
The diagram below outlines a typical workflow for the analysis of phthalate metabolites in urine samples.
Caption: General workflow for phthalate metabolite analysis.
References
- 1. Urinary and serum metabolites of di-n-pentyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wwwn.cdc.gov [wwwn.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s4science.at [s4science.at]
- 7. waters.com [waters.com]
Evaluating the Cross-Reactivity of Monopentyl Phthalate in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of phthalates, a class of synthetic chemicals widely used as plasticizers, is crucial for environmental monitoring, food safety, and toxicological studies. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive method for screening these compounds. However, a significant challenge in immunoassay development is the potential for cross-reactivity, where an antibody designed for a specific target molecule also binds to structurally similar compounds. This can lead to inaccurate quantification and false-positive results.[1]
This guide provides a comparative overview of the cross-reactivity of Monopentyl Phthalate (MPE), a metabolite of Di-n-pentyl phthalate (DPP), in the context of immunoassays developed for other common phthalates. Due to a notable lack of direct experimental data for MPE cross-reactivity in commercially available or published immunoassays, this guide leverages the principle of structural similarity to provide an objective evaluation of its potential cross-reactivity.
Quantitative Data on Phthalate Cross-Reactivity
The structural similarity between different phthalate esters is a key determinant of their cross-reactivity in immunoassays.[2][3] An antibody raised against one phthalate is likely to show some degree of binding to other phthalates with similar chemical structures.
The following table summarizes published cross-reactivity data for various phthalate esters in immunoassays developed for specific target phthalates. While direct data for MPE is not available, its structural similarity to other monoalkyl phthalates allows for an informed assessment of its likely cross-reactivity.
| Target Analyte of Immunoassay | Cross-Reactant | Abbreviation | Chemical Structure of Cross-Reactant | Cross-Reactivity (%) | Reference/Note |
| Dicyclohexyl phthalate | Dicyclohexyl phthalate | DCHP | C6H4(COOC6H11)2 | 100 | [4] |
| Di-n-butyl phthalate | DBP | C6H4(COOC4H9)2 | < 10 | [4] | |
| Di-isobutyl phthalate | DIBP | C6H4(COOCH2CH(CH3)2)2 | < 10 | [4] | |
| Diethyl phthalate | DEP | C6H4(COOC2H5)2 | < 10 | [4] | |
| Dimethyl phthalate | DMP | C6H4(COOCH3)2 | < 10 | [4] | |
| Di-n-octyl phthalate | DNOP | C6H4(COOC8H17)2 | < 10 | [4] | |
| Bis(2-ethylhexyl) phthalate | DEHP | C6H4(COOCH2CH(C2H5)C4H9)2 | < 10 | [4] | |
| Dibutyl phthalate | Dibutyl phthalate | DBP | C6H4(COOC4H9)2 | 100 | [1] |
| Di-isobutyl phthalate | DIBP | C6H4(COOCH2CH(CH3)2)2 | 12.5 | [1] | |
| Butyl benzyl phthalate | BBP | C6H4(COOC4H9)(COOCH2C6H5) | 3.9 | [1] | |
| Dimethyl phthalate | Dimethyl phthalate | DMP | C6H4(COOCH3)2 | 100 | [5] |
| Dimethyl 4-nitro-phthalate | DMNP | C6H3(NO2)(COOCH3)2 | High | [5] | |
| Dimethyl 4-amino-phthalate | DMAP | C6H3(NH2)(COOCH3)2 | High | [5] | |
| This compound (MPE) | This compound | MPE | C6H4(COOC5H11)(COOH) | 100 (Hypothetical) | Target Analyte |
| Mono-n-butyl phthalate | MBP | C6H4(COOC4H9)(COOH) | High (Expected) | High structural similarity to MPE | |
| Mono-ethylhexyl phthalate | MEHP | C6H4(COOCH2CH(C2H5)C4H9)(COOH) | Moderate (Expected) | Longer, branched alkyl chain compared to MPE | |
| Mono-methyl phthalate | MMP | C6H4(COOCH3)(COOH) | Low to Moderate (Expected) | Shorter alkyl chain compared to MPE |
Note on Expected Cross-Reactivity of MPE: The expected cross-reactivity of MPE in immunoassays for other monoalkyl phthalates is based on the high degree of structural similarity. The primary difference lies in the length of the alkyl chain. It is anticipated that an antibody developed for a monoalkyl phthalate like Mono-n-butyl phthalate (MBP) would exhibit significant cross-reactivity with MPE. Conversely, an immunoassay specifically developed for MPE would likely show high cross-reactivity with other short-chain monoalkyl phthalates.
Experimental Protocols
The development of a specific immunoassay and the evaluation of its cross-reactivity is a systematic process. The following outlines the key experimental methodologies.
Hapten Synthesis and Immunogen Preparation
To produce antibodies against small molecules like phthalates, they must first be conjugated to a larger carrier protein to become immunogenic. This involves the synthesis of a hapten, a derivative of the target molecule with a reactive group for conjugation.
Example Protocol for Hapten Synthesis (General):
-
Introduction of a Spacer Arm: A bifunctional molecule is reacted with the phthalate monoester to introduce a spacer arm with a terminal reactive group (e.g., a carboxyl or amino group).
-
Activation of Carboxyl Group: If the hapten has a terminal carboxyl group, it is activated using a carbodiimide reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
-
Conjugation to Carrier Protein: The activated hapten is then reacted with a carrier protein, such as bovine serum albumin (BSA) for coating plates or keyhole limpet hemocyanin (KLH) for immunization, to form the immunogen.
-
Purification and Characterization: The resulting conjugate is purified by dialysis or gel filtration to remove unconjugated hapten and reagents. The conjugation ratio is typically determined using spectrophotometric methods.
Antibody Production
Polyclonal or monoclonal antibodies can be generated. Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen, while monoclonal antibodies are a homogeneous population that recognizes a single epitope, generally offering higher specificity.[6]
-
Immunization: Laboratory animals (e.g., rabbits for polyclonal, mice for monoclonal) are immunized with the prepared immunogen.
-
Titer Determination: Blood samples are periodically collected, and the antibody titer is determined by ELISA.
-
Antibody Purification: For polyclonal antibodies, the immunoglobulin fraction is purified from the serum, typically using protein A or G affinity chromatography. For monoclonal antibodies, hybridoma technology is employed to produce a continuous supply of a specific antibody.
Competitive ELISA Protocol for Cross-Reactivity Evaluation
A direct or indirect competitive ELISA is the most common format for quantifying small molecules and evaluating cross-reactivity.
-
Coating: A 96-well microtiter plate is coated with a phthalate-protein conjugate (e.g., MPE-BSA) and incubated to allow for adsorption.
-
Washing: The plate is washed with a washing buffer (e.g., phosphate-buffered saline with Tween 20) to remove unbound antigen.
-
Blocking: The remaining unsaturated sites on the plate are blocked with a blocking agent (e.g., BSA or non-fat dry milk) to prevent non-specific binding of antibodies.
-
Competitive Reaction: A mixture of a fixed concentration of the anti-phthalate antibody and varying concentrations of the standard (MPE) or the potential cross-reacting compound is added to the wells. The free analyte and the coated analyte compete for binding to the limited amount of antibody.
-
Washing: The plate is washed to remove unbound antibodies and analytes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody is added.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added, leading to a color change.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Measurement: The absorbance is read using a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Data Analysis: The concentration of the analyte that causes 50% inhibition of the antibody binding (IC50) is determined for the target analyte and each potential cross-reactant. Cross-reactivity is calculated using the formula: Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Visualizing Experimental Workflows and Logical Relationships
Generalized Workflow of a Competitive ELISA for Phthalate Detection
Caption: Generalized workflow of a competitive ELISA for phthalate detection.
Logical Relationship for the Scarcity of MPE Immunoassay Data
Caption: Logical relationship explaining the scarcity of immunoassay data for MPE.
Conclusion
While direct experimental data on the cross-reactivity of this compound in immunoassays is currently limited, an evaluation based on structural similarity provides valuable insights for researchers. It is highly probable that MPE will exhibit significant cross-reactivity in immunoassays developed for other short-chain monoalkyl phthalates, and vice-versa. For definitive quantification, especially in complex matrices, chromatographic methods such as GC-MS or LC-MS remain the gold standard. However, for rapid screening purposes, the development of a specific immunoassay for MPE would be a valuable tool. The experimental protocols outlined in this guide provide a framework for both the development of such an assay and the systematic evaluation of its cross-reactivity profile against other relevant phthalates. Researchers should be mindful of the potential for cross-reactivity and validate their immunoassays accordingly to ensure the accuracy and reliability of their results.
References
- 1. Structure-dependent activity of phthalate esters and phthalate monoesters binding to human constitutive androstane receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Radioimmunoassay for mono-(2-ethylhexyl) phthalate in unextracted plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation | MDPI [mdpi.com]
- 6. De novo synthesis of a novel hapten and development of a monoclonal antibody-based immunoassay for the detection of dichlorvos and trichlorfon - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Solid-Phase Extraction Sorbents for Monopentyl Phthalate Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of Monopentyl Phthalate (MPP), a primary metabolite of the plasticizer dipentyl phthalate, is crucial for toxicological and exposure assessment studies. Solid-Phase Extraction (SPE) is a fundamental technique for the isolation and preconcentration of MPP from complex biological matrices prior to analysis. The choice of SPE sorbent is a critical factor that significantly influences extraction efficiency, recovery, and overall data quality. This guide provides an objective comparison of common SPE sorbents for the extraction of MPP and other structurally similar phthalate monoesters, supported by available experimental data.
Data Presentation: Performance of SPE Sorbents for Phthalate Monoester Extraction
Direct comparative studies on the extraction of this compound using various SPE sorbents are limited in publicly available literature. However, data from studies on other phthalate monoesters with similar physicochemical properties can provide valuable insights into the expected performance of different sorbents. The following table summarizes recovery data for common SPE sorbents from studies analyzing a range of phthalate monoesters.
| SPE Sorbent | Analyte(s) | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Oasis HLB | Phthalate Monoesters | Urine | >75% (for all PAMEs) | <16% (intra-day and inter-day) | [1] |
| Hydrophilic-Lipophilic Balanced (HLB) | Phthalate Monoesters | Urine from Diapers | >80% (for most metabolites) | Not Specified | [2] |
| C18 | Diethyl Phthalate (DEP) | Water | ~85% | Not Specified | [3] |
| Oasis HLB | Diethyl Phthalate (DEP) | Water | ~95% | Not Specified | [3] |
| Resin-based Covalent Organic Frameworks (COFs) | Mixture of Phthalates | Water | 97.99–100.56% | Not Specified | [4] |
Note: The data presented is for comparative purposes and is compiled from different studies that may have used varying experimental conditions. Optimal recovery for this compound may require method-specific optimization. PAMEs stands for Phthalate Acid Monoesters.
Experimental Protocols
The following is a generalized experimental protocol for the solid-phase extraction of this compound from a biological matrix (e.g., urine), based on established methods for phthalate monoesters.[2][5]
1. Sample Pre-treatment (for conjugated metabolites):
-
To 1 mL of urine sample, add 50 µL of a suitable internal standard (e.g., isotope-labeled MPP).
-
Add 250 µL of 1 M ammonium acetate buffer (pH 6.5).
-
Add 10 µL of β-glucuronidase solution.
-
Vortex the sample briefly and incubate at 37°C for 90 minutes to deconjugate the glucuronidated metabolites.[5]
2. SPE Cartridge Conditioning:
-
For C18 Sorbent:
-
For HLB Sorbent:
3. Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
4. Washing:
-
Wash the cartridge with 3 mL of ultrapure water to remove polar interferences.[5]
5. Sorbent Drying:
-
Dry the sorbent bed under a gentle stream of nitrogen or by vacuum for 10-30 minutes to remove residual water.[3][5]
6. Elution:
-
Elute the retained analytes with 3-6 mL of a suitable organic solvent. Common elution solvents include ethyl acetate, acetonitrile, or a mixture of acetonitrile and ethyl acetate.[2][5]
7. Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS analysis).
Mandatory Visualization
Caption: Generalized workflow for the solid-phase extraction of this compound.
References
- 1. SPE-UPLC-MS/MS for the determination of phthalate monoesters in rats urine and its application to study the effects of food emulsifier on the bioavailability of priority controlling PAEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentrations of Seven Phthalate Monoesters in Infants and Toddlers Quantified in Urine Extracted from Diapers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Monopentyl Phthalate
Essential Safety and Handling Guide for Monopentyl Phthalate
This guide furnishes immediate and critical safety protocols, operational procedures, and disposal plans for the handling of this compound. It is directed at researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate exposure risks.
Health and Safety Information
Personal Protective Equipment (PPE)
A robust PPE plan is crucial for the safe handling of this compound. The following table outlines the recommended PPE based on general guidance for phthalates and the limited available data for this compound.
| Protection Type | Recommended Equipment | Rationale & Specifications |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes. Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. For procedures with a higher risk of splashing, chemical safety goggles are required. |
| Hand Protection | Nitrile, Neoprene, or Butyl rubber gloves. | Provides a barrier against skin contact. Inspect gloves for integrity before each use. For incidental contact, nitrile or neoprene gloves are suitable. For direct contact or when cleaning spills, more robust gloves may be necessary. |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. For tasks with a higher potential for splashes, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Generally not required when working with adequate ventilation, such as in a chemical fume hood. Recommended for emergency situations, spills in poorly ventilated areas, or when there is a potential for significant airborne exposure. |
Occupational Exposure Limits
Specific occupational exposure limits for this compound have not been established. However, as a reference, the Scientific Committee on Occupational Exposure Limits (SCOEL) has recommended an 8-hour time-weighted average (TWA) of 0.58 mg/m³ for Di-n-butyl phthalate, a related compound. It is prudent to handle this compound with engineering controls and work practices that minimize exposure to the lowest reasonably achievable level.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for laboratory safety.
-
Preparation:
-
Thoroughly review this safety guide and any available safety data for this compound.
-
Ensure a properly functioning chemical fume hood is available for all manipulations.
-
Verify that an appropriate fire extinguisher, safety shower, and eyewash station are readily accessible.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Conduct all weighing, transferring, and handling of this compound within a chemical fume hood to minimize inhalation exposure.
-
Handle with care to prevent splashes and direct contact with skin or eyes.
-
Keep containers of this compound tightly closed when not in use to prevent the release of vapors.
-
-
Post-Handling:
-
Decontaminate all work surfaces after use with an appropriate solvent and then wash with soap and water.
-
Properly dispose of all waste materials, including empty containers and contaminated PPE, according to the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with phthalates.
-
Collect all contaminated solid waste, such as gloves, paper towels, and pipette tips, in a separate, clearly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.
-
-
Disposal Protocol:
-
Dispose of this compound as a hazardous chemical waste.
-
Contact your institution's EHS department or a licensed hazardous waste disposal company for specific disposal procedures.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Recommended disposal methods for similar phthalates include incineration.[2]
-
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
